FAK inhibitor 7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C32H37N7O3 |
|---|---|
Poids moléculaire |
567.7 g/mol |
Nom IUPAC |
7-[[2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C32H37N7O3/c1-37-16-18-39(19-17-37)22-11-14-38(15-12-22)23-7-8-25(28(20-23)41-2)34-32-35-30-24(10-13-33-30)31(36-32)42-27-5-3-4-21-6-9-26(40)29(21)27/h3-5,7-8,10,13,20,22H,6,9,11-12,14-19H2,1-2H3,(H2,33,34,35,36) |
Clé InChI |
KKHBSCMQOBAAKX-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of FAK Inhibitor 7
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating signals from integrins and growth factor receptors to regulate fundamental cellular processes such as adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are frequently implicated in the progression and metastasis of various cancers, making it a prime target for therapeutic intervention. This guide provides a detailed examination of the mechanism of action of compounds identified as "this compound," offering insights into their biochemical and cellular effects, supported by quantitative data, experimental protocols, and pathway visualizations.
Two distinct entities have been identified under the nomenclature "this compound": a compound explicitly named this compound in chemical supplier databases and GSK2256098, which is referred to as compound 7 in scientific literature. This guide will address both to ensure comprehensive coverage.
Part 1: this compound (as referenced by MedChemExpress and Cambridge Bioscience)
This small molecule inhibitor has been characterized by its potent activity against FAK and its significant anti-tumor effects, particularly in ovarian cancer models.
Core Mechanism of Action
This compound acts as a potent inhibitor of Focal Adhesion Kinase.[1] Its primary mechanism involves the direct inhibition of the kinase activity of FAK, which in turn disrupts downstream signaling cascades crucial for cancer cell proliferation and survival. By targeting FAK, this inhibitor effectively blocks the phosphorylation of downstream targets such as Src and AKT.[2] This disruption of the FAK signaling pathway leads to cell cycle arrest at the G0/G1 phase and induces cytotoxic autophagy in ovarian cancer cells.[1][2] Furthermore, this compound has demonstrated the ability to suppress tumor metastasis and growth in in vivo models of ovarian cancer.[1][2]
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (FAK) | 3.58 nM | Cell-free assay | [1] |
Signaling Pathway
The inhibitory action of this compound on the FAK signaling pathway is depicted below, illustrating the blockade of downstream effectors involved in cell survival and proliferation.
Part 2: GSK2256098 (Referred to as Compound 7)
GSK2256098 is a highly selective and potent, ATP-competitive inhibitor of FAK. It has been investigated in various cancer models and has entered clinical trials.
Core Mechanism of Action
GSK2256098 functions as a reversible and ATP-competitive inhibitor of FAK's kinase activity, with a high degree of selectivity.[3][4] It specifically targets the autophosphorylation site of FAK at tyrosine 397 (Y397), a critical step in FAK activation.[3][5][6] By inhibiting FAK autophosphorylation, GSK2256098 effectively blocks downstream signaling pathways, including the phosphorylation of AKT and ERK.[5][6] This leads to a reduction in cancer cell proliferation, migration, and invasion, and can induce apoptosis.[3][7] Notably, GSK2256098 exhibits approximately 1000-fold greater selectivity for FAK over the closely related kinase Pyk2.[4][7]
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| Apparent Kᵢ | 0.4 nM | Cell-free enzymatic assay | [3] |
| IC₅₀ (FAK Y397 Phos.) | 8.5 nM | U87MG (Glioblastoma) | [7][8] |
| 12 nM | A549 (Lung Cancer) | [7][8] | |
| 15 nM | OVCAR8 (Ovarian Cancer) | [7][8] | |
| IC₅₀ (Antiproliferative) | 25 µM | L3.6P1 (Pancreatic Cancer) | [7] |
Experimental Protocols
In Vitro FAK Kinase Inhibition Assay (Apparent Kᵢ Determination)
-
Principle: To determine the inhibitory constant (Kᵢ) of GSK2256098 against FAK in a cell-free system.
-
Methodology:
-
Recombinant FAK enzyme is incubated with varying concentrations of GSK2256098.
-
The kinase reaction is initiated by the addition of a peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a fluorescence-based or luminescence-based method (e.g., ADP-Glo™ Kinase Assay).
-
The apparent Kᵢ is calculated from the dose-response curve of enzyme inhibition.
-
Cellular FAK Autophosphorylation Inhibition Assay (IC₅₀ Determination)
-
Principle: To measure the concentration of GSK2256098 required to inhibit FAK autophosphorylation at Y397 by 50% in a cellular context.
-
Methodology:
-
Cancer cell lines (e.g., U87MG, A549, OVCAR8) are cultured to a suitable confluency.
-
Cells are treated with a range of concentrations of GSK2256098 for a specified duration (e.g., 30 minutes).[3]
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Cell lysates are subjected to SDS-PAGE and transferred to a membrane for Western blotting.
-
The membrane is probed with primary antibodies specific for phosphorylated FAK (pY397) and total FAK (as a loading control).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
Band intensities are quantified, and the IC₅₀ value is determined by plotting the percentage of inhibition of pY397-FAK (normalized to total FAK) against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay)
-
Principle: To assess the effect of GSK2256098 on the metabolic activity of cancer cells as an indicator of cell proliferation.
-
Methodology:
-
Pancreatic ductal adenocarcinoma (PDAC) cells (e.g., L3.6P1) are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with various concentrations of GSK2256098 for a prolonged period (e.g., 48 or 72 hours).[3]
-
At the end of the treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ value for antiproliferative activity is calculated from the dose-response curve.
-
Visualizations
GSK2256098 Mechanism of Action
The following diagram illustrates the ATP-competitive inhibition of FAK by GSK2256098 and its impact on downstream signaling.
Experimental Workflow for Cellular FAK Inhibition
This diagram outlines the key steps in determining the cellular potency of a FAK inhibitor like GSK2256098.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. selleckchem.com [selleckchem.com]
- 4. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
GSK2256098: A Deep Dive into Target Specificity and Binding Site
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2256098 is a potent and highly selective, ATP-competitive, reversible inhibitor of Focal Adhesion Kinase (FAK). By targeting the kinase domain of FAK, GSK2256098 effectively inhibits the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step in FAK activation and downstream signaling. This inhibition leads to the suppression of key cellular processes implicated in cancer progression, including cell survival, proliferation, migration, and angiogenesis. This technical guide provides a comprehensive overview of the target specificity, binding site, and mechanism of action of GSK2256098, supplemented with detailed experimental protocols and quantitative data to support further research and development.
Introduction to Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction from integrins and growth factor receptors to the cell interior.[1] Upregulation and constitutive activation of FAK are frequently observed in various solid tumors, correlating with poor prognosis and metastatic disease.[2] FAK is a key mediator of cell adhesion, spreading, migration, proliferation, and survival.[3] Its activation is initiated by autophosphorylation at Y397, which creates a high-affinity binding site for the SH2 domain of Src family kinases.[4] The subsequent formation of the FAK/Src complex leads to the phosphorylation of other tyrosine residues on FAK and the activation of downstream signaling pathways, most notably the PI3K/Akt and ERK/MAPK pathways.[5]
GSK2256098: A Selective FAK Inhibitor
GSK2256098 is a small molecule inhibitor designed to specifically target the kinase activity of FAK.[4] It acts as a reversible and ATP-competitive inhibitor, effectively blocking the catalytic function of the FAK kinase domain.[6]
Target Specificity and Selectivity
GSK2256098 demonstrates high potency and selectivity for FAK. It exhibits approximately 1000-fold greater specificity for FAK over the closely related proline-rich tyrosine kinase 2 (Pyk2), another member of the focal adhesion kinase family.[7] This high selectivity minimizes off-target effects, making GSK2256098 a valuable tool for studying FAK-specific functions and a promising candidate for targeted cancer therapy.
Quantitative Data: Inhibitory Activity of GSK2256098
The inhibitory potency of GSK2256098 has been quantified in various enzymatic and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type | Reference |
| Ki | 0.4 nM | Enzymatic Assay | [6] |
| IC50 | 1.5 nM | Enzymatic Assay | [4] |
| IC50 | 8.5 nM | Cellular Assay (U87MG glioblastoma cells) | [6] |
| IC50 | 12 nM | Cellular Assay (A549 lung carcinoma cells) | [6] |
| IC50 | 15 nM | Cellular Assay (OVCAR8 ovarian cancer cells) | [6] |
Table 1: In vitro inhibitory activity of GSK2256098 against FAK.
| Cell Line | Cancer Type | Inhibition of FAK Y397 Phosphorylation | Reference |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | Low (<20% inhibition at 10 µM) | [4] |
| L3.6P1 | Pancreatic Ductal Adenocarcinoma | High (>90% inhibition at 10 µM) | [4] |
Table 2: Differential cellular response to GSK2256098 in pancreatic cancer cell lines.
Binding Site and Mechanism of Action
As an ATP-competitive inhibitor, GSK2256098 binds to the ATP-binding pocket of the FAK kinase domain.[1] This binding event physically obstructs the binding of ATP, thereby preventing the transfer of the gamma-phosphate to its substrate and inhibiting the kinase's catalytic activity. The primary consequence of this inhibition is the suppression of FAK autophosphorylation at Y397.
While a co-crystal structure of GSK2256098 bound to FAK is not publicly available, computational modeling studies have provided insights into its putative binding mode.[1] These models suggest that GSK2256098 occupies the hydrophobic pocket typically occupied by the adenine (B156593) ring of ATP. Key residues within the FAK ATP-binding pocket that are likely to interact with GSK2256098 include those in the hinge region and the DFG motif, such as Cys502 and Asp564.[8]
The inhibition of FAK Y397 autophosphorylation by GSK2256098 disrupts the recruitment and activation of Src, thereby blocking the entire downstream signaling cascade.
Experimental Protocols
Western Blot Analysis of FAK Y397 Phosphorylation
This protocol details the methodology to assess the inhibitory effect of GSK2256098 on FAK autophosphorylation in cultured cells.
5.1.1. Materials
-
Cultured cells (e.g., U87MG, A549, or pancreatic cancer cell lines)
-
GSK2256098 (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-FAK (Y397)
-
Mouse anti-total FAK
-
Mouse anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagent
5.1.2. Procedure
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of GSK2256098 (e.g., 0.1 to 10 µM) or vehicle (DMSO) for a specified duration (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pFAK (Y397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the primary and secondary antibodies.
-
Re-probe the membrane with primary antibodies against total FAK and a loading control (β-actin or GAPDH) to normalize the data.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pFAK (Y397) signal to the total FAK signal and then to the loading control.
In Vitro FAK Kinase Assay (ADP-Glo™ Assay)
This protocol provides a general framework for assessing the direct inhibitory effect of GSK2256098 on purified FAK enzyme activity.
5.2.1. Materials
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase reaction buffer
-
GSK2256098
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
5.2.2. Procedure
-
Prepare Reagents: Prepare serial dilutions of GSK2256098. Prepare a master mix containing the FAK enzyme and substrate in kinase reaction buffer.
-
Kinase Reaction:
-
Add the GSK2256098 dilutions or vehicle to the wells of a 384-well plate.
-
Add the FAK enzyme/substrate master mix to initiate the reaction.
-
Add ATP to start the kinase reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the GSK2256098 concentration to determine the IC50 value.[9]
Conclusion
GSK2256098 is a highly potent and selective inhibitor of Focal Adhesion Kinase, targeting the ATP-binding site of the kinase domain to prevent autophosphorylation at Y397. This mechanism effectively abrogates FAK-mediated downstream signaling, leading to the inhibition of cancer cell proliferation, survival, and migration. The detailed information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of FAK inhibition in oncology.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Discovery of Novel Focal Adhesion Kinase Inhibitors Using a Hybrid Protocol of Virtual Screening Approach Based on Multicomplex-Based Pharmacophore and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 4. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
The Discovery and Synthesis of Novel FAK Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that has emerged as a critical signaling node in cancer cells.[1] Overexpressed and activated in a wide array of human cancers, FAK plays a central role in cell survival, proliferation, migration, and invasion.[1][2] It acts as a key mediator, integrating signals from integrins and growth factor receptors, thereby controlling downstream pathways crucial for tumor progression and metastasis.[3] The pivotal role of FAK in malignancy has made it an attractive target for the development of novel anticancer therapeutics.[4] This technical guide provides an in-depth overview of the discovery and synthesis of novel FAK inhibitors, including a summary of their potency, detailed experimental protocols, and a visualization of the underlying biological pathways and discovery workflows.
Data Presentation: Comparative Efficacy of FAK Inhibitors
The development of small molecule FAK inhibitors has led to several promising candidates, with some advancing into clinical trials.[5] The potency of these inhibitors is typically evaluated through their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). A lower value for these metrics indicates a higher potency. Below is a comparative summary of the in vitro potency of several well-characterized FAK inhibitors.
| Inhibitor | Type | FAK IC50/Ki | Other Notable Kinase Inhibition |
| Defactinib (VS-6063) | ATP-competitive | <0.6 nM (IC50)[6] | Pyk2 (IC50 <0.6 nM)[6] |
| GSK2256098 | ATP-competitive | 0.4 nM (Ki)[7] | Highly selective for FAK[8] |
| PF-00562271 | ATP-competitive | 1.5 nM (IC50)[2] | Pyk2 (IC50 ~13-14 nM), some CDKs[3][9] |
| TAE226 | ATP-competitive | 5.5 nM (IC50)[10] | Pyk2 (IC50 3.5 nM), IGF-1R, InsR, ALK[10][11] |
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of drug discovery. This section provides detailed methodologies for key assays used in the characterization of FAK inhibitors.
In Vitro FAK Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on FAK's enzymatic activity.
Objective: To determine the IC50 value of a novel FAK inhibitor.
Materials:
-
Recombinant FAK enzyme
-
FAK substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[12]
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add the test inhibitor solution. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Add the FAK enzyme and substrate to each well, except for the negative control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 60 minutes.[12]
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Calculate the percentage of FAK inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.[12]
Western Blotting for FAK Phosphorylation
This method assesses the inhibitor's ability to block FAK autophosphorylation at Tyrosine-397 (Y397) within a cellular context, a key marker of FAK activation.
Objective: To determine the effect of a FAK inhibitor on FAK phosphorylation in cultured cells.
Materials:
-
Cultured cells (e.g., cancer cell line with active FAK signaling)
-
Complete growth medium
-
FAK inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[13]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pFAK (Y397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the FAK inhibitor for a predetermined time (e.g., 1-6 hours). Include a vehicle-only control.
-
Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[13]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[13]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary anti-pFAK (Y397) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK.
Cell Viability (MTT) Assay
This assay measures the effect of the FAK inhibitor on cell proliferation and viability.
Objective: To determine the IC50 of a FAK inhibitor on the viability of a cancer cell line.
Materials:
-
Cancer cell line
-
Complete growth medium
-
FAK inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[16]
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[17]
-
Treat the cells with a range of concentrations of the FAK inhibitor. Include a vehicle-only control.
-
Incubate the plate for a specified period (e.g., 48-72 hours).[17]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[16]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[17]
Mandatory Visualizations
FAK Signaling Pathway
The following diagram illustrates the central role of FAK in integrating signals from the extracellular matrix (via integrins) and growth factors, leading to the activation of key downstream pathways that promote cancer cell survival, proliferation, and migration.
Experimental Workflow for FAK Inhibitor Screening
The process of identifying and characterizing novel FAK inhibitors typically follows a structured workflow, starting from a large-scale screen and progressing to more detailed cellular and biochemical assays.
Logical Relationship in FAK Inhibitor Discovery Cascade
The discovery of a novel FAK inhibitor follows a logical progression from initial concept to a potential clinical candidate. This involves a multidisciplinary approach encompassing computational design, chemical synthesis, and biological evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
- 10. selleckchem.com [selleckchem.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. protocols.io [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. merckmillipore.com [merckmillipore.com]
The Impact of FAK Inhibitor 7 (GSK2256098) on Cell Adhesion and Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in relaying signals from the extracellular matrix (ECM) and growth factor receptors to intracellular pathways.[1][2] These signals are crucial for a multitude of cellular functions, including cell adhesion, migration, proliferation, and survival.[3][4] In numerous cancers, FAK is overexpressed and hyperactivated, contributing to tumor progression and metastasis.[3][4] Consequently, FAK has emerged as a significant target for anti-cancer therapies. This technical guide focuses on FAK Inhibitor 7, identified as GSK2256098, a potent and selective ATP-competitive inhibitor of FAK.[5] We will delve into its effects on cell adhesion and migration, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: The Quantitative Effects of GSK2256098
The following tables summarize the quantitative data on the inhibitory effects of GSK2256098 on FAK phosphorylation and cell motility.
Table 1: Inhibition of FAK Phosphorylation by GSK2256098
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| U87MG | Glioblastoma | FAK Y397 Phosphorylation | 8.5 | |
| A549 | Lung | FAK Y397 Phosphorylation | 12 | |
| OVCAR8 | Ovary | FAK Y397 Phosphorylation | 15 |
Table 2: Dose-Dependent Inhibition of FAK Y397 Phosphorylation in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines by GSK2256098
| Cell Line | GSK2256098 Concentration (µM) | Inhibition of FAK Y397 Phosphorylation | Reference |
| PANC-1 | 0.1 - 10 | < 20% | [1] |
| L3.6pl | 0.1 - 10 | > 90% | [1] |
| AsPC-1 | 0.1 - 10 | Moderate to High | [1] |
| BxPC-3 | 0.1 - 10 | Moderate to High | [1] |
| Hs766T | 0.1 - 10 | Moderate to High | [1] |
| MiaPaCa-2 | 0.1 - 10 | Moderate to High | [1] |
Table 3: Effect of GSK2256098 on Cell Motility (Wound Healing Assay) in PDAC Cell Lines
| Cell Line | GSK2256098 Concentration (µM) | Observation | Reference |
| PANC-1 | 10 | Significant inhibition of cell migration | [1] |
| L3.6pl | 10 | Significant inhibition of cell migration | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Note that while the wound healing assay protocol is specific to a study using GSK2256098, the cell adhesion and transwell migration assay protocols are generalized based on standard laboratory practices, as specific detailed protocols for GSK2256098 were not available in the cited literature.
Western Blot Analysis of FAK Phosphorylation
This protocol is used to quantify the levels of phosphorylated FAK in response to inhibitor treatment.
Materials:
-
GSK2256098
-
Cancer cell lines (e.g., PANC-1, L3.6pl)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of GSK2256098 (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated FAK signal to the total FAK signal.
Wound Healing (Scratch) Assay
This assay assesses the effect of GSK2256098 on cell motility.[1]
Materials:
-
6-well plates
-
Sterile 200 µl pipette tips
-
GSK2256098
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed pancreatic ductal adenocarcinoma (PDAC) cells in 6-well plates and grow to confluence.
-
Creating the Wound: Create a straight scratch in the cell monolayer using a sterile pipette tip.
-
Inhibitor Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of GSK2256098 (e.g., 0-10 µM).
-
Image Acquisition: Capture images of the scratches at 0 hours and after 48 hours.
-
Data Analysis: Measure the distance of the gap at both time points. Calculate the percentage of wound closure inhibited by GSK2256098 relative to the vehicle control.
Cell Adhesion Assay (Generalized Protocol)
This assay quantifies the ability of cells to attach to an ECM-coated surface.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix (ECM) protein (e.g., fibronectin, collagen)
-
Bovine Serum Albumin (BSA)
-
GSK2256098
-
Crystal Violet stain (0.5%)
-
Solubilization buffer (e.g., 1% SDS)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with an ECM protein and incubate. Block non-specific binding with BSA.
-
Cell Treatment: Pre-treat a suspension of cells with various concentrations of GSK2256098 and a vehicle control.
-
Cell Seeding: Add the treated cell suspension to the coated wells and incubate to allow for adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Staining and Quantification: Stain the adherent cells with Crystal Violet. Solubilize the dye and measure the absorbance using a plate reader. The absorbance is proportional to the number of adherent cells.
Transwell Migration Assay (Generalized Protocol)
This assay measures the migratory and invasive capabilities of cells.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free and serum-containing media
-
GSK2256098
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Insert Preparation: For invasion assays, coat the transwell inserts with Matrigel.
-
Cell Preparation: Serum-starve the cells and then resuspend them in serum-free medium containing various concentrations of GSK2256098 or vehicle control.
-
Assay Setup: Add serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate. Add the cell suspension to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate to allow cells to migrate through the pores of the membrane.
-
Cell Removal and Staining: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope.
Visualization of Signaling Pathways and Workflows
FAK Signaling Pathway and Inhibition by GSK2256098
// Nodes ECM [label="Extracellular Matrix (ECM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrin [label="Integrin", fillcolor="#F1F3F4", fontcolor="#202124"]; FAK [label="FAK", fillcolor="#FBBC05", fontcolor="#202124"]; pFAK [label="p-FAK (Y397)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pAkt [label="p-Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pERK [label="p-ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Adhesion [label="Cell Adhesion", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; GSK2256098 [label="GSK2256098\n(this compound)", shape=box, style="filled,rounded", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges ECM -> Integrin [arrowhead=none, color="#202124"]; Integrin -> FAK [label="Activation", fontsize=8, fontcolor="#5F6368", color="#202124"]; FAK -> pFAK [label="Autophosphorylation", fontsize=8, fontcolor="#5F6368", color="#202124"]; pFAK -> Src [label="Recruitment", fontsize=8, fontcolor="#5F6368", color="#202124"]; Src -> pFAK [color="#202124"]; pFAK -> PI3K [color="#202124"]; PI3K -> Akt [color="#202124"]; Akt -> pAkt [color="#202124"]; pFAK -> ERK [color="#202124"]; ERK -> pERK [color="#202124"]; pAkt -> Adhesion [color="#34A853"]; pAkt -> Migration [color="#34A853"]; pERK -> Adhesion [color="#34A853"]; pERK -> Migration [color="#34A853"]; GSK2256098 -> FAK [label="Inhibition", fontsize=8, fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; }
Caption: FAK signaling cascade and the inhibitory action of GSK2256098.
Experimental Workflow: Wound Healing Assay
// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; seed_cells [label="Seed Cells in\n6-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; confluence [label="Grow to Confluence", fillcolor="#F1F3F4", fontcolor="#202124"]; scratch [label="Create Scratch with\nPipette Tip", fillcolor="#FBBC05", fontcolor="#202124"]; wash [label="Wash to Remove\nDetached Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treat [label="Add Medium with\nGSK2256098", fillcolor="#EA4335", fontcolor="#FFFFFF"]; image0h [label="Image at 0h", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="Incubate for 48h", fillcolor="#F1F3F4", fontcolor="#202124"]; image48h [label="Image at 48h", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Measure Gap and\nAnalyze Data", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> seed_cells [color="#202124"]; seed_cells -> confluence [color="#202124"]; confluence -> scratch [color="#202124"]; scratch -> wash [color="#202124"]; wash -> treat [color="#202124"]; treat -> image0h [color="#202124"]; image0h -> incubate [color="#202124"]; incubate -> image48h [color="#202124"]; image48h -> analyze [color="#202124"]; analyze -> end [color="#202124"]; }
Caption: Workflow for the wound healing (scratch) assay.
Logical Relationship: FAK Inhibition and its Cellular Effects
// Nodes FAK_Inhibitor [label="FAK Inhibitor\n(GSK2256098)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; Inhibit_FAK_Phospho [label="Inhibition of FAK\nAutophosphorylation (Y397)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream_Signaling [label="Decreased Downstream\nSignaling (p-Akt, p-ERK)", fillcolor="#FBBC05", fontcolor="#202124"]; Reduced_Adhesion [label="Reduced Cell Adhesion", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse, style="filled,rounded"]; Reduced_Migration [label="Reduced Cell Migration\nand Invasion", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse, style="filled,rounded"];
// Edges FAK_Inhibitor -> Inhibit_FAK_Phospho [color="#202124"]; Inhibit_FAK_Phospho -> Downstream_Signaling [color="#202124"]; Downstream_Signaling -> Reduced_Adhesion [color="#202124"]; Downstream_Signaling -> Reduced_Migration [color="#202124"]; }
Caption: Logical flow from FAK inhibition to cellular outcomes.
Conclusion
This compound (GSK2256098) is a potent inhibitor of FAK autophosphorylation, leading to the suppression of downstream signaling pathways critical for cell adhesion and migration. The available data demonstrates its efficacy in reducing cell motility in cancer cell lines. The provided experimental protocols offer a framework for researchers to further investigate the effects of GSK2256098 and other FAK inhibitors. Further studies focusing on quantitative cell adhesion and transwell migration assays with GSK2256098 will provide a more comprehensive understanding of its anti-metastatic potential. This technical guide serves as a valuable resource for scientists and professionals in the field of drug development, aiding in the exploration of FAK inhibition as a therapeutic strategy in oncology.
References
- 1. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
The Pivotal Role of FAK Autophosphorylation at Tyr397 in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical orchestrator of signaling pathways that govern a spectrum of cellular processes frequently dysregulated in cancer, including proliferation, survival, migration, and invasion. A key event in the activation of FAK is its autophosphorylation at tyrosine 397 (Y397). This post-translational modification serves as a primary switch, initiating a cascade of downstream signaling events that are central to tumor progression and metastasis. This technical guide provides an in-depth exploration of the core mechanisms surrounding FAK autophosphorylation at Tyr397, its downstream signaling networks, its multifaceted role in cancer, and its emergence as a promising therapeutic target.
Introduction
Focal Adhesion Kinase (FAK) is a 125 kDa cytoplasmic tyrosine kinase that localizes to focal adhesions, the cellular structures that mediate contact with the extracellular matrix (ECM).[1] Its expression and activity are frequently elevated in a wide variety of human cancers, correlating with advanced tumor grade, metastatic disease, and poor prognosis.[2][3] The activation of FAK is a tightly regulated process, with autophosphorylation at the Tyr397 residue being the seminal event.[1][4] This phosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a dual kinase complex that amplifies downstream signaling.[5][6]
The Mechanism of FAK Autophosphorylation at Tyr397
The activation of FAK is initiated by signals from integrins, which are transmembrane receptors that bind to the ECM, or by growth factor receptors.[4] This initial stimulus leads to the clustering of FAK at focal adhesions and induces a conformational change in the FAK protein. This change relieves the autoinhibitory interaction between the N-terminal FERM domain and the central kinase domain, exposing the Tyr397 residue within the catalytic domain for autophosphorylation.[7]
The phosphorylation of Tyr397 is a critical prerequisite for the subsequent full activation of FAK's kinase activity.[4] The resulting phospho-Tyr397 (pY397) acts as a docking site for various signaling proteins containing Src Homology 2 (SH2) domains, most notably the Src family of non-receptor tyrosine kinases.[5][8]
The FAK-Src Signaling Nexus
The recruitment of Src to pY397-FAK is a pivotal event in cancer cell signaling.[5] This interaction leads to the phosphorylation of other tyrosine residues on FAK by Src, including those in the activation loop (Tyr576 and Tyr577), which maximally activates FAK's catalytic activity.[9] This reciprocal activation establishes a robust signaling complex that phosphorylates a multitude of downstream substrates, thereby propagating signals that drive tumorigenesis.
Downstream Signaling Pathways
The activated FAK-Src complex orchestrates a complex network of downstream signaling pathways that are fundamental to cancer biology.
The PI3K/AKT Pathway
The p85 subunit of Phosphoinositide 3-kinase (PI3K) can bind to pY397-FAK, leading to the activation of the PI3K/AKT signaling cascade.[7] This pathway is a major driver of cell survival, proliferation, and growth by inhibiting apoptosis and promoting cell cycle progression.
The RAS/RAF/MEK/ERK (MAPK) Pathway
Phosphorylation of FAK at Tyr925 by Src creates a binding site for the Grb2 adaptor protein, which in turn activates the Ras/RAF/MEK/ERK (MAPK) pathway.[9] This cascade is crucial for regulating gene expression related to cell proliferation, differentiation, and migration.
Role of FAK-pY397 in Cancer Progression
The aberrant activation of FAK through Tyr397 autophosphorylation contributes to multiple hallmarks of cancer.
Cell Migration and Invasion
FAK-pY397 is a key regulator of cell motility. The FAK-Src complex phosphorylates substrates such as p130Cas and paxillin, which are critical for the dynamic regulation of focal adhesion turnover and cytoskeletal reorganization required for cell movement.[9] This process is essential for cancer cell invasion and metastasis.
Proliferation and Survival
By activating the PI3K/AKT and MAPK/ERK pathways, FAK-pY397 signaling promotes uncontrolled cell proliferation and protects cancer cells from apoptosis, including anoikis (apoptosis induced by loss of cell anchorage).[5]
Angiogenesis
FAK signaling is crucial for tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. In endothelial cells, FAK is a key downstream effector of Vascular Endothelial Growth Factor (VEGF) signaling, promoting endothelial cell migration, proliferation, and survival.[10]
Quantitative Data on FAK-pY397 in Cancer
The overexpression and hyperactivity of FAK, particularly its pY397 form, have been quantitatively assessed in various cancers, highlighting its clinical relevance.
Table 1: Overexpression of pY397 FAK in Human Cancers
| Cancer Type | Percentage of Overexpression | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | 59% in tumor tissues | [2] |
| Gastric Carcinoma | 35.6% with high pY397 levels | [11] |
| Osteosarcoma | 62.3% overexpressed pY397 | [12] |
| Epithelial Ovarian Cancer | 50% pFAK-T overexpression | [3] |
Table 2: IC50 Values of FAK Inhibitors Targeting Tyr397 Autophosphorylation
| Inhibitor | IC50 (FAK Kinase Activity) | IC50 (pY397 Inhibition in Cells) | Cancer Cell Line(s) | Reference |
| PF-573228 | 4 nM | 30-100 nM | SKOV-3, PC3 | [13] |
| VS-6062 (Defactinib) | 1.5 nM | Dose-dependent blockade | Ewing sarcoma cells | [13] |
| TAE226 | 5.5 nM | Not specified | Ovarian cancer cells | [14][15] |
| PND-1186 (VS-4718) | 1.5 nM | ~100 nM | Solid tumors | [14][15] |
| Y15 | Not a direct kinase inhibitor | 1 µM | Thyroid, colon, breast cancer | [15][16] |
| GSK2256098 | Not specified | Dose-dependent decrease | 786-O, RXF393 (RCC) | [17] |
Therapeutic Targeting of FAK-pY397
The central role of FAK-pY397 in cancer has made it an attractive target for therapeutic intervention. Several small molecule inhibitors have been developed that either directly inhibit FAK's kinase activity or specifically block its autophosphorylation at Tyr397.[14][16] These inhibitors have shown promise in preclinical models by reducing tumor growth, metastasis, and angiogenesis.[3]
Experimental Protocols
Western Blotting for Phospho-FAK (Y397)
This protocol describes the detection and semi-quantification of pY397-FAK in cell lysates.
-
Cell Lysis:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18]
-
Incubate the membrane with a primary antibody specific for phospho-FAK (Tyr397) overnight at 4°C.[18]
-
Wash the membrane three times with TBST.[5]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.[5]
-
-
Detection and Analysis:
Immunohistochemistry (IHC) for Phospho-FAK (Y397) in Tumor Tissues
This protocol outlines the detection of pY397-FAK in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene.[19]
-
Rehydrate through a graded series of ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.[19]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by boiling the slides in a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 8.0).[19][20]
-
-
Blocking and Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[19]
-
Block non-specific antibody binding with a blocking serum.[20]
-
Incubate with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.[2]
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody.[20]
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent).[20]
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with a chromogen substrate such as diaminobenzidine (DAB).[2]
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.[20]
-
Dehydrate, clear, and mount the slides.
-
-
Scoring and Analysis:
In Vitro Kinase Assay for FAK Autophosphorylation
This assay measures the autophosphorylation activity of FAK in vitro.
-
Immunoprecipitation of FAK:
-
Lyse cells in a non-denaturing buffer.
-
Immunoprecipitate FAK using a specific antibody.
-
-
Kinase Reaction:
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated FAK by autoradiography.[8]
-
Conclusion
The autophosphorylation of FAK at Tyr397 is a cornerstone of cancer cell signaling, acting as a central node that integrates signals from the tumor microenvironment to drive key malignant phenotypes. Its well-defined role in promoting cell migration, invasion, proliferation, and angiogenesis, coupled with its frequent dysregulation in human cancers, firmly establishes pY397-FAK as a high-value target for cancer therapy. The continued development of specific and potent inhibitors targeting this critical phosphorylation event holds significant promise for improving the treatment of a broad range of cancers. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to unraveling the complexities of FAK signaling and translating these findings into novel anticancer strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression of pY397 FAK promotes the development of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase: An alternative focus for anti-angiogenesis therapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induced Focal Adhesion Kinase (FAK) Expression in FAK-Null Cells Enhances Cell Spreading and Migration Requiring Both Auto- and Activation Loop Phosphorylation Sites and Inhibits Adhesion-Dependent Tyrosine Phosphorylation of Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Src SH2 domain interacts dynamically with the focal adhesion kinase binding site as demonstrated by paramagnetic NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Src-Mediated Phosphorylation of Focal Adhesion Kinase Couples Actin and Adhesion Dynamics to Survival Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-Phosphorylation and Interaction between Src/FAK and MAPKAP5/PRAK in Early Focal Adhesions Controls Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation of Focal Adhesion Kinase at Tyr397 in Gastric Carcinomas and its Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pFAK-Y397 overexpression as both a prognostic and a predictive biomarker for patients with metastatic osteosarcoma | PLOS One [journals.plos.org]
- 13. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
- 19. bosterbio.com [bosterbio.com]
- 20. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Alternative Splicing Controls the Mechanisms of FAK Autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Inhibition: A Deep Dive into FAK Inhibitor Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a critical signaling node in oncology, playing a pivotal role in cell proliferation, survival, migration, and invasion.[1] Its overexpression and hyperactivation are hallmarks of numerous human cancers, making it a compelling therapeutic target.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of FAK inhibitors, offering a comprehensive resource for the design and development of next-generation anticancer therapeutics. We will delve into the core chemical scaffolds, detail key experimental protocols for inhibitor evaluation, and visualize the intricate FAK signaling network.
The FAK Signaling Cascade: A Central Hub in Cancer Progression
FAK acts as a crucial integrator of signals from the extracellular matrix (ECM) via integrins and from various growth factor receptors.[3] Upon activation, FAK undergoes autophosphorylation at tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[1] This interaction leads to the full activation of FAK and the subsequent phosphorylation of a multitude of downstream substrates, triggering a cascade of signaling events that promote tumorigenesis and metastasis.[1]
The following diagram illustrates the core FAK signaling pathway, highlighting its central role in mediating pro-cancerous cellular processes.
Caption: The FAK signaling pathway, a central regulator of cancer progression.
Key Chemical Scaffolds and Structure-Activity Relationship (SAR) Insights
The development of small molecule FAK inhibitors has predominantly focused on ATP-competitive compounds that target the kinase domain. Several key chemical scaffolds have been explored, with extensive SAR studies guiding the optimization of potency and selectivity.
Diaminopyrimidine Scaffold
The 2,4-diaminopyrimidine (B92962) core has proven to be a highly successful scaffold for potent and selective FAK inhibitors.[4][5] SAR studies have revealed critical structural features for optimal activity.
| Compound | R1 (C5-position) | R2 (C2-position) | R3 (C4-position) | FAK IC50 (nM) | Notes |
| PF-562,271 | CF3 | Fused heterocycle | Substituted phenyl | 1.5 | Potent and reversible inhibitor of FAK and Pyk2.[5][6] |
| Defactinib (VS-6063) | Cl | Substituted pyrazole | Methylsulfonylpiperazine | ~0.5 | Orally bioavailable FAK inhibitor that has undergone clinical trials. |
| GSK2256098 | CF3 | Indazole | Sulfonamide-containing heterocycle | 18 | Potent and selective FAK inhibitor.[7] |
SAR Summary for Diaminopyrimidines:
-
C5-position (R1): Small, electron-withdrawing groups like trifluoromethyl (CF3) or chlorine (Cl) are generally optimal for potency.[4][5]
-
C2-position (R2): Substituted aryl or fused heteroaryl groups are preferred, contributing to interactions within the ATP-binding pocket.[4][5]
-
C4-position (R3): A variety of substituted phenyl and heterocyclic moieties can be tolerated, often used to modulate solubility, metabolic stability, and selectivity.[6]
Pyridine Scaffold
Pyridine-based inhibitors represent another important class of FAK inhibitors.
| Compound | Core | Key Substituents | FAK IC50 (nM) | Notes |
| VS-4718 | Pyridine | ~1 | Potent and selective FAK inhibitor.[8] |
Other Scaffolds
Researchers have also explored a variety of other heterocyclic systems to develop novel FAK inhibitors.
| Compound | Scaffold | FAK IC50 | Notes |
| BI-853520 (IN-10018) | Acrylamide | ~1 | Irreversible inhibitor.[8] |
| TAE226 | N/A | 5.5 | Dual FAK/IGF-1R inhibitor.[9] |
| PF-573,228 | Pyrrolopyrimidine | 4 | Early selective FAK inhibitor.[7] |
| Y15 | 1,2,4,5-benzenetetraamine tetrahydrochloride | ~1 µM | Targets the Y397 phosphorylation site.[10] |
Experimental Protocols for FAK Inhibitor Evaluation
The characterization of FAK inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and cellular effects.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified FAK. A common method is the ADP-Glo™ Kinase Assay.[11]
Protocol Outline:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare a reaction mixture containing FAK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and kinase buffer.[12]
-
Kinase Reaction: Initiate the reaction by adding ATP to the mixture in the presence of the inhibitor. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[13]
-
ADP Detection: Stop the kinase reaction and add ADP-Glo™ reagent to deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal.
-
Data Analysis: Measure luminescence using a microplate reader. The signal intensity is proportional to the amount of ADP produced and thus, the FAK activity. Calculate IC50 values by plotting percent inhibition against inhibitor concentration.
The following diagram outlines the workflow for a typical in vitro FAK kinase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAK Inhibition Decreases Hepatoblastoma Survival Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
Upstream and Downstream Regulators of FAK Activity: A Technical Guide
Abstract: Focal Adhesion Kinase (FAK) is a non-receptor cytoplasmic tyrosine kinase that serves as a central hub for signal transduction, integrating cues from the extracellular matrix (ECM) and growth factors to regulate fundamental cellular processes. Its activity is implicated in cell proliferation, survival, migration, and invasion, with dysregulation being a hallmark of metastatic cancer.[1][2] This technical guide provides an in-depth exploration of the molecular regulators of FAK, detailing its upstream activation mechanisms and the complex downstream signaling networks it orchestrates. We present quantitative data on FAK-mediated processes, detailed protocols for key experimental assays, and visual diagrams of signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK), also known as PTK2, is a key mediator of signals from integrins and various growth factor receptors.[3] FAK possesses both kinase-dependent and kinase-independent scaffolding functions, allowing it to influence a wide array of cellular events.[4][5] Structurally, FAK is composed of a central catalytic kinase domain flanked by a large N-terminal FERM (Band 4.1, Ezrin, Radixin, Moesin) domain and a C-terminal region containing a Focal Adhesion Targeting (FAT) domain.[6][7] The FERM domain is crucial for interacting with upstream activators, while the FAT domain is responsible for localizing FAK to focal adhesions by binding to proteins like paxillin.[6][8] Increased expression and activation of FAK are frequently observed in aggressive tumors, making it a significant target for therapeutic intervention.[9][10]
Upstream Regulation and FAK Activation
FAK activity is tightly controlled by a combination of extracellular cues and intracellular interactions. In its basal state, FAK is held in an inactive, autoinhibited conformation through an intramolecular interaction between the FERM domain and the kinase domain, which blocks substrate access and autophosphorylation.[4][7]
Activation is a multi-step process initiated by various stimuli:
-
Integrin-Mediated Activation : The primary activation mechanism for FAK is through integrin engagement with the ECM.[6][10] Integrin clustering at focal adhesion sites disrupts the autoinhibitory FERM-kinase domain interaction, inducing a conformational change in FAK.[4][11]
-
Autophosphorylation : This conformational change allows for the autophosphorylation of FAK at Tyrosine 397 (Y397).[3][12] This is a critical event that serves as the nexus for FAK signaling.
-
Src Family Kinase (SFK) Recruitment : The newly phosphorylated Y397 residue (pY397) creates a high-affinity docking site for the SH2 domain of Src family kinases (SFKs), such as c-Src.[6][13][14]
-
Full Kinase Activation : Upon binding to FAK, Src is activated. The now-active FAK/Src complex leads to the phosphorylation of additional tyrosine residues on FAK, including Y576 and Y577 within the kinase domain's activation loop, resulting in maximal FAK catalytic activity.[4][14] This bipartite kinase complex then phosphorylates numerous downstream targets.[7]
Beyond integrins, FAK activity is also modulated by other upstream signals, including:
-
Growth Factor Receptors : FAK can be activated by receptors for VEGF, PDGF, and EGF, linking growth factor signaling to cell motility and survival pathways.[1][6][14]
-
G-Protein Coupled Receptors (GPCRs) : Signals from neuropeptides and chemokines can also stimulate FAK.
-
Mechanical Forces : Mechanotransduction, through the application of force on focal adhesions by the actin cytoskeleton, can induce conformational changes in FAK that promote its activation.[15]
-
Negative Regulators : FAK activity is downregulated by protein tyrosine phosphatases, such as PTEN, which can dephosphorylate FAK.[12] Additionally, proteins like FIP200 can bind to FAK and negatively regulate its kinase activity.[14]
Downstream Signaling Pathways
Activated FAK orchestrates a multitude of signaling cascades through both its kinase activity and its function as a molecular scaffold.
Kinase-Dependent Signaling
The FAK-p130Cas-Crk Pathway and Cell Migration This is a canonical pathway for FAK-mediated cell migration.[4] The FAK/Src complex phosphorylates the docking protein p130Cas on multiple tyrosine residues.[9][13] This creates binding sites for the SH2 domain of the adaptor protein Crk.[4][9] The resulting p130Cas/Crk complex recruits DOCK180, a guanine (B1146940) nucleotide exchange factor (GEF), which in turn activates the Rho GTPase Rac.[4] Activated Rac promotes actin polymerization at the leading edge of the cell, driving membrane protrusion and cell migration.[4][9]
The FAK-PI3K-Akt Pathway and Cell Survival FAK is a critical regulator of cell survival, primarily by activating the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway. The p85 regulatory subunit of PI3K can bind directly to the pY397 site on FAK.[11][16] This interaction activates PI3K, leading to the production of PIP3 and subsequent activation of the serine/threonine kinase Akt. Akt then phosphorylates a range of substrates that inhibit apoptosis and promote cell survival and proliferation.[1][17] This pathway is particularly important in protecting cells from anoikis, a form of apoptosis induced by loss of cell-matrix adhesion.
The FAK-Grb2-Ras-ERK Pathway FAK also contributes to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, often referred to as the Ras-ERK pathway. Phosphorylation of FAK at Y925 can create a docking site for the adaptor protein Grb2.[16] Grb2 then recruits the Ras GEF, SOS (Son of Sevenless), leading to the activation of Ras. Ras-GTP initiates a phosphorylation cascade through Raf, MEK, and finally ERK.[12][18] Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation and differentiation.
Kinase-Independent Scaffolding Functions
FAK can regulate cellular processes independently of its catalytic activity. One of the most significant scaffolding roles involves the tumor suppressor protein p53. FAK can translocate to the nucleus and, through its N-terminal FERM domain, bind directly to p53.[19] This interaction facilitates the ubiquitination and subsequent degradation of p53, thereby suppressing its transcriptional activity and inhibiting apoptosis.[4][20] This function promotes cell survival, particularly in cancer cells, and does not require FAK's kinase activity.[20]
Quantitative Analysis of FAK Regulation
The modulation of FAK activity has a direct quantitative impact on cellular functions. While specific values vary by cell type and experimental conditions, general trends can be summarized.
Table 1: Effects of FAK Inhibition on Cellular Processes
| Cellular Process | Method of FAK Inhibition | Typical Outcome | Reference |
| Cell Migration | Small molecule inhibitors (e.g., PF-228), siRNA, FRNK expression | Significant reduction in migration rate and distance | [9][21][22] |
| Cell Invasion | Small molecule inhibitors, FAK-paxillin interaction mutants | Marked decrease in invasion through Matrigel or ECM | [9][21][23] |
| Cell Adhesion | FAK-paxillin interaction mutants | Reduced adhesion strength and altered focal adhesion dynamics | [23] |
| Cell Survival | FAK knockout or inhibition | Increased susceptibility to apoptosis/anoikis | [17][24] |
| Cell Proliferation | FAK knockout or kinase inhibition | Decreased rate of proliferation | [5][20] |
Table 2: Modulation of FAK Phosphorylation by Regulators
| Regulator/Stimulus | Effect on FAK Phosphorylation | Key Residue | Reference |
| Adhesion to Fibronectin | Increased phosphorylation | Y397 | [12][18] |
| VEGF/PDGF | Increased phosphorylation | Y397, Y925 | [1][4] |
| Src Kinase | Increased phosphorylation at multiple sites | Y576, Y577, Y861, Y925 | [2][14] |
| PTEN (Phosphatase) | Decreased phosphorylation | Y397 | [12] |
| TGF-β | Can increase phosphorylation (context-dependent) | Y397 | [22][25] |
| FAK Kinase Inhibitors | Blockade of phosphorylation | Y397 | [26][27] |
Key Experimental Protocols
Studying FAK signaling requires a suite of molecular and cellular biology techniques.
Western Blot for FAK Phosphorylation (pY397)
This is the most common method to assess FAK activation. The protocol detects the amount of FAK phosphorylated at Y397 relative to the total FAK protein.
Methodology:
-
Cell Lysis: Culture cells under desired conditions. Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[28]
-
Protein Quantification: Centrifuge lysate to pellet debris. Determine protein concentration of the supernatant using a BCA or Bradford assay.[28]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[28]
-
SDS-PAGE: Separate proteins on an 8-10% polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.[28]
-
Immunoblotting:
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[28]
-
Normalization: Strip the membrane and re-probe with an antibody for total FAK to ensure equal loading.
In Vitro FAK Kinase Assay
This assay directly measures the enzymatic activity of FAK by quantifying its ability to phosphorylate a substrate in a cell-free system.
Methodology:
-
Reaction Setup: In a microplate well, combine recombinant FAK enzyme, a suitable substrate (e.g., a synthetic poly(Glu, Tyr) peptide), and the test compound (inhibitor) or vehicle control in a kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA).[28][29]
-
Initiation: Start the reaction by adding a defined concentration of ATP (e.g., 10 µM).[29]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.[28]
-
Detection: Stop the reaction. Quantify the amount of phosphorylated substrate or the amount of ADP produced. Common methods include:
-
TR-FRET: Uses a europium-labeled anti-phosphotyrosine antibody and a FRET acceptor-coupled substrate. Phosphorylation brings the donor and acceptor into proximity, generating a signal.[29]
-
Luminescence (ADP-Glo™): Measures the amount of ADP generated, which correlates directly with kinase activity. The remaining ATP is depleted, and the ADP is converted back to ATP, which is then used in a luciferase reaction to produce light.[30]
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if FAK physically interacts with a suspected binding partner (e.g., p53, Src, p85) within the cell.
Methodology:
-
Cell Lysis: Lyse cells in a non-denaturing buffer (e.g., Triton X-100 based) with protease/phosphatase inhibitors to preserve protein complexes.
-
Pre-clearing: Incubate the lysate with control IgG antibodies and Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for the "bait" protein (e.g., anti-FAK) overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to the lysate/antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blot, probing for the suspected interacting "prey" protein (e.g., anti-p53).
Transwell Migration Assay
This assay quantifies the migratory capacity of cells in response to a chemoattractant, a process often regulated by FAK.
Methodology:
-
Cell Preparation: Culture cells to sub-confluency and serum-starve them for several hours to reduce basal migration.
-
Assay Setup: Place transwell inserts (containing a porous membrane, e.g., 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[28]
-
Cell Seeding: Resuspend serum-starved cells in serum-free media and add them to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate for a period sufficient for migration to occur (e.g., 6-24 hours).
-
Quantification:
-
Remove non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with crystal violet).
-
Count the stained cells in several microscopic fields to determine the average number of migrated cells.
-
Conclusion and Therapeutic Outlook
Focal Adhesion Kinase is a master regulator of cellular signaling, translating extracellular cues into intracellular action.[9] Through its dual functions as a protein kinase and a molecular scaffold, FAK sits (B43327) at the intersection of pathways controlling cell movement, survival, and proliferation.[5] The consistent overexpression and hyperactivation of FAK in numerous metastatic cancers have established its status as a high-value therapeutic target.[9][10] Small molecule inhibitors targeting FAK's kinase activity have shown promise in preclinical models, and ongoing research into targeting its scaffolding functions may provide new avenues for cancer therapy.[10][16] A thorough understanding of its upstream and downstream regulators is therefore critical for the continued development of effective anti-cancer strategies.
References
- 1. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal Adhesion Kinase Signaling In Unexpected Places - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal Adhesion Kinase (FAK) Overview [sigmaaldrich.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Integrin signaling through FAK in the regulation of mammary stem cells and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of focal adhesion kinase enhances the adhesion and invasion of pancreatic cancer cells via extracellular signal-regulated kinase-1/2 signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. Spatial and Temporal Regulation of Focal Adhesion Kinase Activity in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FAK Structure and Regulation by Membrane Interactions and Force in Focal Adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. FAK and p53 Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Autophosphorylation-independent and -dependent Functions of Focal Adhesion Kinase during Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Differential regulation of cell motility and invasion by FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
- 23. researchgate.net [researchgate.net]
- 24. imrpress.com [imrpress.com]
- 25. journals.biologists.com [journals.biologists.com]
- 26. rupress.org [rupress.org]
- 27. Modulation of FAK and Src adhesion signaling occurs independently of adhesion complex composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. AID 794 - Confirmation biochemical assay for inhibitors of Focal Adhesion Kinase (FAK) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. promega.com [promega.com]
FAK Inhibitor 7: A Technical Guide to its Effects on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator in the complex signaling networks that drive cancer progression.[1] Overexpressed and hyperactivated in a wide array of human cancers, FAK plays a pivotal role in cell proliferation, survival, migration, and invasion.[1][2] It acts as a central signaling hub, integrating cues from the extracellular matrix (ECM) via integrins and from various growth factor receptors.[3] This strategic position allows FAK to control a diverse range of downstream cellular functions essential for tumorigenesis and metastasis.[1] Given its central role, FAK has emerged as a compelling therapeutic target in oncology.[4]
This technical guide provides an in-depth overview of the effects of FAK inhibitor 7, a representative small molecule inhibitor, on the tumor microenvironment (TME). For the purpose of this guide, we will focus on the well-characterized FAK inhibitor GSK2256098 as a proxy for "this compound." This potent and selective ATP-competitive inhibitor targets the autophosphorylation site of FAK at tyrosine 397 (Y397), a critical step in its activation.[5] We will delve into the core FAK signaling pathways, present quantitative data on the inhibitor's efficacy, provide detailed experimental protocols for its study, and visualize its complex interactions through signaling and workflow diagrams.
Core FAK Signaling Pathways
FAK activation is a multi-step process initiated by integrin clustering upon binding to the ECM or by stimulation from growth factor receptors.[1][6] This triggers a conformational change in FAK, leading to its autophosphorylation at Y397.[1] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[1] The subsequent recruitment and activation of Src result in the full activation of FAK through further phosphorylations, forming a FAK/Src signaling complex that phosphorylates numerous downstream substrates.[1] This cascade activates key pro-tumorigenic pathways, including the PI3K/Akt and MAPK/ERK pathways, which drive cell survival, proliferation, and motility.[3][5]
// Upstream activators ECM [label="Extracellular Matrix (ECM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrins [label="Integrins", fillcolor="#F1F3F4", fontcolor="#202124"]; GF_Receptors [label="Growth Factor Receptors", fillcolor="#F1F3F4", fontcolor="#202124"];
// FAK and Src FAK [label="FAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pFAK_Y397 [label="pFAK (Y397)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#FBBC05", fontcolor="#202124"]; FAK_Src_Complex [label="FAK/Src Complex", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Downstream pathways PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_ERK [label="MAPK/ERK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Cellular outcomes Survival [label="Cell Survival\n(Anti-apoptosis)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Migration & Invasion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Inhibitor GSK2256098 [label="this compound\n(GSK2256098)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections ECM -> Integrins [label="binds"]; Integrins -> FAK; GF_Receptors -> FAK; FAK -> pFAK_Y397 [label="autophosphorylation"]; pFAK_Y397 -> Src [label="recruits"]; Src -> FAK_Src_Complex; pFAK_Y397 -> FAK_Src_Complex; FAK_Src_Complex -> PI3K_Akt; FAK_Src_Complex -> MAPK_ERK; PI3K_Akt -> Survival; PI3K_Akt -> Proliferation; MAPK_ERK -> Proliferation; MAPK_ERK -> Migration; FAK_Src_Complex -> Migration; FAK_Src_Complex -> Angiogenesis;
GSK2256098 -> pFAK_Y397 [arrowhead=tee, style=dashed, color="#EA4335"]; } ` Caption: Core FAK signaling pathway and the point of inhibition by this compound.
Effects of this compound on the Tumor Microenvironment
The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and the ECM, which collectively promotes tumor progression and therapeutic resistance. [22] FAK signaling is instrumental in orchestrating this pro-tumorigenic environment. [17] this compound (GSK2256098) exerts its anti-tumor effects not only by directly targeting cancer cells but also by modulating various components of the TME.
// Inhibitor FAKi [label="this compound\n(GSK2256098)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// TME Components CAFs [label="Cancer-Associated\nFibroblasts (CAFs)", fillcolor="#FBBC05", fontcolor="#202124"]; ECM [label="Extracellular Matrix (ECM)\n(e.g., Collagen)", fillcolor="#FBBC05", fontcolor="#202124"]; Angiogenesis [label="Tumor Angiogenesis\n(Microvessel Density)", fillcolor="#FBBC05", fontcolor="#202124"]; Immune_Suppression [label="Immunosuppressive Cells\n(Tregs, MDSCs)", fillcolor="#FBBC05", fontcolor="#202124"]; Anti_Tumor_Immunity [label="Anti-Tumor Immunity\n(CD8+ T-cells)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections FAKi -> CAFs [arrowhead=tee, label="inhibits activation"]; FAKi -> ECM [arrowhead=tee, label="reduces deposition"]; FAKi -> Angiogenesis [arrowhead=tee, label="decreases"]; FAKi -> Immune_Suppression [arrowhead=tee, label="reduces"]; FAKi -> Anti_Tumor_Immunity [arrowhead=normal, label="enhances"]; } ` Caption: Effects of this compound on the Tumor Microenvironment (TME).
Modulation of Cancer-Associated Fibroblasts (CAFs)
CAFs are a major component of the tumor stroma and are known to promote tumor growth, invasion, and drug resistance.[7] They contribute to the creation of an immunosuppressive and fibrotic TME.[8] FAK signaling in CAFs is a potent driver of tumor cell invasion and metastasis.[9] Inhibition of FAK can disrupt the pro-tumorigenic functions of CAFs. While direct studies on GSK2256098's effect on CAFs are limited, the general class of FAK inhibitors has been shown to reduce fibroblast infiltration into tumors.[7]
Remodeling of the Extracellular Matrix (ECM)
CAFs are the primary producers of ECM components like collagen, leading to a dense, fibrotic stroma that acts as a physical barrier to drug delivery and immune cell infiltration.[7] FAK signaling is crucial for this ECM remodeling process. FAK inhibition has been shown to reduce collagen deposition within the tumor environment, thereby overcoming a physical barrier to T-cell infiltration.[7]
Impact on Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. FAK is a key regulator of this process.[10] FAK expression is associated with angiogenesis in high-grade gliomas, where it promotes the migration of endothelial cells.[10] Preclinical studies have demonstrated that GSK2256098 treatment leads to a reduction in microvessel density in tumor models, indicating its anti-angiogenic properties.[11]
Reprogramming of the Immune Microenvironment
FAK signaling within cancer cells helps to establish an immunosuppressive TME.[12] The high expression of FAK is correlated with the infiltration of inhibitory immune cells.[13] FAK inhibitors can act as immune modulators by altering the composition of immune cells within the tumor. While specific quantitative data for GSK2256098 is emerging, studies with other FAK inhibitors have shown a reduction in tumor-infiltrating immunosuppressive cells like regulatory T-cells (Tregs) and an increase in cytotoxic CD8+ T-cells.[14]
Quantitative Data Summary
The efficacy of this compound (GSK2256098) has been quantified in various preclinical and clinical settings. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of GSK2256098
| Cell Line | Cancer Type | Parameter | Value | Reference |
| OVCAR8 | Ovarian | IC50 (pFAK Y397) | 15 nM | [2][5] |
| U87MG | Glioblastoma | IC50 (pFAK Y397) | 8.5 nM | [2][5] |
| A549 | Lung | IC50 (pFAK Y397) | 12 nM | [2][5] |
| L3.6P1 | Pancreatic | IC50 (Antiproliferative) | 25 µM | [15] |
| MDA-MB-231 | Breast | IC50 (Antiproliferative) | 3.82 µM | [2] |
| - | Enzymatic Assay | Ki | 0.4 nM | [1] |
Table 2: Effects of GSK2256098 on the Tumor Microenvironment (In Vivo Models)
| Tumor Model | Parameter | Effect | Reference |
| Uterine Cancer | Microvessel Density (CD31) | Decreased | [1] |
| Uterine Cancer | Cellular Proliferation (Ki67) | Decreased | [1][2] |
| Uterine Cancer | Apoptosis (TUNEL) | Increased | [1] |
| Glioblastoma | Angiogenesis | FAK promotes angiogenesis | [10] |
Key Experimental Protocols
Western Blot Analysis of FAK Phosphorylation
This protocol is used to detect the inhibition of FAK autophosphorylation at Y397 in response to this compound treatment.
-
Cell Culture and Treatment: Plate cancer cells (e.g., OVCAR8, U87MG) and grow to 70-80% confluency. Treat cells with varying concentrations of GSK2256098 (e.g., 0.1-10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 1-24 hours).[5][16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[16] Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FAK (Tyr397) overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies against total FAK and a loading control (e.g., β-actin or GAPDH).[16]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-FAK signal to the total FAK signal, which is then normalized to the loading control.[16]
Immunofluorescence Staining of the Tumor Microenvironment
This protocol allows for the visualization and localization of different cell types and proteins within tumor tissue sections.
-
Tissue Preparation: Fix fresh tumor tissue in 4% formaldehyde (B43269) and embed in paraffin (B1166041) (FFPE). [19, 20] Cut 4-5 µm sections and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in a retrieval buffer (e.g., Tris/EDTA, pH 9.0) at 95°C for 40 minutes. [20]
-
Permeabilization and Blocking: Permeabilize the tissue with 0.3% Triton X-100 in PBS. Block non-specific binding sites with 5% BSA in PBS for 1 hour. [19, 20]
-
Primary Antibody Incubation: Incubate the slides with primary antibodies targeting markers of interest (e.g., CD31 for endothelial cells, α-SMA for CAFs, CD8 for cytotoxic T-cells) overnight at 4°C. [20]
-
Secondary Antibody Incubation: Wash the slides with PBS-Tween and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark. [20]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. [20] Mount the slides with an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal or epifluorescence microscope. [11]
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol enables the quantification of different immune cell populations within a tumor.
-
Tumor Dissociation: Surgically remove the tumor and mince it into small pieces. Digest the tissue with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension. [7]
-
Cell Staining:
-
Resuspend the cells in FACS buffer (PBS with 2% FBS). [13]
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD45 for leukocytes, CD3 for T-cells, CD4, CD8, FoxP3 for T-cell subsets, F4/80 for macrophages) for 30 minutes at 4°C in the dark. [7, 13]
-
-
Fixation and Permeabilization (for intracellular staining): If staining for intracellular markers (e.g., FoxP3 for Tregs), fix and permeabilize the cells using a dedicated kit. [13]
-
Intracellular Staining: Incubate the permeabilized cells with antibodies against intracellular targets. [13]
-
Data Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer. [7]
-
Data Analysis: Analyze the data using software like FlowJo. Use a sequential gating strategy to identify and quantify different immune cell populations. [7, 8]
Conclusion
This compound (GSK2256098) is a potent and selective inhibitor of FAK that demonstrates significant anti-tumor activity. Its mechanism of action extends beyond the direct inhibition of cancer cell growth and survival to the comprehensive modulation of the tumor microenvironment. By targeting FAK, this inhibitor can disrupt the supportive stromal framework, inhibit angiogenesis, and reprogram the immune landscape from a suppressive to a more active state. These multifaceted effects make FAK inhibitors a promising therapeutic strategy, both as a monotherapy and in combination with other treatments like immunotherapy. Further research and clinical trials are crucial to fully elucidate the therapeutic potential of FAK inhibition in a range of malignancies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. oaepublish.com [oaepublish.com]
- 8. Cancer-Associated Fibroblasts: Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Targeting focal adhesion kinase in cancer cells and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Preclinical Profile of PF-562271: A Technical Guide to the Potent FAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell survival, proliferation, migration, and invasion. Its overexpression and activation are frequently observed in a multitude of human cancers, correlating with aggressive tumor phenotypes and poor patient prognosis.[1] PF-562271 is a potent, ATP-competitive, and reversible small molecule inhibitor of FAK and the closely related proline-rich tyrosine kinase 2 (Pyk2).[2][3][4] This technical guide provides a comprehensive overview of the preclinical studies of PF-562271, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental applications.
Data Presentation
In Vitro Potency and Selectivity
PF-562271 demonstrates high potency against FAK and Pyk2 in enzymatic assays and effectively inhibits FAK phosphorylation in cellular contexts.
| Target | Assay Type | IC50 (nM) | Reference(s) |
| FAK | Cell-free assay | 1.5 | [3][4] |
| Pyk2 | Cell-free assay | 13-14 | [3][4] |
| Phospho-FAK | Cell-based assay | 5 | [1][2][4] |
PF-562271 exhibits over 100-fold selectivity against a broad range of other kinases, with some activity noted against cyclin-dependent kinases (CDKs) at higher concentrations.[3]
In Vitro Cellular Proliferation
The inhibitor has shown varied effects on cell proliferation, with IC50 values in the micromolar range for several cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| FAK WT | Murine Fibroblast | 3.3 | [4] |
| FAK -/- | Murine Fibroblast | 2.08 | [4] |
| FAK KD | Murine Fibroblast | 2.01 | [4] |
| TC32 | Ewing Sarcoma | 2.1 | [3] |
| A673 | Ewing Sarcoma | 1.7 | [3] |
| 143B | Osteosarcoma | 1.98 | [5] |
| MG63 | Osteosarcoma | 1.76 | [5] |
| MV-4-11 | Leukemia | 0.2766 | [4] |
In Vivo Antitumor Efficacy
PF-562271 has demonstrated significant tumor growth inhibition in various preclinical xenograft models.
| Cancer Type | Cell Line | Animal Model | Dosage and Administration | Tumor Growth Inhibition (%) | Reference(s) |
| Pancreatic Cancer | BxPc3 | Athymic Mice | 50 mg/kg, p.o., twice daily | 86 | [2] |
| Prostate Cancer | PC-3M | Athymic Mice | 50 mg/kg, p.o., twice daily | 45 | [2] |
| Prostate Cancer | PC3M-luc-C6 | Athymic Mice | 25 mg/kg, p.o., twice daily, 5x/week | 62 | [6][7] |
| Breast Cancer | BT474 | Athymic Mice | 25-50 mg/kg, twice daily | 78-94 | [4] |
| Colon Cancer | LoVo | Athymic Mice | 25-50 mg/kg, twice daily | 78-94 | [4] |
Experimental Protocols
Western Blotting for FAK Phosphorylation
This protocol is designed to assess the inhibition of FAK autophosphorylation at tyrosine 397 (Y397) in response to PF-562271 treatment.
-
Cell Lysis:
-
Treat cultured cancer cells with desired concentrations of PF-562271 or vehicle control (DMSO) for the specified duration.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on a polyacrylamide gel by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-FAK (Y397) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against total FAK.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the antitumor efficacy of PF-562271 in a subcutaneous xenograft mouse model.
-
Cell Implantation:
-
Harvest cancer cells (e.g., PC-3M, BxPc3) from culture.
-
Resuspend the cells in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of athymic nude mice.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare PF-562271 in an appropriate vehicle for oral administration (p.o.).
-
Administer PF-562271 or vehicle control to the respective groups at the specified dose and schedule (e.g., 50 mg/kg, twice daily).
-
-
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = (length × width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Transwell Migration and Invasion Assay
This assay is used to assess the effect of PF-562271 on the migratory and invasive potential of cancer cells.
-
Chamber Preparation:
-
Use Transwell inserts with a porous membrane (e.g., 8 µm pore size).
-
For invasion assays, coat the upper surface of the membrane with a layer of Matrigel to simulate the extracellular matrix. For migration assays, no coating is necessary.
-
-
Cell Seeding:
-
Pre-treat cancer cells with PF-562271 or vehicle control.
-
Resuspend the cells in serum-free media.
-
Seed the cells into the upper chamber of the Transwell insert.
-
-
Chemoattractant:
-
Add media containing a chemoattractant (e.g., fetal bovine serum or a specific growth factor) to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator to allow for cell migration or invasion. The incubation time will vary depending on the cell type.
-
-
Quantification:
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane (e.g., with crystal violet).
-
Count the stained cells under a microscope in several random fields.
-
Mandatory Visualizations
Signaling Pathways
Caption: FAK signaling pathway inhibited by PF-562271.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for a preclinical in vivo xenograft study.
Logical Relationship: PF-562271's Multifaceted Antitumor Activity
Caption: Mechanisms of PF-562271's antitumor effects.
References
- 1. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
FAK Signaling in Angiogenesis and Metastasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrating signals from the extracellular matrix (ECM) and growth factor receptors to regulate a multitude of cellular processes.[1][2] Its overexpression and hyperactivity are frequently correlated with advanced stages of cancer, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of FAK signaling in the critical cancer-related processes of angiogenesis and metastasis. It details the core signaling pathways, presents quantitative data on FAK's role, provides detailed experimental protocols for its study, and visualizes key pathways and workflows.
Core Concepts: FAK's Dual Role as a Kinase and a Scaffold
FAK's function is multifaceted, acting as both a catalytic kinase and a protein scaffold.[2] Upon activation, typically through integrin clustering at sites of cell adhesion to the ECM or by growth factor receptor stimulation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397).[1][4] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a FAK/Src signaling complex.[1][5] This complex then phosphorylates a host of downstream targets, initiating cascades that control cell migration, proliferation, survival, and invasion.[2][5]
Simultaneously, FAK's various protein-protein interaction domains allow it to act as a scaffold, bringing together different signaling molecules to form functional complexes. This scaffolding function is crucial for the efficient and localized activation of downstream pathways.[2]
FAK Signaling in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen. FAK is a key regulator of angiogenesis, primarily by mediating the signaling of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[6]
Key Signaling Events in Angiogenesis:
-
Activation: VEGF binds to its receptor, VEGFR2, on endothelial cells, leading to the recruitment and activation of FAK.[6]
-
FAK/Src Complex Formation: Activated FAK autophosphorylates at Y397, recruiting and activating Src.[1]
-
Downstream Pathways: The FAK/Src complex activates several downstream pathways crucial for angiogenesis:
Visualization of FAK Signaling in Angiogenesis
FAK Signaling in Metastasis
Metastasis is a multi-step process involving local invasion, intravasation, survival in the circulation, extravasation, and colonization at a distant site. FAK is implicated in multiple stages of this cascade.
Key Signaling Events in Metastasis:
-
Epithelial-Mesenchymal Transition (EMT): FAK signaling contributes to the transcriptional programs that drive EMT, a process where epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive properties.[9]
-
Cell Migration and Invasion: The FAK/Src complex phosphorylates key substrates like p130Cas and paxillin, leading to the activation of Rac1 and RhoA. This promotes the dynamic regulation of the actin cytoskeleton and focal adhesion turnover, which are essential for cell movement and invasion through the ECM.[9]
-
Matrix Metalloproteinase (MMP) Regulation: FAK signaling can increase the expression and activity of MMPs, such as MMP-2 and MMP-9.[9] These enzymes degrade the ECM, clearing a path for invading cancer cells.
-
Anoikis Resistance: FAK promotes cell survival in the absence of cell-matrix adhesion, a phenomenon known as anoikis resistance. This is crucial for the survival of tumor cells as they detach from the primary tumor and travel through the circulatory system.
Visualization of FAK Signaling in Metastasis
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the significance of FAK in angiogenesis and metastasis.
Table 1: FAK Expression in Primary vs. Metastatic Tumors
| Cancer Type | Comparison | Fold Change in FAK Expression | Reference |
| Non-Small Cell Lung Cancer | Metastatic vs. Non-Metastatic | ~1.6-fold higher mRNA | [10] |
| Colorectal Cancer | Primary Tumor vs. Normal Mucosa | Significantly Higher | [11] |
| Colorectal Cancer | Liver Metastases vs. Primary Tumor | Significantly Lower | [11] |
| Prostate Cancer | Metastatic vs. Primary | Generally higher mRNA | [12] |
| Small-Cell Lung Cancer | SCLC vs. NSCLC and Normal Lung | Significantly higher protein and phospho-FAK | [13][14] |
Table 2: IC50 Values of FAK Inhibitors
| Inhibitor | Target | Cell Line/System | IC50 | Reference |
| Defactinib (VS-6063) | FAK/Pyk2 (enzymatic) | Cell-free | < 0.6 nM | [1][15][16] |
| Defactinib (VS-6063) | FAK phosphorylation | Cell-based | 23 nM | [1] |
| Defactinib (VS-6063) | Cell Viability | MDA-MB-231 (Breast) | 0.281 µM | [1] |
| Defactinib (VS-6063) | Cell Viability | TT (Thyroid) | 1.98 µM | [4] |
| Defactinib (VS-6063) | Cell Viability | K1 (Thyroid) | 10.34 µM | [4] |
| PF-573,228 | FAK (enzymatic) | Cell-free | 4 nM | [17][18] |
| PF-573,228 | FAK phosphorylation | Various cell lines | 30-500 nM | [17] |
| SJP1602 | FAK phosphorylation | MDA-MB-231 (Breast) | 20 nM | [19] |
| SJP1602 | FAK phosphorylation | MDA-MB-453 (Breast) | 43 nM | [19] |
| SJP1602 | FAK phosphorylation | HCC70 (Breast) | 83 nM | [19] |
| FAK Inhibitor 14 (Y15) | FAK autophosphorylation | Cell-free | 1 µM | [20] |
Table 3: Quantitative Effects of FAK Inhibition on Angiogenesis and Metastasis
| Experimental Model | Intervention | Quantitative Effect | Reference |
| Endothelial Cell Migration (HUVEC) | PF-573,228 | Reduced migration | [21][22] |
| Endothelial Cell Tube Formation (HUVEC) | PF-573,228 / FAK Inhibitor 14 | Reduced tube formation | [21] |
| In vivo Angiogenesis (Matrigel Plug) | FAK knockout in endothelial cells | Increased angiogenesis (compensated by Pyk2) | [23] |
| Transwell Invasion (HCT-116 Colon Cancer) | FAK siRNA | ~70% decrease in invasion | [24] |
| Transwell Invasion (MDA-MB-231 Breast Cancer) | FAK siRNA | Significant reduction in invasion | [25] |
| In vivo Spontaneous Metastasis (4T1 Breast Cancer) | PND-1186 (FAK inhibitor) | Majority of treated mice had negligible lung metastases | [5] |
| In vivo Experimental Metastasis (B16F10 Melanoma) | FAK-KD mice | Fewer pulmonary macrometastases | [26] |
| In vivo Hepatic Metastasis (Neuroblastoma) | TAE226 (FAK inhibitor) | Decreased metastatic potential | [27] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study FAK signaling.
Western Blot Analysis of FAK Phosphorylation
Objective: To detect and quantify the levels of total FAK and phosphorylated FAK (pFAK) at specific sites, typically Y397.
Protocol:
-
Cell Lysis:
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel.[1]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.[25]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.[1]
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
Immunofluorescence for FAK Localization
Objective: To visualize the subcellular localization of FAK, particularly its recruitment to focal adhesions.
Protocol:
-
Cell Culture:
-
Plate cells (e.g., HUVECs) on coverslips coated with an appropriate ECM protein (e.g., Collagen IV).[9]
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Wash three times with PBS.[19]
-
-
Secondary Antibody Incubation:
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.[31]
-
-
Counterstaining and Mounting:
-
Counterstain nuclei with DAPI.[31]
-
Mount the coverslips on slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize using a fluorescence or confocal microscope.
-
Co-Immunoprecipitation of FAK and Src
Objective: To determine the in vivo interaction between FAK and Src.
Protocol:
-
Cell Lysis:
-
Lyse cells in a low-salt NP40 buffer supplemented with protease and phosphatase inhibitors.[33]
-
-
Pre-clearing:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.[11][33]
-
-
Immunoprecipitation:
-
Washing:
-
Wash the beads three to five times with ice-cold lysis buffer.[11]
-
-
Elution:
-
Elute the immunoprecipitated proteins by boiling in 2X Laemmli sample buffer.
-
-
Western Blotting:
In Vitro Endothelial Cell Tube Formation Assay
Objective: To assess the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Protocol:
-
Matrigel Coating:
-
Cell Seeding:
-
Incubation:
-
Visualization and Quantification:
Transwell Migration and Invasion Assay
Objective: To measure the migratory and invasive capacity of cancer cells.
Protocol:
-
Chamber Preparation:
-
Cell Seeding:
-
Chemoattractant:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[4]
-
-
Incubation:
-
Incubate at 37°C for 20-48 hours.[4]
-
-
Staining and Quantification:
-
Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells on the lower surface with methanol (B129727) or ethanol (B145695) and stain with crystal violet.[4]
-
Count the number of migrated/invaded cells in several microscopic fields.[36]
-
In Vivo Metastasis Models
Objective: To assess the metastatic potential of cancer cells in a living organism.
1. Experimental Metastasis (Tail Vein Injection):
-
Cell Preparation: Harvest cancer cells (e.g., B16F10 melanoma cells, 2 x 10^5 to 10^6 cells) and resuspend in sterile PBS.[37][38]
-
Injection: Inject the cell suspension into the lateral tail vein of mice (e.g., C57BL/6).[37][38]
-
Monitoring and Analysis: Monitor the mice for signs of metastasis. After a set period (e.g., 2-3 weeks), euthanize the mice and harvest the lungs.[38][39] The number and size of metastatic nodules on the lung surface can be counted.
2. Spontaneous Metastasis (Orthotopic Implantation):
-
Cell Implantation: Inject cancer cells into the appropriate organ (e.g., mammary fat pad for breast cancer).
-
Tumor Growth and Resection: Allow the primary tumor to grow. The primary tumor may be surgically resected to focus on the development of metastases.
-
Metastasis Analysis: After a defined period, euthanize the mice and examine distant organs (e.g., lungs, liver) for metastatic lesions.
3. In Vivo Angiogenesis (Matrigel Plug Assay):
-
Plug Preparation: Mix Matrigel with pro-angiogenic factors (e.g., FGF2) or cancer cells.[40]
-
Implantation: Subcutaneously inject the Matrigel mixture into mice (e.g., C57BL/6).[17][18] The Matrigel will form a solid plug.
-
Analysis: After a set period (e.g., 1-2 weeks), excise the Matrigel plugs. Angiogenesis can be quantified by measuring hemoglobin content, or by immunohistochemical staining for endothelial cell markers (e.g., CD31) in sections of the plug.[37][40]
Conclusion
FAK is a central signaling hub that plays a critical role in both angiogenesis and metastasis, two hallmarks of cancer. Its dual function as a kinase and a scaffold allows it to integrate a wide array of extracellular signals and orchestrate complex cellular responses. The detailed understanding of FAK signaling pathways and the availability of robust experimental models have paved the way for the development of FAK inhibitors as a promising therapeutic strategy. This guide provides a foundational resource for researchers and drug development professionals aiming to further elucidate the role of FAK in cancer and to develop novel anti-cancer therapies targeting this key molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. promocell.com [promocell.com]
- 4. Defactinib | VS-6063 | FAK inhibitor | TargetMol [targetmol.com]
- 5. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal Adhesion Kinase (FAK) Polyclonal Antibody (X1215P) [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The increased adhesion of tumor cells to endothelial cells after irradiation can be reduced by FAK-inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Increased Expression and Activation of FAK in Small-Cell Lung Cancer Compared to Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 19. mdpi.com [mdpi.com]
- 20. FAK inhibition reduces metastasis of α4 integrin-expressing melanoma to lymph nodes by targeting lymphatic VCAM-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Focal adhesion kinase inhibitors are potent anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Molecular Pathways: Endothelial Cell FAK—A Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Validation of a network-based strategy for the optimization of combinatorial target selection in breast cancer therapy: siRNA knockdown of network targets in MDA-MB-231 cells as an in vitro model for inhibition of tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inhibition of endothelial FAK activity prevents tumor metastasis by enhancing barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 28. cellbiolabs.com [cellbiolabs.com]
- 29. biocompare.com [biocompare.com]
- 30. FAK Antibody | Cell Signaling Technology [cellsignal.com]
- 31. researchgate.net [researchgate.net]
- 32. FAK1 Polyclonal Antibody (FAK1-101Y) [thermofisher.com]
- 33. mybiosource.com [mybiosource.com]
- 34. FAK is Required for Tumor Metastasis-Related Fluid Microenvironment in Triple-Negative Breast Cancer | MDPI [mdpi.com]
- 35. cellbiolabs.com [cellbiolabs.com]
- 36. researchgate.net [researchgate.net]
- 37. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 38. researchgate.net [researchgate.net]
- 39. JCI Insight - Metastasis regulation by PPARD expression in cancer cells [insight.jci.org]
- 40. researchgate.net [researchgate.net]
FAK Inhibitor 7: A Technical Guide to its Interaction with Pyk2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2) are non-receptor tyrosine kinases that play critical roles in cellular signaling pathways controlling survival, proliferation, migration, and adhesion.[1] Their structural homology and overlapping functions make them significant targets in oncology and other diseases.[2] Overexpression of FAK is linked to tumor invasiveness, and its inhibition can increase the susceptibility of cancer cells to chemotherapy.[2] However, the therapeutic inhibition of FAK alone can be compromised by the compensatory upregulation and activation of Pyk2.[3] This has led to the development of dual FAK/Pyk2 inhibitors. This technical guide explores the interaction of a representative dual inhibitor, herein referred to as FAK Inhibitor 7, with Pyk2, providing a comprehensive overview of its mechanism of action, relevant quantitative data, experimental protocols, and the signaling pathways involved.
Introduction: The Rationale for Dual FAK/Pyk2 Inhibition
FAK is a key mediator of signaling from integrins and growth factor receptors, influencing cell adhesion, migration, and survival.[4][5] It is overexpressed in a variety of solid tumors and is associated with poor prognosis.[4] Pyk2 shares 45% of its amino acid sequence with FAK and can functionally compensate for its loss.[3] In FAK knockout models, elevated Pyk2 levels have been shown to promote cell survival.[3] Therefore, targeting both FAK and Pyk2 simultaneously is a promising therapeutic strategy to overcome potential resistance mechanisms.
This compound: Mechanism of Action
This compound is representative of a class of small molecule inhibitors that are ATP-competitive, targeting the kinase domain of both FAK and Pyk2.[6] By binding to the ATP-binding pocket, these inhibitors prevent the autophosphorylation of FAK at tyrosine 397 (Y397) and the corresponding site on Pyk2 (Y402).[3][7] This initial autophosphorylation event is crucial for the recruitment and activation of Src family kinases, which in turn phosphorylate other residues on FAK and Pyk2, leading to the full activation of downstream signaling pathways.[3] Inhibition of this process effectively blocks the kinase-dependent functions of both proteins.
Quantitative Data: Inhibitory Activity
The following table summarizes the inhibitory activity of representative dual FAK/Pyk2 inhibitors against their target kinases.
| Inhibitor | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| PF-562,271 (PF271) | FAK | 1.5 | - | - |
| Pyk2 | 13 | - | - | |
| Compound 28 | FAK | 44.6 | - | - |
| Pyk2 | 70.19 | - | - | |
| SJP1602 | FAK | Potent | VS-6063 | Less Potent |
| Pyk2 | Potent | VS-6063 | Less Potent |
Note: "Potent" indicates significant inhibitory activity was observed, though specific IC50 values were not provided in the referenced text.[3] Data for PF-562,271 is from reference[6], and for Compound 28 is from reference[8].
Signaling Pathways
The inhibition of FAK and Pyk2 by this compound modulates several downstream signaling pathways critical for cancer cell function.
Caption: FAK and Pyk2 Signaling Pathways and Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the interaction and effects of this compound.
In Vitro Kinase Assay
Objective: To determine the IC50 value of this compound for FAK and Pyk2.
Materials:
-
Recombinant human FAK and Pyk2 enzymes
-
ATP (γ-32P-ATP for radiometric assay or unlabeled for luminescence-based assay)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the kinase (FAK or Pyk2), the substrate peptide, and the diluted inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this involves washing the phosphocellulose paper and measuring radioactivity using a scintillation counter. For luminescence-based assays, this involves measuring the amount of ATP remaining in the well.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of FAK/Pyk2 Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of FAK and Pyk2 in a cellular context.
Materials:
-
Cancer cell line with known FAK/Pyk2 expression (e.g., SW620, BT474)[7]
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-FAK (Y397), anti-total FAK, anti-p-Pyk2 (Y402), anti-total Pyk2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous Control Mechanisms of FAK and PYK2 and Their Relevance to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting FAK/PYK2 with SJP1602 for Anti-Tumor Activity in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FAK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Frontiers | Pharmacological Inhibition of FAK-Pyk2 Pathway Protects Against Organ Damage and Prolongs the Survival of Septic Mice [frontiersin.org]
- 7. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for FAK Inhibitor 7
These application notes provide detailed protocols for in vitro assays to characterize the activity of FAK Inhibitor 7, a compound with inhibitory effects on Focal Adhesion Kinase (FAK). The intended audience for these protocols includes researchers, scientists, and professionals involved in drug development.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways regulating cell survival, proliferation, migration, and adhesion.[1][2] Elevated expression and activity of FAK are correlated with the progression and metastasis of various cancers, making it a significant target for cancer therapy.[1][3][4] FAK inhibitors are being investigated as potential therapeutic agents to disrupt these pathological processes. This compound (also referred to as FAK-IN-7) has been identified as an inhibitor of FAK.[5] This document outlines key in vitro assays to quantify its inhibitory potential.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound.
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Kinase Assay | FAK | 11.72 µM | [5] |
| Anti-proliferative Assay | MCF-7 cells | 3.57 µM | [5] |
| Anti-proliferative Assay | B16-F10 cells | 3.52 µM | [5] |
Signaling Pathway
Caption: FAK signaling pathway and the point of inhibition.
Experimental Protocols
In Vitro FAK Kinase Assay (Luminescent)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant FAK by quantifying ATP consumption.
Workflow:
Caption: Workflow for the in vitro FAK kinase assay.
Materials:
-
Recombinant human FAK enzyme
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT)[3]
-
This compound
-
Luminescent kinase assay reagent (e.g., ADP-Glo™ or Kinase-Glo® MAX)[3][6]
-
White, opaque 96-well plates[6]
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
In a 96-well plate, add the FAK enzyme, FAK substrate, and the diluted inhibitor or vehicle control (DMSO).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Allow the plate to equilibrate to room temperature.
-
Add the luminescent kinase assay reagent according to the manufacturer's protocol. This step typically involves an initial reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and measure light output.[3]
-
Incubate at room temperature for 30-40 minutes.[3]
-
Measure the luminescence using a plate reader. The signal will be inversely proportional to FAK activity.
-
Plot the percentage of FAK inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT or MTS)
This assay assesses the effect of this compound on the proliferation and survival of cancer cell lines.[7]
Workflow:
Caption: Workflow for the cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, B16-F10)[5]
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, MTS)
-
96-well clear or opaque plates
-
Plate reader for absorbance or fluorescence
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
The following day, treat the cells with a range of concentrations of this compound. Include a vehicle-only control. FAK-IN-7 has been shown to inhibit proliferation in MCF-7 and B16-F10 cells at concentrations ranging from 0-10 µM over 48 hours.[5]
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[2][5]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the time specified in the reagent protocol (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Cell Migration Assay (Transwell Assay)
This assay evaluates the impact of this compound on the migratory capacity of cancer cells.[7]
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Cancer cell line
-
Serum-free medium and medium supplemented with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Pre-treat cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 2-6 hours).
-
Resuspend the pre-treated cells in serum-free medium containing the inhibitor or vehicle.
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
Compare the migration in inhibitor-treated wells to the vehicle control to determine the effect on cell migration.
References
- 1. Focal Adhesion Kinase: From In Vitro Studies to Functional Analyses In Vivo | Bentham Science [eurekaselect.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for GSK2256098 in In Vivo Mouse Models
Introduction
GSK2256098 is a potent, selective, and reversible ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways downstream of integrins and growth factor receptors, regulating cell survival, proliferation, migration, and angiogenesis.[2][3] Overexpression and hyperactivation of FAK are common in various solid tumors, including pancreatic ductal adenocarcinoma (PDAC) and glioblastoma, making it a compelling target for cancer therapy.[3][4] GSK2256098 specifically targets the autophosphorylation site of FAK at tyrosine 397 (Y397), thereby inhibiting its kinase activity and downstream signaling.[1][4][5] These application notes provide a comprehensive guide for researchers on the recommended dosage and use of GSK2256098 in in vivo mouse models based on preclinical data.
Mechanism of Action and Signaling Pathway
GSK2256098 exerts its anti-tumor effects by inhibiting the autophosphorylation of FAK at Y397.[1][4] This phosphorylation event is a critical step in FAK activation, creating a binding site for Src family kinases and initiating downstream signaling cascades.[3] By blocking this initial step, GSK2256098 effectively attenuates key pro-survival and pro-proliferative pathways, including the PI3K/Akt and ERK/MAPK pathways.[1][2][4] The inhibition of FAK signaling ultimately leads to reduced tumor cell migration, proliferation, and survival, as well as inhibition of tumor angiogenesis.[2]
Caption: FAK signaling pathway and the inhibitory action of GSK2256098.
Quantitative Data Summary
The following tables summarize the in vitro potency and reported in vivo efficacy of GSK2256098 in various cancer models.
Table 1: In Vitro Potency of GSK2256098
| Cell Line | Cancer Type | IC₅₀ (nM) for pFAK Y397 Inhibition | Reference |
| OVCAR8 | Ovary | 15 | [1][5] |
| U87MG | Brain (Glioblastoma) | 8.5 | [1][5] |
| A549 | Lung | 12 | [1][5] |
Table 2: Summary of In Vivo Studies with GSK2256098 in Mouse Models
| Cancer Model | Mouse Strain/Model | Dosage and Administration | Key Findings | Reference |
| Ovarian Cancer | Orthotopic mouse model (SKOV3-IP1 cells) | 75 mg/kg | Significant reduction in pFAK Y397. Monotherapy resulted in a 58% decrease in mean tumor weight compared to control. | [6] |
| Uterine Cancer | Orthotopic murine model (Ishikawa cells) | Not specified | Lower tumor weights and fewer metastases. Lower microvessel density (CD31), less proliferation (Ki67), and higher apoptosis (TUNEL). | [1] |
| Glioblastoma | Subcutaneous xenograft (U87MG cells) | Not specified | Dose- and time-dependent inhibition of pFAK. | [3] |
Experimental Protocols
Preparation of GSK2256098 for Oral Administration
This protocol provides a general method for preparing GSK2256098 for oral gavage in mice. The final concentration and vehicle composition may need to be optimized for specific experimental needs.
Materials:
-
GSK2256098 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween80
-
Sterile deionized water (ddH₂O) or saline
Procedure:
-
Prepare a stock solution of GSK2256098 in DMSO (e.g., 200 mg/mL).[1] Ensure the powder is completely dissolved.
-
For a 1 mL final working solution, add 50 µL of the 200 mg/mL DMSO stock solution to 400 µL of PEG300.[1]
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.[1]
-
Add 500 µL of ddH₂O or saline to bring the final volume to 1 mL.[1]
-
The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween80, and 50% water.
-
It is recommended to prepare the working solution fresh on the day of use.[5]
In Vivo Tumor Xenograft Study Workflow
This protocol outlines a general workflow for evaluating the efficacy of GSK2256098 in a subcutaneous tumor xenograft mouse model.
Caption: General experimental workflow for an in vivo efficacy study.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) for human tumor cell line xenografts. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[7]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells in sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Administer GSK2256098 at the desired dose (e.g., 75 mg/kg) via the chosen route (e.g., oral gavage) daily.
-
Control Group: Administer the vehicle solution using the same volume and schedule.
-
-
Monitoring:
-
Measure tumor dimensions and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the animals daily.
-
-
Endpoint and Analysis:
-
Continue treatment for the planned duration or until tumors reach the predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be flash-frozen for Western blot analysis (to assess pFAK levels) or fixed in formalin for immunohistochemistry (to assess proliferation markers like Ki67 and apoptosis markers like TUNEL).[1]
-
Pharmacokinetics and Target Engagement
Pharmacokinetic studies in rodents have shown that GSK2256098 has limited penetration of the central nervous system (CNS) when the blood-brain barrier (BBB) is intact.[1][3][8] However, in glioblastoma models where the BBB is compromised, the drug achieves higher concentrations in the tumor tissue.[3] Preclinical studies have demonstrated that cellular inhibition of FAK by GSK2256098 can occur as early as 30 minutes in cultured cells and can last up to 12 hours in mouse tumor xenografts, indicating good target engagement in vivo.[1][4]
Conclusion
GSK2256098 is a valuable tool for investigating the role of FAK in cancer biology. Based on available preclinical data, a starting dose of 75 mg/kg administered orally is recommended for efficacy studies in mouse models of peripheral tumors, such as ovarian cancer.[6] Dose-finding studies may be necessary for different tumor models and administration routes to optimize the therapeutic window. It is crucial to monitor target engagement by assessing the levels of phosphorylated FAK (Y397) in tumor tissue to correlate the administered dose with biological activity. Researchers should always adhere to approved animal care and use protocols for all in vivo experiments.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 8. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PubMed [pubmed.ncbi.nlm.nih.gov]
FAK Inhibitor 7: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of FAK Inhibitor 7 (CAS: 2890814-94-3), a potent and selective inhibitor of Focal Adhesion Kinase (FAK). These guidelines are intended to facilitate the use of this compound in cancer research and drug development.
Introduction to this compound
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways governing cell survival, proliferation, migration, and angiogenesis.[1] Overexpression and activation of FAK are implicated in the progression and metastasis of various cancers, making it a compelling therapeutic target.[1]
This compound is a highly potent small molecule inhibitor of FAK with a reported IC50 of 3.58 nM.[2] It has been shown to inhibit the downstream signaling cascades of FAK, including Src and AKT, leading to cell cycle arrest at the G0/G1 phase and the induction of cytotoxic autophagy in ovarian cancer cells.[2] Furthermore, this compound has demonstrated the ability to suppress tumor metastasis and growth in in vivo models of ovarian cancer.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and provide solubility information for other FAK inhibitors as a general reference.
Table 1: Potency of this compound
| Compound | CAS Number | IC50 | Target |
| This compound | 2890814-94-3 | 3.58 nM | FAK |
Table 2: Solubility of Other FAK Inhibitors (for reference)
| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| FAK Inhibitor 14 (Y15) | Water | 14.2 | 50 |
| DMSO | 21.3 | 75 |
Preparation of this compound for Experiments
3.1. Preparation of Stock Solutions
It is standard practice to prepare a high-concentration stock solution of kinase inhibitors in an organic solvent, which can then be diluted in aqueous solutions like cell culture media for experiments.[3]
Recommended Procedure:
-
Obtain this compound as a powder.
-
Prepare a high-concentration stock solution (e.g., 10 mM) in sterile, anhydrous DMSO.[3]
-
To aid dissolution, gentle warming and vortexing may be applied.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
3.2. Preparation of Working Solutions
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of the inhibitor treatment group to account for any solvent effects.[3]
FAK Signaling Pathway
FAK acts as a central node integrating signals from integrins and growth factor receptors to regulate a multitude of downstream pathways.
Figure 1: FAK Signaling Pathway and the action of this compound.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
5.1. Protocol 1: Western Blot for FAK Phosphorylation
This protocol is designed to measure the direct inhibitory effect of this compound on FAK activity by assessing the phosphorylation status of FAK at its primary autophosphorylation site, Tyrosine-397 (Y397).[4]
Workflow Diagram:
Figure 2: Workflow for Western Blotting of FAK Phosphorylation.
Methodology:
-
Cell Culture: Seed ovarian cancer cells (e.g., OVCAR-3, SKOV-3) in 6-well plates and grow to 70-80% confluency.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.[5]
-
Western Blot Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-FAK (Y397) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total FAK and a loading control like β-actin or GAPDH.
5.2. Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression, specifically to confirm its reported G0/G1 arrest effect.[2]
Methodology:
-
Cell Culture and Treatment: Seed ovarian cancer cells in 6-well plates. Treat the cells with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
5.3. Protocol 3: Assessment of Cytotoxic Autophagy
This protocol provides a method to investigate the induction of autophagy by this compound, as this is a reported mechanism of its action.[2] A common method is to monitor the conversion of LC3-I to LC3-II by Western blotting.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1. It is advisable to include a positive control for autophagy induction (e.g., starvation or rapamycin (B549165) treatment).
-
Cell Lysis and Western Blotting: Prepare cell lysates and perform Western blotting as outlined in Protocol 1.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for LC3. This antibody will detect both the cytosolic form (LC3-I) and the lipidated, autophagosome-associated form (LC3-II).
-
Analysis: An increase in the amount of LC3-II relative to LC3-I or a loading control is indicative of increased autophagosome formation and thus, autophagy induction.
5.4. Protocol 4: In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse xenograft model of ovarian cancer.[6]
Workflow Diagram:
Figure 3: Workflow for an In Vivo Tumor Growth Study.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human ovarian cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).[5]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Inhibitor Administration: Administer this compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive a vehicle solution. A study using the FAK inhibitor PF-271 in an ovarian cancer model used a dose of 30 mg/kg twice daily via oral administration.[6]
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. The tumors can be used for further analysis, such as Western blotting for p-FAK or immunohistochemistry for proliferation and apoptosis markers.[5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Inhibitor Precipitation in Media | Poor aqueous solubility. | Ensure the final DMSO concentration is low (typically <0.5%). Prepare fresh dilutions for each experiment. |
| No Inhibition of p-FAK | Incorrect inhibitor concentration. Inactive FAK pathway in the cell line. | Perform a dose-response experiment over a wider concentration range. Confirm FAK expression and baseline phosphorylation in your cells. |
| High Variability Between Replicates | Inconsistent cell seeding or inhibitor dosing. | Use calibrated pipettes and ensure even cell distribution when seeding. |
| Unexpected Off-Target Effects | Inhibitor concentration is too high. | Use the lowest effective concentration determined from dose-response studies. Consult kinase selectivity data if available. |
Disclaimer: This document is intended for research use only. The provided protocols are general guidelines and should be optimized for specific experimental setups.
References
- 1. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of focal adhesion kinase (FAK) activity prevents anchorage-independent ovarian carcinoma cell growth and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
Detecting FAK Phosphorylation: A Detailed Western Blot Protocol for Researchers
Application Note: This document provides a comprehensive protocol for the detection of Focal Adhesion Kinase (FAK) phosphorylation using Western blot analysis. This technique is critical for researchers and professionals in drug development and cellular biology to investigate signal transduction pathways related to cell adhesion, migration, proliferation, and survival. The protocol details best practices for sample preparation, antibody selection, electrophoresis, protein transfer, and immunodetection to ensure reliable and reproducible results.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways initiated by integrins and growth factor receptors.[1][2] Upon activation, FAK undergoes autophosphorylation at specific tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades that regulate key cellular processes.[1][3][4] Dysregulation of FAK signaling is implicated in various diseases, including cancer, making it a key target for therapeutic intervention.[2][3][5] Western blotting is a powerful and widely used technique to specifically detect the phosphorylation status of FAK, providing insights into its activation state.
FAK Signaling Pathway
Integrin engagement with the extracellular matrix (ECM) triggers the clustering of integrin receptors, leading to the recruitment and activation of FAK.[6] The initial autophosphorylation of FAK occurs at Tyrosine 397 (Tyr397).[4][5] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[1][5] The formation of the FAK-Src complex leads to the phosphorylation of other tyrosine residues on FAK, such as Tyr576 and Tyr577 within the kinase domain, further enhancing FAK's catalytic activity.[4] This complex then phosphorylates other downstream targets like p130cas, leading to the activation of pathways involving Rac and promoting cell migration.[1]
Caption: FAK signaling pathway upon integrin engagement.
Experimental Workflow
The Western blot protocol for detecting FAK phosphorylation involves several key stages, from sample preparation to data analysis. The workflow is designed to preserve the phosphorylation state of FAK and ensure specific detection.
Caption: Western blot workflow for FAK phosphorylation.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Sample Preparation (Cell Lysis)
Proper sample preparation is critical to preserve the phosphorylation state of proteins.
-
Reagents:
-
Procedure:
-
Culture cells to the desired confluency and apply experimental treatments as required. To induce FAK phosphorylation, cells can be stimulated with growth factors or plated on fibronectin.[9]
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[10]
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[11]
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification
-
Method: Use a standard protein assay such as the Bicinchoninic acid (BCA) assay to determine the protein concentration of each sample. This ensures equal loading of protein for each lane in the gel.[8]
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Procedure:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the protein lysates to a final concentration of 1x.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.[11]
-
Load 20-50 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.[8][11] FAK is a large protein (~125 kDa), so a lower percentage gel is appropriate.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer
-
Procedure:
-
Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. PVDF membranes are recommended for their robustness, especially if stripping and reprobing are required.[12]
-
Perform the transfer using a wet or semi-dry transfer system. For a large protein like FAK, a wet transfer overnight at 4°C or for a longer duration at a lower voltage is recommended to ensure efficient transfer.[8]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.[8]
-
Blocking
-
Procedure:
-
Wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[8] Note: Avoid using non-fat dry milk for blocking when detecting phosphorylated proteins, as it contains casein, a phosphoprotein that can cause high background.[8][13]
-
Antibody Incubation
-
Primary Antibody:
-
Dilute the primary antibody specific for phosphorylated FAK (e.g., anti-pFAK Tyr397) in 5% BSA in TBST according to the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[14]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
-
Secondary Antibody:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in 5% BSA in TBST.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection
-
Procedure:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film. Use a sensitive ECL substrate for detecting low-abundance phosphorylated proteins.[13]
-
Stripping and Reprobing for Total FAK
To normalize the phosphorylated FAK signal, it is essential to probe for total FAK protein levels, which serves as a loading control.[12]
-
Procedure:
-
After detecting the pFAK signal, the membrane can be stripped of the bound antibodies using a mild stripping buffer.
-
After stripping, wash the membrane thoroughly and block again with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody that detects total FAK.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
-
Data Presentation: Quantitative Parameters
The following table summarizes key quantitative parameters for the Western blot protocol. These values are starting points and may require optimization.
| Parameter | Recommended Value/Range | Notes |
| Protein Loading | 20 - 50 µg per lane | May need to increase for low-abundance phosphoproteins.[7] |
| SDS-PAGE Gel % | 8 - 10% | Appropriate for the size of FAK (~125 kDa). |
| Primary Antibody Dilution | As per manufacturer's datasheet | Typically in the range of 1:500 to 1:2000. |
| Secondary Antibody Dilution | As per manufacturer's datasheet | Typically in the range of 1:2000 to 1:10000. |
| Blocking Buffer | 5% w/v BSA in TBST | Avoid milk-based blockers.[8] |
| Primary Antibody Incubation | Overnight at 4°C | Ensures sufficient binding for low-abundance targets.[14] |
| Secondary Antibody Incubation | 1 hour at room temperature | |
| Wash Duration | 3 x 5-10 minutes | Thorough washing is crucial to reduce background. |
Troubleshooting
For common issues such as no signal, high background, or non-specific bands, refer to troubleshooting guides from antibody suppliers. Key considerations include the freshness of inhibitors, optimization of antibody concentrations, and ensuring efficient protein transfer.[7][8]
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 3. Focusing on the FAK Signaling Pathway: Phosphorylation-Specific Antibodies for Focal Adhesion Kinase (FAK) | Thermo Fisher Scientific - CA [thermofisher.com]
- 4. FAK Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - BR [thermofisher.com]
- 11. Western Blot Sample Preparation Protocol [novusbio.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
Application Notes and Protocols for In Vivo Administration of FAK Inhibitor PF-562271
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator in signaling pathways promoting cancer cell proliferation, survival, migration, and invasion.[1][2][3] Its overexpression and activation are correlated with the aggressive phenotype of many human tumors.[1][4] PF-562271 is a potent, ATP-competitive, and reversible small-molecule inhibitor of FAK and the related proline-rich tyrosine kinase 2 (Pyk2).[4][5] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth and metastasis in various cancer models, making it a valuable tool for cancer research and drug development.[6] These application notes provide detailed protocols for the in vivo administration of PF-562271 and subsequent analysis of its effects.
Data Presentation
Table 1: Summary of In Vivo Efficacy of PF-562271 in Xenograft Models
| Cancer Type | Cell Line | Mouse/Rat Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (%) | Reference(s) |
| Pancreatic Cancer | MPanc-96 | Orthotopic Murine Model | 33 mg/kg, p.o., twice daily | 2 weeks | 46 ± 8% | [7] |
| Pancreatic Cancer | BxPc3 | Athymic female mice | 50 mg/kg, p.o., twice daily | Not Specified | 86% | [3][5] |
| Prostate Cancer | PC3M-luc-C6 | Subcutaneous Xenograft | 25 mg/kg, p.o., twice daily, 5x/week | 2 weeks | 62% | [6] |
| Prostate Cancer | PC3-M | Athymic female mice | 50 mg/kg, p.o., twice daily | Not Specified | 45% | [5] |
| Breast Cancer | BT474 | Athymic female mice | 25-50 mg/kg, p.o., twice daily | Not Specified | 78-94% | [8] |
| Colon Cancer | LoVo | Athymic female mice | 25-50 mg/kg, p.o., twice daily | Not Specified | 78-94% | [8] |
| Glioblastoma | U87MG | Athymic female mice | < 33 mg/kg, p.o. | Not Specified | Dose-dependent FAK phosphorylation inhibition | [3][5] |
| Lung Cancer | H125 | Athymic female mice | 25 mg/kg, p.o., twice daily | Not Specified | 2-fold greater apoptosis | [3][5] |
| Hepatocellular Carcinoma | Huh7.5 | Nude rats | 15 mg/kg/day (in combination with Sunitinib) | 25 days | Significant tumor growth blockage | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FAK signaling pathway and a general workflow for in vivo studies using PF-562271.
Experimental Protocols
Preparation of PF-562271 for Oral Gavage
Materials:
-
PF-562271 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water (ddH₂O) or saline
-
Hydroxypropyl-β-cyclodextrin (alternative vehicle component)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol 1: DMSO/PEG300/Tween 80/Water Formulation [3]
-
Prepare a stock solution of PF-562271 in DMSO (e.g., 100 mg/mL). Ensure the powder is completely dissolved. Gentle warming may be necessary.[10]
-
For a 1 mL final working solution, mix 50 µL of the 100 mg/mL DMSO stock solution with 400 µL of PEG300. Vortex until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and vortex until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
The final concentration of this solution will be 5 mg/mL. Adjust volumes accordingly to achieve the desired final concentration for dosing.
-
This formulation should be prepared fresh before each administration.
Protocol 2: DMSO/Hydroxypropyl-β-cyclodextrin Formulation [11]
-
Prepare a vehicle solution of 5% DMSO and 10% hydroxypropyl-β-cyclodextrin in sterile water.
-
Dissolve the required amount of PF-562271 powder directly into the vehicle to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a 25g mouse receiving 100 µL, the concentration would be 12.5 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
In Vivo Administration via Oral Gavage
Materials:
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice)[4]
-
Syringes (1 mL)
-
Animal scale
Protocol:
-
Weigh each animal to determine the precise volume of the PF-562271 solution to be administered. The dosing volume is typically 5-10 mL/kg.[4]
-
Properly restrain the mouse to immobilize its head and body.[12]
-
Measure the correct insertion length of the gavage needle from the corner of the mouse's mouth to the last rib.[12]
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[12]
-
Slowly administer the prepared PF-562271 solution.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.[4]
Western Blot Analysis of FAK Phosphorylation
Materials:
-
Tumor tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-p-FAK (Y397), anti-total FAK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Protein Extraction: Homogenize collected tumor tissue in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-FAK (Y397) antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total FAK and a loading control like β-actin.[1]
Immunohistochemistry (IHC) for Proliferation (Ki67) and Angiogenesis (CD31)
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5 µm)
-
Xylene
-
Graded ethanol (B145695) series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., 0.01M Sodium Citrate Buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., PBS with 10% serum)
-
Primary antibodies: anti-Ki67, anti-CD31
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Heat slides in an oven at 65°C for 1 hour.
-
Wash slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol washes (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval: Immerse slides in antigen retrieval solution and heat (e.g., in a rice cooker or water bath) to unmask the epitopes.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Apply blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary anti-Ki67 or anti-CD31 antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection:
-
Wash slides and apply the biotinylated secondary antibody.
-
Wash and apply the streptavidin-HRP complex.
-
Apply the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis: Quantify the number of Ki67-positive cells (proliferation index) or CD31-positive vessels (microvessel density) per field of view using a microscope and appropriate image analysis software.
References
- 1. benchchem.com [benchchem.com]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Assessing Cell Viability Following Treatment with Focal Adhesion Kinase (FAK) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of signaling pathways involved in cell survival, proliferation, migration, and adhesion.[1][2] In numerous cancers, FAK is overexpressed and activated, contributing to tumor progression and metastasis, making it a promising therapeutic target.[3][4] FAK inhibitors are a class of small molecules designed to block the kinase activity of FAK, thereby disrupting downstream signaling and inducing apoptosis or inhibiting proliferation in cancer cells.[1][5]
This document provides detailed protocols for assessing the effects of FAK inhibitors on cell viability using two common assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. It also includes a summary of expected outcomes and a representation of the FAK signaling pathway.
FAK Signaling Pathway
FAK is a central node in signal transduction, integrating signals from integrins and growth factor receptors to regulate key cellular processes. Upon activation, FAK autophosphorylates at tyrosine 397 (Y397), creating a binding site for Src family kinases.[6] This interaction leads to the phosphorylation of other downstream targets and the activation of multiple signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[7][8] FAK can also influence p53 degradation, further promoting cell survival.[9] Inhibition of FAK disrupts these pathways, leading to cell cycle arrest and apoptosis.[3][5]
Caption: FAK signaling pathway and the point of intervention for FAK inhibitors.
Data Presentation: Efficacy of FAK Inhibitors on Cancer Cell Viability
The following table summarizes the effects of various FAK inhibitors on different cancer cell lines, providing an indication of their potency. IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%.
| FAK Inhibitor | Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| PF-573228 | U87-MG | Glioblastoma | Cell Viability | Significant reduction at 10 µM | [10] |
| PF-573228 | U251-MG | Glioblastoma | Cell Viability | Significant reduction at 40 µM | [10] |
| Y15 | TT | Medullary Thyroid | MTS | Significant inhibition at 3 µM | [11] |
| Y15 | K1 | Papillary Thyroid | MTS | Significant inhibition above 3 µM | [11] |
| Y15 | BCPAP | Papillary Thyroid | Clonogenicity | >50% inhibition at 3 µM | [11] |
| Defactinib (VS-6063) | Multiple | Various | Kinase Assay | IC50: 0.6 nM | [12] |
| GSK2256098 | Multiple | Various | Kinase Assay | Ki: 0.4 nM | [12] |
| PF-562271 | Multiple | Various | Kinase Assay | IC50: 1.5 nM | [12] |
Experimental Workflow
The general workflow for assessing cell viability after FAK inhibitor treatment involves cell seeding, treatment with a dose range of the inhibitor, incubation, addition of a viability reagent, and signal measurement.
Caption: General experimental workflow for a cell viability assay with a FAK inhibitor.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[13] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[14]
Materials:
-
FAK inhibitor of choice
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570-600 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO2 to allow for attachment.[11]
-
Inhibitor Treatment: Prepare serial dilutions of the FAK inhibitor in culture medium. A common starting range is 1 nM to 100 µM.[15] Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include wells with vehicle (e.g., DMSO) as a negative control and wells with medium only for background measurement.
-
Incubation: Incubate the plate for a desired period, typically 24, 48, or 72 hours, depending on the cell line and inhibitor.[15]
-
MTT Addition: After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.[13]
Data Analysis:
-
Subtract the average absorbance of the medium-only blanks from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100[15]
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[15]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[17] The "add-mix-measure" format results in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.[18]
Materials:
-
FAK inhibitor of choice
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates (to prevent well-to-well crosstalk)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of medium and incubate overnight.[19]
-
Inhibitor Treatment: As described in the MTT protocol, treat cells with a serial dilution of the FAK inhibitor and include appropriate controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24-72 hours).
-
Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® Reagent and equilibrate it to room temperature. Equilibrate the cell plate to room temperature for approximately 30 minutes before adding the reagent.[19]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[20]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[20] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
Measurement: Record the luminescence using a luminometer.
Data Analysis:
-
Subtract the average luminescence of the medium-only blanks from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control: % Viability = (Luminescence of treated cells / Luminescence of vehicle control) x 100
-
Plot the dose-response curve and determine the IC50 value as described for the MTT assay.
Conclusion
The MTT and CellTiter-Glo® assays are robust and reliable methods for quantifying the effects of FAK inhibitors on cancer cell viability. The choice between assays may depend on factors such as sensitivity requirements, equipment availability, and throughput needs. By following these detailed protocols, researchers can effectively screen and characterize FAK inhibitors for their potential as anti-cancer agents.
References
- 1. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 2. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 3. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear FAK promotes cell proliferation and survival through FERM-enhanced p53 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FAK inhibition with small molecule inhibitor Y15 decreases viability, clonogenicity, and cell attachment in thyroid cancer cell lines and synergizes with targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchhub.com [researchhub.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 18. yph-bio.com [yph-bio.com]
- 19. ch.promega.com [ch.promega.com]
- 20. scribd.com [scribd.com]
Application Notes and Protocols for FAK Inhibitor in Immunofluorescence Staining
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a representative Focal Adhesion Kinase (FAK) inhibitor in immunofluorescence (IF) staining protocols. The information is synthesized from established methodologies for well-characterized FAK inhibitors such as VS-4718 (PND-1186).
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways downstream of integrins and growth factor receptors.[1] It is a key regulator of cellular processes including adhesion, migration, proliferation, and survival.[2][3] Overexpression and hyperactivity of FAK are frequently associated with the progression and metastasis of various solid tumors, making it a significant target for anticancer therapies.[3][4] FAK inhibitors are small molecules designed to block the kinase activity of FAK, thereby disrupting its signaling functions.[2] Immunofluorescence is a powerful technique to visualize the subcellular localization of proteins and to assess the effects of inhibitors on cellular structures and signaling events.[5] This protocol details the use of a FAK inhibitor to study its effects on FAK autophosphorylation and focal adhesion integrity.
Principle of FAK Inhibition
FAK activation is initiated by its autophosphorylation at the tyrosine residue 397 (Tyr-397) upon integrin clustering or growth factor stimulation.[6][7] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the activation of downstream signaling pathways that regulate cell motility and survival.[7][8] FAK inhibitors typically act by competing with ATP for the binding site in the kinase domain, thereby preventing FAK autophosphorylation and subsequent signal transduction.[4] This inhibition leads to a reduction in phosphorylated FAK (p-FAK Tyr-397) levels, which can be visualized and quantified using immunofluorescence.
FAK Signaling Pathway and Inhibition
The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) to the cell interior and how FAK inhibitors disrupt this process.
Caption: FAK signaling pathway and the point of intervention by a FAK inhibitor.
Quantitative Data of Representative FAK Inhibitors
The efficacy of FAK inhibitors can be compared based on their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce FAK activity by 50%.
| Inhibitor Name | Also Known As | IC50 (in vitro kinase assay) | Cellular IC50 (p-FAK Tyr-397) | Reference(s) |
| VS-4718 | PND-1186 | 1.5 nM | ~100 nM | [9][10][11][12][13] |
| PF-573228 | - | 4 nM | - | [8] |
| TAE226 | - | 5.5 nM | - | [8] |
| CEP-37440 | - | 2 nM | - | [8] |
| GSK-2256098 | - | 0.4 nM (Ki) | - | [14] |
Detailed Immunofluorescence Staining Protocol
This protocol provides a step-by-step guide for performing immunofluorescence staining to assess the effect of a FAK inhibitor on FAK phosphorylation and focal adhesion morphology.
Experimental Workflow
Caption: Experimental workflow for immunofluorescence staining.
Materials and Reagents
-
Cells cultured on glass coverslips
-
FAK inhibitor (e.g., VS-4718) and vehicle control (e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fixative solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies:
-
Rabbit anti-phospho-FAK (Tyr-397)
-
Mouse anti-Vinculin or anti-Paxillin (focal adhesion markers)
-
-
Fluorophore-conjugated secondary antibodies:
-
Goat anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Goat anti-mouse IgG (e.g., Alexa Fluor 568)
-
-
Fluorophore-conjugated Phalloidin (for F-actin staining)
-
DAPI (for nuclear staining)
-
Antifade mounting medium
Protocol Steps
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Treat the cells with the FAK inhibitor at various concentrations (e.g., 0.1 µM to 1.0 µM for VS-4718) or with the vehicle control (DMSO) for the desired duration (e.g., 1-24 hours).[10]
-
-
Fixation:
-
Permeabilization:
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10-15 minutes at room temperature.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.[6]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-p-FAK Tyr-397 and anti-vinculin) in the blocking solution according to the manufacturer's recommendations.
-
Aspirate the blocking solution and add the diluted primary antibodies to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies and phalloidin in the blocking solution. Protect from light from this step onwards.
-
Add the diluted secondary antibodies and phalloidin to the coverslips and incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution (diluted in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them on glass slides with a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for each fluorophore.
-
Analyze the images to assess changes in p-FAK (Tyr-397) intensity and the morphology and distribution of focal adhesions (visualized by vinculin or paxillin (B1203293) staining) and the actin cytoskeleton.
-
Expected Results
Treatment with an effective FAK inhibitor is expected to result in a dose-dependent decrease in the immunofluorescent signal for p-FAK (Tyr-397) at focal adhesions.[10][16] This indicates successful inhibition of FAK autophosphorylation. Concurrently, changes in the size, number, and distribution of focal adhesions, as visualized by vinculin or paxillin staining, may be observed. Disorganization of the actin cytoskeleton may also be apparent with phalloidin staining.[7]
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Ensure thorough washing steps.
-
-
Weak or No Signal:
-
Confirm the activity of the FAK inhibitor.
-
Check primary and secondary antibody dilutions and incubation times.
-
Ensure proper fixation and permeabilization procedures.
-
-
Photobleaching:
-
Use an antifade mounting medium.
-
Minimize exposure of the sample to the excitation light.
-
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. rndsystems.com [rndsystems.com]
- 14. mdpi.com [mdpi.com]
- 15. ulab360.com [ulab360.com]
- 16. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Chemotherapy Efficacy with Focal Adhesion Kinase (FAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed and activated in a variety of solid tumors.[1][2] As a central mediator of signaling from integrins and growth factor receptors, FAK plays a critical role in cell proliferation, survival, migration, and invasion.[1][3] Notably, FAK signaling has been implicated in resistance to conventional chemotherapy, making it a compelling target for combination therapies aimed at overcoming chemoresistance and improving patient outcomes.[4][5]
These application notes provide a comprehensive overview of the rationale, preclinical data, and clinical evidence for combining FAK inhibitors with standard chemotherapy agents. Detailed protocols for key experiments are included to facilitate the evaluation of such combination strategies in a laboratory setting.
Rationale for Combination Therapy
The synergistic potential of combining FAK inhibitors with chemotherapy stems from their complementary mechanisms of action. Chemotherapeutic agents, such as taxanes and platinum-based drugs, primarily induce DNA damage and mitotic arrest in rapidly dividing cancer cells.[6] However, cancer cells can develop resistance through various mechanisms, including the activation of pro-survival signaling pathways. FAK activation is a key driver of these resistance mechanisms.[7]
By inhibiting FAK, cancer cells are deprived of these critical survival signals, rendering them more susceptible to the cytotoxic effects of chemotherapy.[5] Furthermore, FAK inhibitors have been shown to preferentially target cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor recurrence and chemoresistance.[8] While conventional chemotherapy may enrich the CSC population, the addition of a FAK inhibitor can attenuate this effect, leading to a more durable therapeutic response.[8]
Preclinical and Clinical Evidence of Synergy
A growing body of preclinical and clinical evidence supports the combination of FAK inhibitors with chemotherapy in various cancer types, most notably in ovarian and pancreatic cancer.
Ovarian Cancer: Defactinib (B1662816) (VS-6063) and Paclitaxel (B517696)
Preclinical studies in human ovarian cancer cell lines have demonstrated a synergistic inhibition of tumor cell proliferation and survival when the FAK inhibitor defactinib is combined with paclitaxel.[6][8] This synergistic interaction is further supported by in vivo studies where the combination has been shown to prevent tumor initiation.[8]
A Phase 1/1b clinical trial (NCT01778803) evaluated the safety and efficacy of defactinib in combination with weekly paclitaxel in patients with advanced or refractory ovarian cancer.[9][10] The combination was found to be well-tolerated and showed promising signs of clinical activity, including a confirmed complete response in a patient with platinum-resistant ovarian cancer.[7][9]
Ovarian Cancer: IN10018 and Pegylated Liposomal Doxorubicin (PLD)
The FAK inhibitor IN10018 has also shown promise in combination with chemotherapy for ovarian cancer. Preclinical patient-derived xenograft (PDX) models demonstrated a synergistic anti-tumor effect with the combination of IN10018 and PLD.[11]
A subsequent Phase Ib clinical trial investigated this combination in patients with platinum-resistant ovarian cancer.[11][12] The study reported a manageable safety profile and encouraging anti-tumor activity.[11][12][13]
Pancreatic Cancer: FAK Inhibitors and Gemcitabine
In preclinical models of pancreatic cancer, which is notoriously resistant to chemotherapy, targeting FAK has been shown to enhance the efficacy of gemcitabine.[4] Studies using the small molecule FAK inhibitor Y15 demonstrated a synergistic decrease in pancreatic cancer cell viability in vitro and significant tumor regression in vivo when combined with gemcitabine.[4] Another FAK inhibitor, CFAK-C4, also showed a synergistic effect with gemcitabine, leading to an 80% reduction in pancreatic tumor growth in a mouse model.[5][14]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies evaluating the combination of FAK inhibitors and chemotherapy.
Table 1: Preclinical Synergy of FAK Inhibitors and Chemotherapy
| FAK Inhibitor | Chemotherapy Agent | Cancer Type | Cell Lines/Model | Key Findings | Reference(s) |
| Defactinib (VS-6063) | Paclitaxel | Ovarian Cancer | TOV-21G, OV-7 | Synergistic inhibition of proliferation (Combination Index < 1) | [8] |
| Y15 | Gemcitabine | Pancreatic Cancer | Panc-1, MiaPaCa-2 | Significant decrease in cell viability with combination | [4] |
| CFAK-C4 | Gemcitabine | Pancreatic Cancer | Mouse Xenograft | 80% tumor growth reduction with combination | [5][14] |
| IN10018 | Doxorubicin | Ovarian Cancer | PDX Models | Synergistic anti-tumor activity | [11] |
Table 2: Clinical Trial Efficacy of FAK Inhibitor and Chemotherapy Combinations
| FAK Inhibitor | Chemotherapy Agent | Cancer Type | Trial Phase | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Defactinib (VS-6063) | Paclitaxel | Advanced/Refractory Ovarian Cancer | Phase 1/1b | 1 CR, 1 PR (in 18 patients) | Not Reported | Not Reported | [9] |
| IN10018 | Pegylated Liposomal Doxorubicin (PLD) | Platinum-Resistant Ovarian Cancer | Phase 1b | 56.7% (in 30 evaluable patients) | 86.7% | 6.2 months | [11][12][13] |
Signaling Pathways and Experimental Visualizations
To understand the molecular basis of the synergy between FAK inhibitors and chemotherapy, it is essential to visualize the involved signaling pathways and the experimental approaches used to study them.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a FAK inhibitor and a chemotherapeutic agent, alone and in combination, and to calculate the Combination Index (CI) to assess synergy.
Materials:
-
Cancer cell line of interest (e.g., OVCAR-3 for ovarian cancer, Panc-1 for pancreatic cancer)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
FAK inhibitor (e.g., defactinib, IN10018)
-
Chemotherapeutic agent (e.g., paclitaxel, gemcitabine, doxorubicin)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density that will allow for logarithmic growth over the course of the experiment (typically 3,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions for the FAK inhibitor and the chemotherapeutic agent in complete culture medium. For combination treatments, prepare mixtures at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Treatment: Remove the overnight culture medium from the cells and add the media containing the single agents or the combination treatments. Include vehicle-only controls (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.
-
For XTT assay: Add the XTT reagent to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for each single agent using non-linear regression analysis.
-
Calculate the Combination Index (CI) using software such as CompuSyn, based on the Chou-Talalay method.[2][15][16] A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2]
-
Protocol 2: Western Blotting for FAK Phosphorylation
Objective: To assess the inhibition of FAK autophosphorylation at Tyrosine 397 (Y397) in response to FAK inhibitor treatment.
Materials:
-
Treated cell lysates (from a similar experimental setup as the viability assay)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-FAK (Y397) and rabbit anti-total FAK
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pFAK (Y397) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK.
Protocol 3: Orthotopic Ovarian Cancer Xenograft Model
Objective: To evaluate the in vivo efficacy of a FAK inhibitor in combination with chemotherapy in a clinically relevant animal model.
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID or NSG)
-
Human ovarian cancer cells (e.g., SKOV-3, OVCAR-8)
-
Matrigel (optional)
-
FAK inhibitor formulated for oral gavage
-
Chemotherapeutic agent formulated for intraperitoneal (IP) injection
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Harvest ovarian cancer cells and resuspend them in sterile PBS, with or without Matrigel.
-
Orthotopic Injection: Under anesthesia, surgically expose the ovary and inject the cell suspension into the ovarian bursa.[8][17][18]
-
Tumor Growth Monitoring: Monitor tumor growth by palpation or non-invasive imaging (if using luciferase-expressing cells).[8]
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, FAK inhibitor alone, chemotherapy alone, combination therapy).
-
Drug Administration: Administer the FAK inhibitor daily via oral gavage and the chemotherapeutic agent according to a clinically relevant schedule (e.g., weekly IP injections).
-
Tumor Volume Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to determine the efficacy of the combination therapy. Tumor growth inhibition (TGI) can be calculated for each group relative to the control.
Conclusion
The combination of FAK inhibitors with chemotherapy represents a promising therapeutic strategy to overcome drug resistance and improve outcomes for patients with difficult-to-treat cancers. The preclinical and clinical data strongly support the synergistic potential of this approach. The detailed protocols provided in these application notes offer a framework for researchers to further investigate the mechanisms of synergy and to evaluate novel FAK inhibitor-chemotherapy combinations.
References
- 1. benchchem.com [benchchem.com]
- 2. punnettsquare.org [punnettsquare.org]
- 3. FAK and paxillin, two potential targets in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncozine.com [oncozine.com]
- 6. benchchem.com [benchchem.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. In vivo Imaging and Therapeutic Treatments in an Orthotopic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
- 12. InxMed IN10018 at ASCO 2022 demonstrates robust efficacy in patients with platinum-resistant recurrent ovarian cancer [prnewswire.com]
- 13. InxMed IN10018 at ASCO 2022 demonstrates robust efficacy in patients with platinum-resistant recurrent ovarian cancer - PR Newswire APAC [enmobile.prnasia.com]
- 14. CureFAKtor Pharmaceuticals. LLC Demonstrates Novel Focal Adhesion Kinase (FAK) Inhibitor Disrupts FAK-VEGFR3 Interaction and Inhibits Pancreatic Tumor Growth - BioSpace [biospace.com]
- 15. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An Orthotopic Mouse Model of Ovarian Cancer using Human Stroma to Promote Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for FAK Inhibitor Experimental Design in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) has emerged as a critical mediator in the complex signaling networks that drive cancer progression.[1] As a non-receptor tyrosine kinase, FAK is a central hub that integrates signals from the extracellular matrix (ECM) and growth factors, thereby controlling key cellular processes such as proliferation, survival, migration, and invasion.[1][2] Overexpression and hyperactivation of FAK are observed in a wide range of human cancers and are often associated with aggressive disease and poor prognosis.[2][3] This central role makes FAK a compelling therapeutic target for cancer treatment.[4]
FAK inhibitors are small molecules designed to block the kinase activity of FAK, thereby disrupting the downstream signaling pathways that promote tumorigenesis and metastasis.[5][6] Preclinical evaluation of these inhibitors in robust animal models is a critical step in their development. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard and essential tool for assessing the in vivo efficacy of novel anti-cancer agents.[3][7]
These application notes provide a comprehensive framework for designing and executing preclinical xenograft studies to evaluate the anti-tumor activity of FAK inhibitors. Included are detailed experimental protocols, guidelines for data presentation, and visualizations of key pathways and workflows.
Core FAK Signaling Pathway
The activation of FAK is a multi-step process initiated by integrin clustering upon ECM binding or by growth factor receptor stimulation.[1] This leads to the autophosphorylation of FAK at tyrosine 397 (Y397), which creates a high-affinity binding site for Src family kinases.[1][8] The subsequent recruitment and activation of Src result in the full activation of the FAK/Src signaling complex, which phosphorylates numerous downstream substrates, activating pathways like PI3K/Akt and MAPK to promote cell survival, proliferation, and migration.[2][3]
Experimental Design Considerations
A well-designed xenograft study is crucial for obtaining reliable and interpretable results. Key considerations include the choice of model, determination of sample size, and definition of endpoints.
Xenograft Model Selection
-
Cell Line Choice: Select human cancer cell lines with documented overexpression or hyperactivation of FAK. This enhances the biological relevance of the model.
-
Implantation Site: Subcutaneous implantation on the flank of immunocompromised mice (e.g., athymic nu/nu or NOD/SCID) is the most common and technically straightforward method, allowing for easy tumor measurement.[9][10] Orthotopic models may be considered for studying metastasis in a more clinically relevant microenvironment.[11]
Sample Size Calculation
Preclinical xenograft experiments typically use small sample sizes, often between 5 and 15 mice per group.[12][13][14] The number of animals should be sufficient to detect a statistically significant difference between the treatment and control groups. Power analysis software (e.g., G*Power) or simulation-based methods can be used for a more formal calculation.[12][15]
| Parameter | Recommendation | Rationale |
| Significance Level (α) | 0.05 | Standard threshold for statistical significance. |
| Statistical Power (1-β) | 0.80 - 0.90 | To ensure a high probability of detecting a true effect. |
| Effect Size | Based on preliminary in vitro data or published studies with similar inhibitors. | A larger expected effect size requires a smaller sample size. |
| Animals per Group | 8 - 12 | A common range that balances statistical power with ethical considerations and cost.[12][13] |
Dosing and Administration
The dose, schedule, and route of administration for the FAK inhibitor should be based on prior pharmacokinetic (PK) and maximum tolerated dose (MTD) studies.[16] If such data are unavailable, a pilot study is recommended. Treatment typically begins once tumors reach a palpable, measurable size (e.g., 100-200 mm³).[17]
| FAK Inhibitor | Example Dose & Route (from literature) | Cancer Model | Reference |
| BI 853520 | 50 mg/kg, daily, oral | Prostate Adenocarcinoma | [18] |
| Y15 | 30 mg/kg, intraperitoneal | Pancreatic Cancer | [16][19] |
| PF-562,271 | 25-50 mg/kg | Pancreatic Cancer | [11][19] |
| TAE226 | Oral gavage | Neuroblastoma | [20] |
Note: These are examples; optimal dosing must be determined empirically for each specific inhibitor and model.
Study Endpoints
Both efficacy and ethical endpoints must be clearly defined before the study begins.
-
Primary Efficacy Endpoints:
-
Secondary/Exploratory Endpoints:
-
Ethical (Humane) Endpoints:
-
Maximum Tumor Burden: Tumor volume should not exceed 2000 mm³ or 10% of the animal's body weight.[24] The tumor should not exceed 20 mm in its largest dimension.[24]
-
Clinical Condition: Animals should be euthanized if they show signs of distress, significant weight loss (>20%), or if the tumor becomes ulcerated or necrotic.[24]
-
Experimental Workflow
The overall workflow for a typical FAK inhibitor xenograft study involves several sequential stages from preparation to final analysis.
Detailed Experimental Protocols
Protocol 1: Xenograft Model Establishment and Treatment
-
Cell Preparation: Culture the selected human cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS. For subcutaneous injection, a mixture of cells and Matrigel (1:1 ratio) can improve tumor take-rate.[25]
-
Implantation: Anesthetize a 6-8 week old immunocompromised mouse. Subcutaneously inject 1-5 x 10⁶ cells in a volume of 100-200 µL into the right flank.
-
Tumor Growth Monitoring: Begin caliper measurements 2-3 times per week once tumors become palpable.[9]
-
Randomization: When the average tumor volume reaches 100-200 mm³, randomly assign mice to treatment groups (e.g., Vehicle Control, FAK Inhibitor Dose 1, FAK Inhibitor Dose 2). Ensure the average tumor volume is similar across all groups at the start of treatment.
-
Treatment Administration: Prepare the FAK inhibitor and vehicle solutions according to the formulation protocol. Administer the compounds based on the predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Ongoing Monitoring: Continue to measure tumor volume and body weight 2-3 times weekly throughout the study.[21] Observe animals daily for any signs of toxicity or distress.
-
Study Termination: Euthanize mice when they reach a predefined endpoint. At necropsy, carefully excise the tumor and weigh it. Harvest other organs (e.g., lungs, liver) if metastasis is an endpoint.[20]
-
Tissue Processing: Divide the tumor into sections. Snap-freeze one portion in liquid nitrogen for Western blot analysis and fix the other portion in 10% neutral buffered formalin for immunohistochemistry (IHC).[10]
Protocol 2: Western Blot for Target Engagement (p-FAK)
This protocol is used to confirm that the FAK inhibitor is hitting its target in vivo.
-
Lysate Preparation: a. Thaw the snap-frozen tumor tissue on ice and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[26] b. Homogenize the tissue using an electrical homogenizer, followed by brief sonication.[26] c. Centrifuge the lysate at ~18,000 x g for 30 minutes at 4°C to pellet debris.[26] d. Collect the supernatant and determine the protein concentration using a BCA assay.[27]
-
SDS-PAGE: a. Prepare samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[27] b. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane.[27] b. Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature to prevent non-specific antibody binding.[28]
-
Immunoblotting: a. Incubate the membrane with a primary antibody specific for phospho-FAK (Y397) overnight at 4°C.[23] b. Wash the membrane several times with TBS-T. c. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBS-T.
-
Detection: a. Apply a chemiluminescent substrate to the membrane.[27] b. Capture the signal using a digital imaging system. c. Strip the membrane and re-probe for total FAK and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Protocol 3: Immunohistochemistry (IHC) for Biomarker Analysis
IHC allows for the visualization of protein expression and localization within the tumor tissue.
-
Tissue Preparation: a. Fix tumor tissues in 10% neutral buffered formalin for 24-48 hours. b. Dehydrate the tissues through a series of graded ethanol (B145695) concentrations and embed them in paraffin.[10] c. Cut 4-5 µm thick sections and mount them on charged glass slides.[29]
-
Staining: a. Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.[29] b. Perform antigen retrieval using a heat-mediated method (e.g., boiling in citrate (B86180) buffer pH 6.0) or an enzymatic method, depending on the antibody.[29] c. Block endogenous peroxidase activity with 3% hydrogen peroxide. d. Block non-specific binding sites using a blocking serum. e. Incubate the sections with the primary antibody (e.g., Ki-67 for proliferation, CD31 for angiogenesis, or cleaved caspase-3 for apoptosis) overnight at 4°C.[29] f. Wash and apply a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex. g. Develop the signal with a chromogen substrate (e.g., DAB) and counterstain with hematoxylin.
-
Analysis: a. Dehydrate the slides, clear in xylene, and mount with a coverslip. b. Image the slides using a light microscope. c. Quantify the staining using image analysis software or by manual scoring by a pathologist.
Logical Framework for FAK Inhibition
The therapeutic rationale for using FAK inhibitors is based on blocking key oncogenic processes. The expected outcomes of successful FAK inhibition can be visualized as a logical progression from target engagement to anti-tumor effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 3. Signal transduction by focal adhesion kinase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity. | Broad Institute [broadinstitute.org]
- 7. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A simulation-based sample size calculation method for preclinical tumor xenograft experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simulation-based sample size calculation method for pre-clinical tumor xenograft experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. In vivo toxicity, metabolism and pharmacokinetic properties of FAK inhibitor 14 or Y15 (1, 2, 4, 5-benzenetetramine tetrahydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sites.math.duke.edu [sites.math.duke.edu]
- 18. researchgate.net [researchgate.net]
- 19. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rupress.org [rupress.org]
- 23. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Preparation of tumor lysate and western blotting [bio-protocol.org]
- 27. benchchem.com [benchchem.com]
- 28. ccrod.cancer.gov [ccrod.cancer.gov]
- 29. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral shRNA Knockdown of Focal Adhesion Kinase (FAK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and hyperactivity are frequently observed in various cancers, where it contributes to tumor progression and metastasis.[1][2][3] Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique for the stable, long-term silencing of target genes, providing a robust platform to investigate gene function and validate potential drug targets. This document provides a comprehensive guide for the lentiviral shRNA-mediated knockdown of FAK, including detailed experimental protocols, data presentation, and visual representations of the underlying biological and experimental workflows.
FAK Signaling Pathway
FAK is a central node in integrin-mediated signaling. Upon integrin clustering, FAK is recruited to focal adhesions and autophosphorylates at Tyr397. This creates a binding site for Src family kinases, leading to the formation of a dual kinase complex that phosphorylates a multitude of downstream targets.[2][4] This signaling cascade influences cell morphology, motility, and survival.[1][2]
Experimental Workflow for Lentiviral shRNA Knockdown of FAK
The overall workflow for FAK knockdown involves several key stages, from shRNA design and lentivirus production to the validation of gene silencing and subsequent functional assays.
Data Presentation: Quantitative Effects of FAK Knockdown
The following tables summarize representative quantitative data from studies utilizing shRNA-mediated knockdown of FAK in various cancer cell lines.
Table 1: FAK Knockdown Efficiency
| Cell Line | Method of Knockdown | Knockdown Efficiency (Protein Level) | Reference |
| MDA-MB-231 (Breast Cancer) | siRNA | ~95% reduction | [5] |
| H1299 (Lung Cancer) | siRNA | Significant reduction (visual estimate from blot) | [6] |
| PC3M (Prostate Cancer) | shRNA | >50% reduction | [7] |
| RKO (Colorectal Cancer) | Lentiviral shRNA | Significant reduction (visual estimate from blot) | |
| MCF-7 (Breast Cancer) | FAK siRNA | Significant reduction (visual estimate from blot) | [3] |
Table 2: Functional Consequences of FAK Knockdown
| Cell Line | Assay | Quantitative Effect of FAK Knockdown | Reference |
| MDA-MB-231 | Primary Mammosphere Formation | ~77% reduction | [5] |
| MDA-MB-231 | Self-renewal (Secondary Mammospheres) | ~64% reduction | [5] |
| H1299 | Cell Velocity | Decrease | [6] |
| H1299 | Directional Persistence | Increase | [6] |
| Neuroblastoma PDX | Cell Invasion | Significant decrease | [8] |
| Neuroblastoma PDX | Cell Migration | Significant decrease | [8] |
| MCF-7 | Tumor Volume (in vivo) | Significant decrease | [3] |
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the production of lentiviral particles using a second-generation packaging system.
Materials:
-
HEK293T cells
-
Lentiviral transfer vector (e.g., pLKO.1) containing FAK shRNA
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., FuGENE® or Lipofectamine®)
-
Opti-MEM® I Reduced Serum Medium
-
DMEM with 10% FBS
-
0.45 µm filter
Procedure:
-
Day 1: Seed HEK293T Cells: Plate 7 x 10^5 HEK293T cells per 6 cm dish in DMEM with 10% FBS (without antibiotics). Incubate overnight at 37°C with 5% CO2. Cells should be approximately 70-80% confluent at the time of transfection.
-
Day 2: Transfection:
-
In a sterile tube, prepare the plasmid DNA mixture:
-
1.5 µg FAK shRNA transfer plasmid
-
1.5 µg psPAX2 packaging plasmid
-
0.5 µg pMD2.G envelope plasmid
-
-
In a separate tube, dilute the transfection reagent in Opti-MEM® according to the manufacturer's instructions.
-
Add the plasmid DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes.
-
Add the transfection complex dropwise to the HEK293T cells. Gently swirl the plate to ensure even distribution.
-
Incubate at 37°C with 5% CO2.
-
-
Day 3: Change Media: After 12-15 hours, carefully remove the transfection medium and replace it with 5 mL of fresh DMEM with 10% FBS.
-
Day 4 & 5: Harvest Viral Supernatant:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile tube.
-
Add 5 mL of fresh DMEM with 10% FBS to the cells and return to the incubator.
-
At 72 hours post-transfection, harvest the supernatant again and pool it with the 48-hour collection.
-
Filter the pooled supernatant through a 0.45 µm filter to remove any cellular debris.
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C.
-
Protocol 2: Transduction of Target Cells with Lentiviral shRNA
This protocol outlines the infection of target cells with the produced lentivirus.
Materials:
-
Target cells
-
Lentiviral supernatant
-
Polybrene (Hexadimethrine Bromide)
-
Puromycin
-
Complete growth medium for target cells
Procedure:
-
Day 1: Seed Target Cells: Plate target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Day 2: Transduction:
-
Thaw the lentiviral supernatant at room temperature.
-
Remove the culture medium from the target cells.
-
Add fresh medium containing Polybrene to a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency but can be toxic to some cell types; a toxicity test is recommended for new cell lines.
-
Add the desired amount of lentiviral supernatant to the cells. The optimal multiplicity of infection (MOI) should be determined empirically for each cell line.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Day 3: Change Media: After 16-24 hours, remove the virus-containing medium and replace it with fresh complete growth medium.
-
Day 4 onwards: Selection:
-
Begin selection with puromycin 24-48 hours post-transduction. The optimal concentration of puromycin must be determined by a titration (kill curve) for each cell line (typically 1-10 µg/mL).
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced control cells are completely killed.
-
Expand the puromycin-resistant cells to establish a stable FAK knockdown cell line.
-
Protocol 3: Validation of FAK Knockdown by Western Blot
This protocol is for confirming the reduction of FAK protein levels.
Materials:
-
Stable FAK knockdown and control cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-FAK and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-FAK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize FAK protein levels to the loading control.
Protocol 4: Validation of FAK Knockdown by qRT-PCR
This protocol is for confirming the reduction of FAK mRNA levels.
Materials:
-
Stable FAK knockdown and control cell lines
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for FAK and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR:
-
Set up qPCR reactions with SYBR Green or TaqMan master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR machine.
-
-
Analysis: Calculate the relative expression of FAK mRNA using the ΔΔCt method, normalizing to the reference gene.
Disclaimer: These protocols provide a general framework. Optimization of conditions such as cell density, transfection reagent, MOI, and antibiotic concentrations is essential for each specific cell line and experimental setup. All work with lentivirus must be conducted in a biosafety level 2 (BSL-2) facility following institutional guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. The direct effect of Focal Adhesion Kinase (FAK), dominant-negative FAK, FAK-CD and FAK siRNA on gene expression and human MCF-7 breast cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LKB1 Represses Focal Adhesion Kinase (FAK) Signaling via a FAK-LKB1 Complex to Regulate FAK Site Maturation and Directional Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Focal Adhesion Kinase Inhibition Contributes to Tumor Cell Survival and Motility in Neuroblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAK Inhibitor Treatment of 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Focal Adhesion Kinase (FAK) inhibitors in three-dimensional (3D) spheroid cultures. This document outlines the theoretical basis, practical experimental protocols, and expected outcomes for studying the efficacy of FAK inhibitors in a physiologically relevant tumor microenvironment model.
Introduction
Three-dimensional spheroid cultures have emerged as a powerful in vitro tool, bridging the gap between traditional 2D cell culture and in vivo animal models. Spheroids mimic the complex cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and drug penetration barriers observed in solid tumors.[1] Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in mediating signals from integrins and growth factor receptors, thereby regulating cell survival, proliferation, migration, and invasion.[2] In the context of cancer, FAK is frequently overexpressed and has been linked to tumor progression and metastasis.[3] Therefore, inhibiting FAK presents a promising therapeutic strategy. These notes provide detailed protocols for assessing the impact of FAK inhibitors on cancer spheroids.
Data Summary: Efficacy of FAK Inhibitors in 3D Spheroid Cultures
The following table summarizes the quantitative effects of various FAK inhibitors on different cancer cell line spheroids as reported in the literature.
| FAK Inhibitor | Cell Line(s) | Assay | Concentration | Key Findings |
| PF-562,271 (PF-271) | ID8-IP (Ovarian) | Anchorage-independent growth | 0.1 µM | Selectively prevented anchorage-independent growth and inhibited FAK Y397 phosphorylation.[4] |
| HEY, OVCAR8 (Ovarian) | Anchorage-independent growth | 0.1 µM | Sensitive cell lines showed G0-G1 cell-cycle arrest followed by cell death.[5] | |
| PC3M-luc-C6 (Prostate) | Subcutaneous xenograft growth | 25 mg/kg P.O. BID | 62% tumor growth inhibition compared to control after two weeks. | |
| PND-1186 (VS-4718) | IGROV1, SVOK3, HEY, A2780, 2008 (Ovarian) | Spheroid Growth (Poly-HEMA plates) | 1 µM | Significantly inhibited spheroid growth after 72 hours.[4] |
| MDA-MB-231, 4T1-L (Breast) | Anchorage-independent growth | Not specified (nanomolar) | Reduced anchorage-independent growth with a G0/G1 cell cycle block. | |
| BI 853520 | Malignant Pleural Mesothelioma (MPM) cell lines (12 total) | Spheroid Formation | > 5 µM | Potent activity in inhibiting spheroid growth, while having limited effect in 2D cultures.[3] |
| P31 (MPM) | Spheroid Number | 0.1 - 5 µM | Significant dose-dependent reduction in spheroid numbers after 96 hours of exposure.[3] | |
| PF-228 & PF-878 | MDA-MB-231, BT549 (Triple-Negative Breast Cancer) | Spheroid Migration | 0.5 µM | Significantly higher migration capacity in control cells compared to inhibitor-treated cells after 24 hours. |
| MDA-MB-231, BT549 (Triple-Negative Breast Cancer) | Matrigel Invasion | 0.5 µM | Significantly reduced the ability of cells to invade across Matrigel-coated Boyden chambers. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the FAK signaling pathway commonly targeted by inhibitors and a general experimental workflow for evaluating these inhibitors in 3D spheroid cultures.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following FAK Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways, governing processes such as cell adhesion, migration, proliferation, and survival.[1][2][3] In many forms of cancer, FAK is overexpressed, contributing to tumor progression and metastasis.[4][5][6] FAK inhibitors are a class of therapeutic agents designed to block the activity of FAK, thereby disrupting these oncogenic signaling cascades and inducing programmed cell death, or apoptosis, in cancer cells.[7][8]
Flow cytometry, particularly in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a robust and quantitative method for assessing apoptosis at the single-cell level.[9][10][11] This technique allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, offering valuable insights into the efficacy of FAK inhibitors.[12]
These application notes provide a detailed protocol for the analysis of apoptosis in cancer cell lines following treatment with a FAK inhibitor.
Mechanism of FAK Inhibitor-Induced Apoptosis
FAK promotes cell survival primarily through the activation of downstream signaling pathways, most notably the PI3K/Akt and MAPK/ERK pathways.[1][2][13] Upon integrin-mediated cell adhesion to the extracellular matrix, FAK undergoes autophosphorylation at tyrosine residue 397 (Y397). This creates a docking site for Src family kinases, leading to a signaling cascade that activates Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins (e.g., Bad) and promotes the expression of anti-apoptotic proteins, thereby preventing apoptosis.[13][14]
FAK inhibitors block the kinase activity of FAK, preventing its autophosphorylation and the subsequent activation of pro-survival pathways.[7] This disruption of FAK signaling leads to the activation of pro-apoptotic machinery, including caspases, ultimately resulting in programmed cell death.[4][15]
Caption: FAK inhibitor-mediated disruption of the pro-survival signaling pathway, leading to apoptosis.
Data Presentation
The following table summarizes representative quantitative data on the induction of apoptosis by a generic FAK inhibitor in a cancer cell line. Data is presented as the percentage of cells in different stages of apoptosis as determined by Annexin V/PI staining and flow cytometry.
| Cell Line | FAK Inhibitor Concentration (µM) | Treatment Duration (hours) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| Cancer Cell Line A | 0 (Control) | 48 | 94.5 | 3.1 | 2.4 | 5.5 |
| 1.0 | 48 | 82.3 | 10.2 | 7.5 | 17.7 | |
| 5.0 | 48 | 65.1 | 22.8 | 12.1 | 34.9 | |
| 10.0 | 48 | 48.7 | 35.4 | 15.9 | 51.3 |
Note: The data presented in this table is for illustrative purposes. Actual results may vary depending on the specific FAK inhibitor, cell line, and experimental conditions.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium
-
FAK inhibitor
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the FAK inhibitor
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for the analysis of apoptosis after FAK inhibitor treatment.
Detailed Protocol
1. Cell Culture and Treatment
1.1. Culture the chosen cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2. 1.2. Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. 1.3. Prepare a stock solution of the FAK inhibitor in DMSO. 1.4. Once the cells have adhered and are actively dividing, treat them with varying concentrations of the FAK inhibitor. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor used. 1.5. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Staining
2.1. For adherent cells: a. Carefully collect the culture medium, which contains detached (potentially apoptotic and necrotic) cells, into a centrifuge tube. b. Wash the adherent cells once with PBS. c. Add Trypsin-EDTA to detach the adherent cells. d. Once detached, neutralize the trypsin with complete medium and combine these cells with the cells collected in step 2.1.a. 2.2. For suspension cells: a. Collect the cells directly into a centrifuge tube. 2.3. Centrifuge the cell suspension at approximately 300 x g for 5 minutes at 4°C. 2.4. Carefully aspirate the supernatant and wash the cell pellet once with cold PBS. 2.5. Centrifuge again and discard the supernatant. 2.6. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. 2.7. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. 2.8. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension. Gently vortex to mix. 2.9. Incubate the cells in the dark at room temperature for 15 minutes.[12] 2.10. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
3. Flow Cytometry Analysis
3.1. Analyze the samples on a flow cytometer within one hour of staining. 3.2. Set up the flow cytometer with appropriate voltage settings and compensation using single-stained (Annexin V-FITC only and PI only) and unstained control samples.[16] 3.3. Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample. 3.4. Gate the cell population based on forward and side scatter to exclude debris. 3.5. Create a quadrant plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
4. Data Interpretation
The quadrant analysis will distinguish four cell populations:
-
Lower-Left Quadrant (Annexin V- / PI-): Viable, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Primarily necrotic cells with compromised membrane integrity.
Calculate the percentage of cells in each quadrant to quantify the extent of apoptosis induced by the FAK inhibitor. The total percentage of apoptotic cells is the sum of the percentages of early and late apoptotic cells.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Focal Adhesion Kinase Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 4. Focal Adhesion Kinase Suppresses Apoptosis by Binding to the Death Domain of Receptor-Interacting Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Focal Adhesion Kinase and Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
Troubleshooting & Optimization
Technical Support Center: FAK Inhibitor Defactinib (VS-6063/PF-04554878)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the FAK inhibitor defactinib (B1662816) (also known as VS-6063 or PF-04554878). This guide focuses on potential off-target effects in cancer cells to aid in experimental design and data interpretation.
Quantitative Data Summary
Defactinib is a potent and highly selective inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (PYK2).[1] While comprehensive public data on its full off-target kinase panel is limited, available information indicates high selectivity.
Table 1: On-Target and Known Selectivity of Defactinib
| Target | IC50 (nM) | Cancer Cell Line Context | Reference |
| FAK (PTK2) | 0.6 | Recombinant Human Enzyme | [1] |
| PYK2 (PTK2B) | 0.6 | Recombinant Human Enzyme | [1] |
| Selectivity | >100-fold for FAK/PYK2 over other kinases | Various Preclinical Models | [2] |
Note: While some reports mention that defactinib inhibits a small number of other kinases with IC50 values below 1 µM, a detailed public list with specific quantitative data is not consistently available in the reviewed literature.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with defactinib, with a focus on distinguishing on-target from potential off-target effects.
Question 1: My cancer cell line shows a weaker than expected anti-proliferative response to defactinib, even at concentrations that inhibit FAK phosphorylation.
Possible Cause:
-
Redundant Signaling Pathways: Cancer cells may have compensatory signaling pathways that bypass the dependency on FAK for survival and proliferation. Activation of receptor tyrosine kinases (RTKs) like EGFR or HER2 has been observed as a resistance mechanism to FAK inhibitors.[3]
-
Scaffolding Function of FAK: The kinase-inhibitory effect of defactinib might not be sufficient to block the pro-survival scaffolding functions of the FAK protein.
Troubleshooting Steps:
-
Confirm Target Engagement: Perform a dose-response experiment and use Western blotting to confirm that defactinib is inhibiting FAK auto-phosphorylation at Tyr397 at the concentrations used.
-
Assess Downstream Signaling: Analyze the phosphorylation status of key downstream effectors of FAK, such as AKT and ERK, to see if they are inhibited as expected.
-
Investigate RTK Activation: Profile the phosphorylation status of common RTKs (e.g., EGFR, HER2, MET) in response to defactinib treatment. An increase in RTK activation could indicate a compensatory response.
-
Combination Therapy: Consider co-treatment with an inhibitor of the identified compensatory pathway (e.g., an EGFR inhibitor if EGFR activation is observed).
Question 2: I'm observing unexpected levels of apoptosis or cytotoxicity in my cancer cell line at low concentrations of defactinib.
Possible Cause:
-
High Dependency on FAK Signaling: The specific cancer cell line may be exceptionally dependent on FAK signaling for survival, leading to a strong apoptotic response upon its inhibition.
-
Potential Off-Target Effects: Although highly selective, at certain concentrations, defactinib might inhibit other kinases crucial for the survival of that particular cell line.
Troubleshooting Steps:
-
Validate with a Second FAK Inhibitor: Use another structurally different FAK inhibitor to see if it phenocopies the effects of defactinib. This can help to confirm that the observed phenotype is due to FAK inhibition.
-
Genetic Knockdown of FAK: Use siRNA or shRNA to specifically knockdown FAK expression and observe if this recapitulates the apoptotic phenotype seen with defactinib.
-
Rescue Experiment: If a specific off-target is suspected and known, attempt a rescue experiment by overexpressing a drug-resistant mutant of the off-target kinase.
Question 3: My in vivo xenograft model is not responding to defactinib, although my in vitro data was promising.
Possible Cause:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: The dosing regimen may not be achieving sufficient tumor exposure to inhibit FAK effectively over a sustained period. The half-life of defactinib in mice is relatively short.[2]
-
Tumor Microenvironment: The tumor microenvironment in vivo can provide pro-survival signals that are not present in 2D cell culture, making the tumor less reliant on FAK signaling.
-
Immune System Modulation: FAK inhibition can modulate the immune microenvironment.[4] The choice of an appropriate immunocompetent or immunodeficient mouse model is crucial.
Troubleshooting Steps:
-
PK/PD Analysis: If possible, measure defactinib concentrations in plasma and tumor tissue to ensure adequate exposure. Correlate this with a pharmacodynamic marker, such as inhibition of FAK phosphorylation in the tumor.
-
Optimize Dosing Regimen: Consider adjusting the dose and frequency of administration based on PK/PD data.
-
Evaluate the Tumor Microenvironment: Analyze the tumor microenvironment for changes in stromal density and immune cell infiltration upon defactinib treatment.
-
Consider Combination Therapies: In vivo, combining defactinib with other agents, such as chemotherapy or immunotherapy, may be more effective.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of defactinib in cancer cells? A1: Defactinib is an ATP-competitive inhibitor of FAK and PYK2.[1] By inhibiting the kinase activity of FAK, it disrupts signaling downstream of integrins and growth factor receptors. This leads to the inhibition of cell adhesion, migration, proliferation, and survival in cancer cells that are dependent on FAK signaling.
Q2: How can I differentiate between on-target and off-target effects of defactinib in my experiments? A2: A multi-pronged approach is recommended:
-
Structure-Activity Relationship: Use a structurally related but inactive analog of defactinib as a negative control.
-
Alternative FAK Inhibitors: Confirm key findings with other potent and selective FAK inhibitors that have a different chemical structure.
-
Genetic Approaches: Use FAK siRNA, shRNA, or CRISPR/Cas9 to specifically deplete FAK and see if the phenotype matches that of defactinib treatment.
-
Dose-Response Correlation: Correlate the phenotypic effects with the dose-dependent inhibition of FAK phosphorylation (on-target effect).
Q3: Are there any known off-target effects of defactinib that I should be aware of? A3: Defactinib is known to be highly selective for FAK and PYK2.[2] However, like most kinase inhibitors, it may have some activity against other kinases at higher concentrations. While a comprehensive public kinase panel with IC50 values for defactinib is not readily available, it is good practice to use the lowest effective concentration that inhibits FAK phosphorylation to minimize potential off-target effects.
Q4: What are some recommended control experiments when using defactinib? A4:
-
Vehicle Control: Always include a vehicle (e.g., DMSO) control at the same concentration used to dissolve defactinib.
-
Positive Control: If studying a FAK-dependent process, include a positive control that is known to induce that process.
-
Cell Viability Control: Always assess the general cytotoxicity of defactinib on your cell line to ensure that the observed effects are not simply due to cell death.
-
Target Engagement Control: Confirm that defactinib is inhibiting FAK phosphorylation at the concentrations used in your experiments via Western blot.
Experimental Protocols
Protocol 1: Western Blot Analysis of FAK Phosphorylation
-
Cell Treatment: Plate cancer cells and allow them to adhere overnight. Treat cells with varying concentrations of defactinib (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total FAK to normalize for protein loading.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: Plate cells in a multi-well plate and grow them to a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the monolayer.
-
Treatment: Wash the cells to remove debris and add fresh media containing defactinib at the desired concentration or a vehicle control.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.
-
Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure relative to the initial area.
Visualizations
Caption: Simplified FAK signaling pathway and the inhibitory action of Defactinib.
Caption: Troubleshooting workflow for unexpected results with Defactinib.
References
- 1. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biospace.com [biospace.com]
- 5. Verastem Oncology Announces Presentation of Preclinical Data Supporting the Combination of VS-6766 and Defactinib in Metastatic Uveal Melanoma | Verastem, Inc. [investor.verastem.com]
Technical Support Center: PF-562271 In Vitro Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy with the FAK and Pyk2 inhibitor, PF-562271, in in vitro experiments.
Troubleshooting Guides & FAQs
This section addresses common issues that may lead to lower-than-expected efficacy of PF-562271 in vitro.
Question 1: Why am I observing low or no inhibition of FAK phosphorylation (p-FAK) at expected nanomolar concentrations?
Answer:
Several factors could contribute to this issue. Here's a step-by-step troubleshooting guide:
-
Compound Integrity and Solubility:
-
Confirm Solubility: PF-562271, particularly the besylate salt, has poor solubility in aqueous solutions and even in DMSO at high concentrations.[1][2] A stock solution of PF-562271 besylate in DMSO is typically around 0.4-1 mg/mL.[3][4] Exceeding this can lead to precipitation.
-
Recommendation: Prepare fresh dilutions of your stock solution for each experiment. Visually inspect for any precipitates before adding to your cell culture media. Consider using formulations with co-solvents like PEG400 or Tween80 for improved solubility, though their effects on your specific cell line should be validated.[3][5]
-
-
Storage: Ensure the compound is stored correctly at -20°C or -80°C to maintain its stability.[6]
-
-
Cellular Context and Target Expression:
-
FAK/Pyk2 Expression Levels: Confirm that your cell line expresses sufficient levels of FAK and/or Pyk2. Low target expression will naturally lead to a less pronounced effect of the inhibitor.
-
Basal FAK Activity: The basal level of FAK autophosphorylation (at Tyr397) can vary between cell lines.[7][8] In some cells, FAK activity might be low under standard culture conditions.
-
Recommendation: You can stimulate FAK activity by plating cells on extracellular matrix (ECM) proteins like fibronectin or collagen, or by treating with growth factors, to create a more dynamic range for observing inhibition.
-
-
-
Experimental Conditions:
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration.
-
Recommendation: If possible, perform the experiment in low-serum or serum-free media for the duration of the PF-562271 treatment. If serum is required, you may need to test a higher concentration range of the inhibitor.
-
-
Treatment Duration: The time required to observe maximal inhibition of FAK phosphorylation can vary.
-
Recommendation: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment duration for your cell line and experimental endpoint.
-
-
Question 2: PF-562271 is inhibiting FAK phosphorylation, but I'm not seeing the expected downstream effects on cell proliferation or migration. What could be the reason?
Answer:
This suggests that while the direct target is being inhibited, the cellular phenotype you are measuring is either not solely dependent on FAK signaling or is being compensated for by other pathways.
-
Redundant Signaling Pathways:
-
Cells can activate compensatory signaling pathways to overcome the inhibition of a single pathway. For example, in some pancreatic cancer cell lines, EGF-stimulated migration was found to be insensitive to PF-562271, suggesting the activation of FAK-independent migratory pathways.[8][9]
-
Recommendation: Consider co-treatment with inhibitors of other relevant pathways that might be contributing to the observed phenotype. For instance, if you suspect EGFR pathway activation, a combination with an EGFR inhibitor could be tested.
-
-
Off-Target Effects:
-
While PF-562271 is highly selective for FAK and Pyk2, it can inhibit other kinases, such as some cyclin-dependent kinases (CDKs), at higher concentrations (in the micromolar range).[6][10] These off-target effects could confound your results.
-
Recommendation: Use the lowest effective concentration of PF-562271 that gives you maximal FAK inhibition to minimize off-target effects. It is also good practice to validate key findings using a second, structurally distinct FAK inhibitor or with genetic approaches like siRNA or CRISPR to confirm that the observed phenotype is indeed FAK-dependent.
-
-
Experimental Model Limitations:
-
Standard 2D cell culture may not fully recapitulate the complex in vivo environment where FAK signaling is crucial for interactions with the extracellular matrix.[3]
-
Recommendation: Consider using 3D culture models (e.g., spheroids, organoids) or migration/invasion assays with an ECM component (e.g., Matrigel or collagen) to better assess the role of FAK and the efficacy of PF-562271.[5] Interestingly, some studies have shown that PF-562271 has a more significant effect on tumor growth in vivo than on cell proliferation in 2D culture, highlighting the importance of the tumor microenvironment.[8][9]
-
Question 3: I'm observing cell toxicity at concentrations where I expect to see specific inhibition. How can I address this?
Answer:
Cell toxicity can be a concern, especially at higher concentrations. Here's how to troubleshoot this:
-
Concentration Range:
-
The IC50 for FAK inhibition in cell-based assays is in the low nanomolar range (around 5 nM), while effects on cell proliferation are often observed at micromolar concentrations.[3][6]
-
Recommendation: Perform a dose-response curve to determine the optimal concentration that inhibits FAK without causing significant cytotoxicity in your specific cell line. Start with a lower concentration range (e.g., 1-100 nM) for assessing FAK phosphorylation and a higher range (e.g., 0.1-10 µM) for proliferation assays.
-
-
Solvent Toxicity:
-
High concentrations of DMSO can be toxic to cells.
-
Recommendation: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that your vehicle control experiments use the same DMSO concentration.
-
-
Off-Target Kinase Inhibition:
-
As mentioned previously, PF-562271 can inhibit CDKs at higher concentrations, which can lead to cell cycle arrest and toxicity.[5][6]
-
Recommendation: Correlate your phenotypic observations with direct target engagement (i.e., inhibition of FAK phosphorylation) to ensure the effects are not due to off-target activities at supra-pharmacological concentrations.
-
Quantitative Data Summary
The following tables summarize key quantitative data for PF-562271 to aid in experimental design and data interpretation.
Table 1: In Vitro Potency of PF-562271
| Target/Assay | IC50/EC50 | Notes |
| Recombinant FAK (cell-free) | 1.5 nM | ATP-competitive, reversible inhibition.[3][5][6] |
| Recombinant Pyk2 (cell-free) | 13-14 nM | Approximately 10-fold less potent than for FAK.[3][6] |
| Phospho-FAK (cell-based) | 5 nM | Inhibition of FAK autophosphorylation in an inducible cell-based assay.[5][6] |
| In vivo FAK Phosphorylation | 93 ng/mL (EC50) | Calculated from studies in tumor-bearing mice after oral administration.[11] |
Table 2: Reported IC50 Values for Cell Viability/Proliferation in Various Cell Lines
| Cell Line | IC50 (µM) | Treatment Duration |
| Ewing Sarcoma Cell Lines (average) | 2.4 µM | 3 days |
| TC32 (Ewing Sarcoma) | 2.1 µM | 3 days |
| A673 (Ewing Sarcoma) | 1.7 µM | 3 days |
| FAK WT cells (2D culture) | 3.3 µM | - |
| FAK-/- cells (2D culture) | 2.08 µM | - |
| FAK Kinase-Deficient (KD) cells | 2.01 µM | - |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of FAK Phosphorylation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Serum Starvation (Optional): Once cells have adhered, you may want to serum-starve them for 12-24 hours to reduce basal signaling.
-
PF-562271 Treatment: Treat cells with a range of PF-562271 concentrations (e.g., 1, 10, 100, 1000 nM) for the desired duration (a 4-hour treatment is a good starting point). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total FAK as a loading control.
Protocol 2: Cell Migration Assay (Transwell/Boyden Chamber)
-
Cell Preparation: Culture cells to sub-confluency. Serum-starve the cells for 12-24 hours prior to the assay.
-
Assay Setup:
-
Rehydrate the Transwell inserts (typically 8 µm pore size) with serum-free media.
-
In the lower chamber, add media containing a chemoattractant (e.g., 10% FBS, or a specific growth factor like IGF-I).[9]
-
In the upper chamber, add a suspension of serum-starved cells in serum-free media.
-
-
PF-562271 Treatment: Add PF-562271 at various concentrations (e.g., 0.1, 1, 10 µM) to both the upper and lower chambers. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a duration appropriate for your cell line's migration rate (typically 6-24 hours).
-
Analysis:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol (B129727) or paraformaldehyde.
-
Stain the cells with a solution such as crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PF-562271 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GSK2256098 Concentration for Cell Cycle Arrest
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK2256098 to induce cell cycle arrest. The information is tailored for scientists and drug development professionals to help optimize their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is GSK2256098 and what is its primary mechanism of action?
A1: GSK2256098 is a potent, selective, and ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1] Its primary mechanism is to block the autophosphorylation of FAK at Tyrosine 397 (Y397), which is a critical step in FAK activation.[1][2] By inhibiting FAK, GSK2256098 disrupts downstream signaling pathways, including the PI3K/Akt and ERK pathways, which are crucial for cell survival, proliferation, and migration.[1][3]
Q2: How does inhibition of FAK by GSK2256098 lead to cell cycle arrest?
A2: FAK activation is known to promote the transition from the G1 to the S phase of the cell cycle. Inhibition of FAK can lead to cell cycle arrest, primarily in the G1 phase. This is thought to occur through the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27. These proteins inhibit the activity of cyclin D1-CDK4/6 complexes, which are essential for progression through the G1 phase.
Q3: What is a typical effective concentration range for GSK2256098 to induce cell cycle arrest?
A3: The effective concentration of GSK2256098 can vary depending on the cell line. For inhibition of FAK phosphorylation (pFAK), IC50 values are in the low nanomolar range (e.g., 8.5 nM in U87MG, 12 nM in A549, and 15 nM in OVCAR8 cells).[1] However, for observing effects on cell viability and proliferation, concentrations in the range of 0.1 to 10 µM are often used.[2][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for inducing cell cycle arrest in your specific cell line.
Q4: What is a typical treatment duration to observe cell cycle arrest with GSK2256098?
A4: Inhibition of FAK phosphorylation can be observed as early as 30 minutes after treatment.[1] For cell cycle analysis, a longer incubation period is typically required. Treatment durations of 24, 48, or 72 hours are commonly used to allow for the accumulation of cells in a specific phase of the cell cycle.[1] A time-course experiment is advisable to determine the optimal treatment duration for your experimental model.
Troubleshooting Guides
Issue 1: Inconsistent or No Observed Cell Cycle Arrest
Possible Cause 1: Suboptimal Concentration of GSK2256098
-
Solution: Perform a dose-response study to determine the optimal concentration. Test a range of concentrations from 0.1 µM to 10 µM. Analyze both the inhibition of pFAK by Western blot and the cell cycle distribution by flow cytometry at each concentration.
Possible Cause 2: Inappropriate Treatment Duration
-
Solution: Conduct a time-course experiment. Treat cells with an effective concentration of GSK2256098 and harvest them at different time points (e.g., 12, 24, 48, and 72 hours) for cell cycle analysis.
Possible Cause 3: Cell Line Insensitivity
-
Solution: Different cell lines exhibit varying sensitivity to FAK inhibitors.[2][3] Confirm FAK expression and activity in your cell line. If FAK levels are low, consider using a different cell line known to be sensitive to FAK inhibition.
Possible Cause 4: Issues with Cell Culture Conditions
-
Solution: Ensure cells are in the exponential growth phase at the time of treatment. High cell density can lead to contact inhibition and G1 arrest, masking the effect of the inhibitor. Seed cells at a lower density to avoid confluence during the experiment.
Issue 2: High Variability in Flow Cytometry Results
Possible Cause 1: Improper Cell Handling
-
Solution: Handle cells gently during harvesting and fixation to avoid cell lysis and DNA degradation. Ensure a single-cell suspension is achieved before fixation.
Possible Cause 2: Incorrect Fixation Technique
-
Solution: Use ice-cold 70% ethanol (B145695) and add it dropwise to the cell pellet while gently vortexing to prevent cell clumping. Fix cells for at least 2 hours at -20°C.
Possible Cause 3: Inadequate RNase Treatment
-
Solution: Propidium (B1200493) iodide (PI) can also bind to double-stranded RNA. Ensure complete RNA digestion by treating with a sufficient concentration of RNase A for an adequate duration (e.g., 30 minutes at 37°C).
Issue 3: Unexpected Western Blot Results for Cell Cycle Proteins
Possible Cause 1: Incorrect Antibody or Antibody Concentration
-
Solution: Validate the antibodies you are using for specificity. Optimize the antibody concentrations to ensure a good signal-to-noise ratio.
Possible Cause 2: Suboptimal Protein Extraction or Loading
-
Solution: Use appropriate lysis buffers containing protease and phosphatase inhibitors. Ensure equal protein loading by performing a protein quantification assay (e.g., BCA) and loading a consistent amount of protein in each lane. Use a loading control (e.g., β-actin or GAPDH) to confirm equal loading.
Possible Cause 3: Timing of Protein Expression Changes
-
Solution: The expression of cell cycle proteins can be dynamic. Perform a time-course experiment to capture the peak changes in protein levels after GSK2256098 treatment.
Data Presentation
Table 1: Effective Concentrations of GSK2256098 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Effective Concentration | Reference |
| OVCAR8 | Ovary | IC50 for pFAK Inhibition | 15 nM | [1] |
| U87MG | Brain | IC50 for pFAK Inhibition | 8.5 nM | [1] |
| A549 | Lung | IC50 for pFAK Inhibition | 12 nM | [1] |
| Pancreatic Ductal Adenocarcinoma (various) | Pancreas | Inhibition of pFAK | 0.1 - 10 µM | [2][3] |
| Pancreatic Ductal Adenocarcinoma (various) | Pancreas | Decreased Cell Viability | 0.1 - 10 µM | [2] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 50-60% confluency at the time of treatment.
-
Treatment: Treat cells with the desired concentrations of GSK2256098 or vehicle control (DMSO) for the chosen duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash with PBS, and detach cells using trypsin-EDTA. Neutralize trypsin with complete media and collect cells in a centrifuge tube.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
-
Fixation:
-
Centrifuge cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise.
-
Fix overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2: Western Blotting for Cell Cycle Proteins
-
Cell Lysis:
-
After treatment with GSK2256098, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pFAK (Y397), total FAK, Cyclin D1, CDK4, p21, p27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: FAK signaling pathway and the inhibitory effect of GSK2256098.
Caption: Experimental workflow for optimizing GSK2256098 concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to FAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Focal Adhesion Kinase (FAK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to FAK inhibitors?
A1: Resistance to FAK inhibitors can be broadly categorized into two types: intrinsic and acquired.
-
Intrinsic Resistance: Some cancer cells are inherently unresponsive to FAK inhibitors from the start of treatment. A primary reason for this is the high expression of oncogenic Receptor Tyrosine Kinases (RTKs) like HER2 or EGFR.[1] These RTKs can directly phosphorylate FAK at its critical tyrosine residue 397 (Y397), maintaining its activation and downstream signaling even when the FAK kinase domain is inhibited.[1]
-
Acquired Resistance: This type of resistance develops over time in cancer cells that were initially sensitive to the FAK inhibitor. The most common mechanism is the activation of "bypass" signaling pathways that compensate for the loss of FAK signaling. Key bypass pathways include:
-
Upregulation of RTKs: Initially, cells with low RTK expression can acquire resistance by increasing the expression of RTKs such as HER2 and EGFR.[1]
-
Activation of the STAT3 Pathway: In some cancers, such as pancreatic cancer, prolonged FAK inhibition can lead to the depletion of stromal cells in the tumor microenvironment.[2] This reduces the secretion of TGF-β, a normal suppressor of STAT3 signaling, leading to the hyperactivation of the JAK/STAT3 pathway which provides a survival signal for the cancer cells.[2][3]
-
Compensatory Upregulation of ERK5: In certain lung cancers, cells can develop resistance by enhancing the ERK5-FAK signaling pathway, which helps to reduce DNA damage and promote cell survival.
-
Q2: Why do FAK inhibitors often show limited efficacy as single agents in clinical trials?
A2: Preliminary results from clinical trials have indicated that FAK inhibitors have limited effectiveness when used as a standalone treatment.[1] This is often due to the rapid activation of bypass mechanisms that lead to intrinsic or quickly acquired resistance.[1] For instance, in cells with high levels of RTKs, these receptors can quickly reactivate FAK and downstream pathways like MAPK/AKT, rendering the inhibitor ineffective.[1] Consequently, the current focus of research and clinical trials is on using FAK inhibitors in combination with other targeted therapies to overcome these resistance mechanisms.[4][5]
Q3: Can the scaffolding function of FAK contribute to inhibitor resistance?
A3: Yes, FAK has both a kinase-dependent function and a kinase-independent scaffolding function. Most current inhibitors target the kinase domain. However, the FAK protein can still act as a scaffold, bringing together various signaling proteins to form complexes that promote tumor growth and survival. This means that even with effective kinase inhibition, the FAK scaffold can continue to support pro-tumorigenic signaling.
Q4: What is the role of the tumor microenvironment in FAK inhibitor resistance?
A4: The tumor microenvironment (TME) plays a crucial role in resistance to FAK inhibitors. FAK activity in cancer-associated fibroblasts (CAFs) promotes the deposition of extracellular matrix, creating a dense stroma that can act as a physical barrier to drug delivery. FAK inhibition can reduce the number of these fibroblasts, but this can paradoxically lead to resistance through mechanisms like the activation of STAT3 signaling, as mentioned in Q1.[2]
Q5: Are there any epigenetic mechanisms involved in FAK inhibitor resistance?
A5: Emerging evidence suggests that epigenetic modifications can contribute to FAK inhibitor resistance. FAK signaling can influence the activity of enzymes that regulate DNA methylation and histone modifications. For example, FAK can regulate the expression of the histone methyltransferase EZH2, which is involved in gene silencing and can promote proliferation.[6] Inhibition of FAK has been shown to reduce EZH2 expression.[6] Additionally, nuclear FAK can mediate the degradation of DNA methyltransferase 3A (DNMT3A), and treatment with a FAK inhibitor can reduce global DNA methylation.[7][8][9]
Troubleshooting Guides
This section provides practical advice for specific issues you may encounter during your experiments.
Scenario 1: Your FAK inhibitor shows minimal effect on cell viability, even at high concentrations.
-
Possible Cause: Intrinsic resistance due to high baseline expression of Receptor Tyrosine Kinases (RTKs) like HER2 or EGFR.[1]
-
Troubleshooting Steps:
-
Profile RTK Expression: Perform a baseline western blot to determine the protein levels of common RTKs (e.g., EGFR, HER2) in your cell line.
-
Test Combination Therapy: Treat the cells with a combination of your FAK inhibitor and an appropriate RTK inhibitor (e.g., lapatinib (B449) for HER2, gefitinib (B1684475) for EGFR). A synergistic reduction in cell viability would support this resistance mechanism.
-
Scenario 2: After initial sensitivity, your cancer cells develop resistance to the FAK inhibitor over several weeks of culture.
-
Possible Cause: Acquired resistance through the activation of a compensatory bypass pathway.
-
Troubleshooting Steps:
-
Generate a Resistant Cell Line: Establish a stable FAK inhibitor-resistant cell line by culturing the parental cells in the continuous presence of the inhibitor.
-
Analyze Resistant vs. Parental Cells:
-
Phospho-Proteomic Profiling: Compare the phosphoproteome of the resistant cells to the parental (sensitive) cells to identify upregulated signaling pathways.
-
Assess RTK Expression Changes: Perform western blotting to check if RTKs like HER2 or EGFR have been upregulated in the resistant cell line.[1]
-
Check for STAT3 Activation: Analyze the phosphorylation status of STAT3 (at Tyr705) by western blot. Increased phosphorylation in resistant cells suggests activation of this pathway.[3][10]
-
-
Scenario 3: You observe persistent FAK Y397 phosphorylation in your western blots despite treating cells with a potent FAK kinase inhibitor.
-
Possible Cause: Trans-phosphorylation of FAK at Y397 by an upstream kinase, such as an RTK, that is activated upon FAK inhibition.[1]
-
Troubleshooting Steps:
-
Profile RTK Activation: Use a phospho-RTK array or a series of western blots to check for the activation of key RTKs (e.g., p-EGFR, p-HER2) in your inhibitor-treated cells compared to controls.[1]
-
Co-immunoprecipitation: To confirm a direct interaction, perform a co-immunoprecipitation experiment to see if FAK is physically associating with the activated RTK.
-
Dual Inhibition Studies: Treat your cells with a combination of the FAK inhibitor and an inhibitor of the suspected RTK. A reduction in p-FAK Y397 levels would confirm this compensatory mechanism.
-
Data Presentation
Table 1: IC50 Values of Common FAK Inhibitors in Various Cancer Cell Lines
| FAK Inhibitor | Cell Line | Cancer Type | Reported IC50 |
| TAE226 | Ovarian Cancer Cells | Ovarian Cancer | 6.79 nM[11] |
| PF-573228 | Various | Multiple | 0.1 - 5 µM[11] |
| VS-4718 (PND-1186) | Various | Multiple | Varies |
| Defactinib (VS-6063) | Various | Multiple | Varies |
| GSK2256098 | Various | Multiple | 1.5 nmol/L[11] |
| IN10018 (BI 853520) | Various | Multiple | Varies |
| Compound 19 | U-87MG, A-549, MDA-MB-231 | Glioblastoma, Lung, Breast | 19.1 nM[12] |
| Thieno[3,2-d]pyrimidine 22 | U-87MG, A-549, MDA-MB-231 | Glioblastoma, Lung, Breast | 28.2 nM[12] |
| Pyrazolyl-urea 28 | Various | Multiple | 44.6 nM[12] |
| Diaryl-pyrazinone 6a | Pancreatic Cancer Cells | Pancreatic Cancer | 1.03 nM[12] |
| Diaryl-pyrazinone 6b | Pancreatic Cancer Cells | Pancreatic Cancer | 3.05 nM[12] |
Note: IC50 values can vary between studies due to different experimental conditions.[13]
Key Experimental Protocols
Cell Viability Assay (SRB Assay)
This assay is used to determine the IC50 of an inhibitor by measuring cell density.
-
Cell Plating: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of the FAK inhibitor (and/or a second inhibitor for combination studies). Include a vehicle-only control. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Measurement: Solubilize the bound dye with 10 mM Tris base solution. Read the absorbance on a plate reader at approximately 510 nm.
-
Data Analysis: Calculate the percentage of cell growth relative to the vehicle control and plot the results on a dose-response curve to determine the IC50 value.
Western Blotting for Phosphorylated Proteins
This protocol is for assessing the phosphorylation status of FAK, STAT3, ERK, and other signaling proteins.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-FAK Y397, anti-p-STAT3 Y705) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane 3 times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Co-immunoprecipitation (Co-IP)
This protocol is used to determine if two proteins are physically interacting within the cell.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing NP-40) with protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing (Optional but Recommended): Incubate the cell lysate with protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody against your "bait" protein (e.g., FAK) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by gentle centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in 1X SDS sample buffer and heating at 95-100°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by western blotting, probing for the suspected interacting "prey" protein (e.g., HER2 or EGFR).
Visualizations
Caption: Key bypass signaling pathways leading to FAK inhibitor resistance.
Caption: A typical experimental workflow for investigating FAK inhibitor resistance.
References
- 1. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of resistance to FAK inhibition in pancreatic cancer is linked to stromal depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting FAK in anticancer combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. FAK inhibition suppresses breast cancer progression via DNA methylation-mediated DAB2 gene reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 11. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in FAK Inhibitor Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Focal Adhesion Kinase (FAK) inhibitors.
Troubleshooting Guides
This section addresses specific problems you might be encountering in your FAK inhibitor experiments in a question-and-answer format.
Scenario 1: The FAK inhibitor shows minimal or no effect on cell viability, even at high concentrations.
-
Possible Cause 1: Intrinsic Resistance.
-
Explanation: Some cell lines possess inherent resistance to FAK inhibitors. This can be due to the high expression of receptor tyrosine kinases (RTKs) like EGFR or HER2, which can directly phosphorylate and activate FAK at its tyrosine 397 (Y397) residue, bypassing the need for FAK's own kinase activity.[1][2][3]
-
Troubleshooting Steps:
-
Profile RTK Expression: Perform a baseline western blot to determine the protein levels of common RTKs (e.g., EGFR, HER2) in your cell line.[1]
-
Use a Control Cell Line: Test your FAK inhibitor on a cell line known to be sensitive to FAK inhibition (RTK-low) to confirm the inhibitor's activity.
-
Combination Therapy: Treat the cells with a combination of the FAK inhibitor and an appropriate RTK inhibitor (e.g., gefitinib (B1684475) for EGFR, lapatinib (B449) for HER2).[4] A synergistic effect would support this resistance mechanism.[1][4]
-
-
-
Possible Cause 2: Suboptimal Inhibitor Concentration or Stability.
-
Explanation: The effective concentration of a FAK inhibitor can vary between cell lines.[5] Additionally, improper storage and handling can lead to degradation of the compound.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[6]
-
Proper Storage and Handling: Aliquot the FAK inhibitor upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stock solution.[5] For inhibitors like PF-573228, it is recommended to use freshly opened DMSO for preparing stock solutions as it is hygroscopic and can affect solubility.[7]
-
-
-
Possible Cause 3: Kinase-Independent Scaffolding Function of FAK.
-
Explanation: FAK has both kinase-dependent and kinase-independent (scaffolding) functions.[5][8] FAK inhibitors target the kinase activity, but the scaffolding function, which can still promote cell survival signals, remains unaffected.[1][5]
-
Troubleshooting Steps:
-
RNA Interference: Use siRNA or shRNA to deplete the total FAK protein.[5] If you observe a phenotype with FAK knockdown that you do not see with the inhibitor, it suggests the scaffolding function is playing a role.
-
-
Scenario 2: After initial sensitivity, cells develop resistance to the FAK inhibitor over time.
-
Possible Cause: Acquired Resistance through Compensatory Pathway Activation.
-
Explanation: Prolonged inhibition of FAK can lead to the upregulation of bypass signaling pathways that promote cell survival and proliferation.[1] Common compensatory pathways include the JAK/STAT3 and PI3K/Akt signaling cascades.[4][9]
-
Troubleshooting Steps:
-
Generate Resistant Cell Lines: Develop a stable FAK inhibitor-resistant cell line by culturing sensitive cells in the presence of the inhibitor for an extended period.
-
Pathway Analysis: Compare the proteome and phosphoproteome of the resistant cells to the parental (sensitive) cells using techniques like RNA sequencing or proteomic arrays to identify upregulated pathways.[1]
-
Assess Compensatory Signaling: Perform western blotting to check for the activation (phosphorylation) of key proteins in suspected bypass pathways, such as STAT3, Akt, and ERK, in the resistant cells compared to the parental line.[4]
-
Combination Therapy: Test the efficacy of combining the FAK inhibitor with an inhibitor of the identified compensatory pathway (e.g., a STAT3 or PI3K inhibitor).[4]
-
-
Scenario 3: Persistent FAK Y397 phosphorylation is observed despite treatment with a potent FAK kinase inhibitor.
-
Possible Cause: Transphosphorylation of FAK by other kinases.
-
Explanation: The phosphorylation of FAK at Y397 is a hallmark of its activation.[10] However, other kinases, particularly RTKs like HER2 and EGFR, can directly phosphorylate this site, rendering FAK active even when its own kinase function is inhibited.[1][2][3] FAK inhibitor treatment itself can sometimes induce the rapid activation of these RTKs.[2]
-
Troubleshooting Steps:
-
Profile RTK Activation: Use a phospho-RTK array or western blotting to examine the phosphorylation status of various RTKs in your treated cells versus controls.[4]
-
Co-immunoprecipitation: Perform co-immunoprecipitation experiments to determine if FAK is physically associating with an activated RTK.[4]
-
Dual Inhibition: Treat your cells with a combination of the FAK inhibitor and an inhibitor of the suspected RTK. A reduction in p-FAK Y397 levels would confirm this mechanism.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for most FAK inhibitors?
A1: Most FAK inhibitors, such as defactinib (B1662816) and PF-573228, are ATP-competitive inhibitors.[11] They bind to the ATP-binding pocket within the kinase domain of FAK, preventing its autophosphorylation at Tyrosine 397 (Y397).[5][11] This initial phosphorylation event is a critical step for FAK activation and the recruitment of other signaling proteins like Src.[10][12]
Q2: Are FAK inhibitors effective as single agents?
A2: Preliminary results from clinical trials have indicated limited single-agent efficacy for FAK inhibitors.[1] This is often attributed to intrinsic or rapidly acquired resistance mechanisms.[1] Consequently, FAK inhibitors are increasingly being investigated in combination with other targeted therapies.[1]
Q3: What are some common off-target effects of FAK inhibitors?
A3: While designed to be selective, FAK inhibitors can have off-target effects, especially at higher concentrations.[5] For example, some studies suggest that the inhibitory effects of certain FAK inhibitors on platelet activation may be due to off-target effects rather than direct FAK inhibition.[13] It is crucial to use the lowest effective concentration determined from a dose-response curve to minimize off-target effects.[5]
Q4: How do I choose the right FAK inhibitor for my experiment?
A4: The choice of inhibitor can depend on the specific research question. Defactinib and PF-573228 are both potent FAK inhibitors.[11] Defactinib is a second-generation inhibitor.[11] Some inhibitors may also target other kinases, such as Proline-rich tyrosine kinase 2 (PYK2).[14] It is important to consider the selectivity profile of the inhibitor and the specific context of your experiment.
Q5: What is the difference between FAK's kinase-dependent and kinase-independent functions?
A5: FAK's kinase-dependent functions involve its catalytic activity, leading to the phosphorylation of downstream substrates and the activation of signaling pathways that regulate cell survival, proliferation, and migration.[8] Its kinase-independent or scaffolding function involves FAK acting as a platform to bring together various signaling proteins, which can also influence cellular processes.[5][15] Kinase inhibitors will only affect the kinase-dependent functions.[5]
Data Presentation
Table 1: Comparison of Common FAK Inhibitors
| Inhibitor | Other Names | Type | Target(s) | IC50 (FAK) |
| Defactinib | VS-6063, PF-04554878 | ATP-competitive | FAK, PYK2 | ~0.6 nM |
| PF-573228 | ATP-competitive | FAK | ~4.0 nM | |
| IN10018 | BI 853520 | ATP-competitive | FAK | ~1 nM |
| Y15 | Autophosphorylation inhibitor | FAK (Y397 site) | ~1 µM |
Note: IC50 values can vary depending on the specific assay conditions.[11][16][17]
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Action |
| No effect on cell viability | Intrinsic resistance (e.g., high RTK expression) | Profile RTK expression, test combination therapy with RTK inhibitors.[1] |
| Suboptimal inhibitor concentration/stability | Perform a dose-response curve, ensure proper storage and handling.[5][6] | |
| FAK scaffolding function | Use RNAi to deplete total FAK protein.[5] | |
| Acquired resistance over time | Compensatory pathway activation (e.g., JAK/STAT3, PI3K/Akt) | Analyze resistant vs. parental cells, test combination therapy.[1][4] |
| Persistent p-FAK Y397 | Transphosphorylation by RTKs | Profile RTK activation, perform co-immunoprecipitation, use dual inhibitors.[2][4] |
Experimental Protocols
1. Western Blotting for FAK Phosphorylation
This protocol is for assessing the effect of inhibitors on FAK autophosphorylation at Y397.
-
Materials:
-
Cancer cell line with detectable FAK expression.
-
FAK inhibitor.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-FAK (Tyr397) and anti-total FAK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the FAK inhibitor for a predetermined duration (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.[10]
-
Quantify protein concentration of the lysates.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-FAK (Y397) and total FAK.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[4]
-
Detect protein bands using a chemiluminescent substrate and an imaging system.[4]
-
Quantify band intensities and normalize the p-FAK signal to the total FAK signal.
-
2. Cell Viability Assay (e.g., MTT or AlamarBlue)
This assay measures the effect of FAK inhibitors on cell proliferation and survival.
-
Materials:
-
Cancer cell line of interest.
-
FAK inhibitor.
-
Cell viability reagent (e.g., MTT, AlamarBlue).
-
96-well plate.
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of the FAK inhibitor.
-
Incubate for a specified period (e.g., 24-72 hours).[6]
-
Add the cell viability reagent according to the manufacturer's instructions.[18]
-
Measure the absorbance or fluorescence using a microplate reader.[18]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Visualizations
Caption: Core FAK signaling pathway and the point of inhibitor action.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-Kinase Inhibitors. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of resistance to FAK inhibition in pancreatic cancer is linked to stromal depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 15. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
- 18. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of FAK Inhibitors In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in vivo toxicity of Focal Adhesion Kinase (FAK) inhibitors during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with FAK inhibitors in vivo?
A1: The most frequently reported adverse events in clinical trials of FAK inhibitors include nausea, vomiting, diarrhea, fatigue, headache, dehydration, and edema.[1][2] In preclinical studies, observations can also include weight loss and changes in hematological and clinical chemistry parameters. The specific toxicity profile can vary depending on the inhibitor's selectivity, dose, and the animal model used.
Q2: What are the potential on-target toxicities of FAK inhibitors?
A2: FAK is crucial for various physiological processes, and its inhibition can lead to on-target toxicities. FAK plays a role in:
-
Hematopoiesis: FAK is involved in regulating stress hematopoiesis, and its inhibition could potentially lead to myelosuppression.[3][4]
-
Cardiac Function: FAK is essential for cardiomyocyte function and development.[5][6] Its inhibition could be a concern for cardiac health.
-
Renal Function: FAK signaling is involved in the kidney's response to injury and in maintaining tubular integrity.[7][8][9][10]
-
Liver Function: FAK plays a role in the liver's response to injury and fibrogenesis.[1][2][11][12][13]
Q3: How can I mitigate the toxicity of my FAK inhibitor in my animal model?
A3: Several strategies can be employed to minimize toxicity:
-
Dose Optimization: Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose with an acceptable safety profile.
-
Route of Administration: The route of administration can influence the pharmacokinetic and toxicity profile of the inhibitor.
-
Combination Therapy: Combining the FAK inhibitor with other agents might allow for a dose reduction of the FAK inhibitor, thereby reducing its toxicity while maintaining or enhancing efficacy.[14][15][16][17][18]
-
Supportive Care: Provide supportive care to the animals, such as hydration and nutritional support, to help manage side effects.
Q4: Are there any known off-target effects of FAK inhibitors that can contribute to toxicity?
A4: Yes, some FAK inhibitors can have off-target effects due to the structural similarities in the ATP-binding domain of many kinases.[19] For example, some FAK inhibitors have been shown to affect platelet aggregation through off-target effects, which could be a potential side effect.[19] It is crucial to characterize the selectivity profile of your specific inhibitor.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Significant weight loss (>15-20%) in treated animals. | - Compound toxicity. - Dehydration due to diarrhea or vomiting. - Reduced food and water intake. | 1. Reduce the dose of the FAK inhibitor. 2. Monitor food and water consumption daily. 3. Provide supportive care (e.g., subcutaneous fluids for hydration, palatable diet). 4. Perform interim analysis of hematology and clinical chemistry to check for organ toxicity. |
| Abnormal hematology results (e.g., anemia, neutropenia, thrombocytopenia). | - Myelosuppression due to on-target FAK inhibition in hematopoiesis.[3][4] - Off-target effects on other kinases involved in blood cell development. | 1. Review the kinase selectivity profile of your inhibitor. 2. Consider a dose reduction or intermittent dosing schedule. 3. Perform a complete blood count (CBC) at multiple time points to assess the kinetics of hematological changes. |
| Elevated liver enzymes (ALT, AST) or kidney markers (BUN, creatinine). | - On-target toxicity in the liver or kidneys.[1][2][7][8][9][10][11][12][13] - Off-target effects. - Drug metabolism-related toxicity. | 1. Reduce the inhibitor dose. 2. Conduct histopathological analysis of the liver and kidneys to identify any morphological changes. 3. Evaluate the pharmacokinetic profile of the compound to assess for drug accumulation. |
| Unexpected mortality in the treatment group. | - Acute toxicity at the administered dose. - Severe organ damage. | 1. Immediately perform a full necropsy and histopathological analysis on the deceased animals to determine the cause of death. 2. Re-evaluate the dose levels in a new dose-range finding study with smaller dose increments. |
Data Presentation: In Vivo Toxicity of FAK Inhibitors
Table 1: Preclinical In Vivo Toxicity of Selected FAK Inhibitors
| FAK Inhibitor | Animal Model | Route of Administration | Maximum Tolerated Dose (MTD) / Observed Toxicities | Reference |
| Y15 | Mice | Oral (PO) | Single-dose MTD: 200 mg/kg. Multiple-dose MTD: 100 mg/kg over 7 days. No mortality or significant body weight changes at 30 mg/kg IP for 28 days or 100 mg/kg PO for 7 days. | [20] |
| PF-562271 | Mice | Oral (PO) | No morbidity, mortality, or weight loss reported at 25 mg/kg. | |
| GSK2256098 | Rats | Oral (PO) | Limited CNS penetration observed. | |
| Compound 20 (7H-pyrrolo[2,3-d]pyrimidine derivative) | Mice | Not specified | No change in rat body weight at 200 mg/kg. | [21] |
| Compound 21 (7H-pyrrolo[2,3-d]pyrimidine derivative) | Mice | Oral (PO) | No adverse effects observed. | [21] |
Table 2: Clinically Observed Toxicities of FAK Inhibitors
| FAK Inhibitor | Phase | Common Adverse Events (All Grades) | Dose-Limiting Toxicities (DLTs) | MTD/Recommended Phase II Dose (RP2D) | Reference |
| PF-00562271 (VS-6062) | I | Nausea, headache, vomiting, dehydration, edema. | Grade 3: Headache, nausea/vomiting, dehydration, edema. | 125 mg twice daily with food. | [2] |
| Defactinib (VS-6063) (in combination with avutometinib) | I | Nausea, diarrhea, increased creatine (B1669601) phosphokinase. | Not specified. | 400 mg twice daily. | |
| GSK2256098 | I | Nausea, diarrhea, vomiting, decreased appetite. | Grade 2 proteinuria, Grade 2/3 fatigue, nausea, vomiting, Grade 3 asthenia. | 1000 mg twice daily. | |
| Ifebemtinib (IN10018) | I | Manageable safety profile. | No DLTs reported. | 200 mg once daily. |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment
This protocol outlines a general procedure for assessing the toxicity of a FAK inhibitor in a rodent model (e.g., mice).
1. Animal Model and Dosing:
- Select a suitable rodent strain, age, and sex for the study.
- Acclimatize animals for at least one week before the start of the experiment.
- Prepare the FAK inhibitor formulation in a suitable vehicle.
- Administer the inhibitor and vehicle control via the chosen route (e.g., oral gavage, intraperitoneal injection). Include at least three dose levels of the inhibitor and a vehicle control group.
2. Clinical Observations:
- Observe animals at least once daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing, signs of pain or distress).
- Record body weight at least twice a week.
- Measure food and water consumption weekly.
3. Sample Collection (at termination):
- Anesthetize animals and collect blood via cardiac puncture or other appropriate method.
- Perform a gross necropsy, examining all organs for abnormalities.
- Collect and weigh key organs (e.g., liver, kidneys, spleen, heart, lungs).
- Fix organs in 10% neutral buffered formalin for histopathological analysis.
Protocol 2: Hematological Analysis
1. Blood Collection:
- Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
2. Analysis:
- Use an automated hematology analyzer to perform a complete blood count (CBC).
- Parameters to be measured include:
- Red blood cell (RBC) count
- Hemoglobin (HGB)
- Hematocrit (HCT)
- Mean corpuscular volume (MCV)
- Mean corpuscular hemoglobin (MCH)
- Mean corpuscular hemoglobin concentration (MCHC)
- White blood cell (WBC) count (total and differential)
- Platelet (PLT) count
Protocol 3: Clinical Chemistry Analysis
1. Blood Processing:
- Collect blood in tubes without anticoagulant and allow it to clot.
- Centrifuge to separate the serum.
2. Analysis:
- Use an automated clinical chemistry analyzer to measure key parameters.
- Liver Function: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), Total bilirubin (B190676) (TBIL).
- Kidney Function: Blood urea (B33335) nitrogen (BUN), Creatinine (CREA).
- Other: Glucose (GLU), Total protein (TP), Albumin (ALB).
Protocol 4: Histopathological Analysis
1. Tissue Processing:
- Trim the fixed organs and process them through graded alcohols and xylene.
- Embed the tissues in paraffin (B1166041) wax.
2. Sectioning and Staining:
- Cut thin sections (4-5 µm) from the paraffin blocks.
- Mount the sections on glass slides.
- Stain the sections with Hematoxylin and Eosin (H&E).
3. Microscopic Examination:
- A board-certified veterinary pathologist should examine the slides microscopically.
- Evaluate tissues for any pathological changes, such as inflammation, necrosis, apoptosis, hypertrophy, and hyperplasia.
Visualizations
Caption: Simplified FAK signaling pathway.
Caption: Experimental workflow for in vivo toxicity assessment.
Caption: Troubleshooting logic for managing in vivo toxicity.
References
- 1. Focal Adhesion Kinase Regulates Hepatic Stellate Cell Activation and Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 3. Essential role for focal adhesion kinase in regulating stress hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Focal Adhesion’s Role in Cardiomyocytes Function: From Cardiomyogenesis to Mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Role of focal adhesion kinase (FAK) in renal ischaemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of FAK in renal collecting duct in the progression from acute kidney injury to chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Focal Adhesion Kinase Signaling Mediates Acute Renal Injury Induced by Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focal adhesion kinase signaling mediates acute renal injury induced by ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liver epithelial focal adhesion kinase modulates fibrogenesis and hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Focal Adhesion Kinase (FAK) Over-Expression and Prognostic Implication in Pediatric Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo toxicity, metabolism and pharmacokinetic properties of FAK inhibitor 14 or Y15 (1, 2, 4, 5-benzenetetramine tetrahydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
Technical Support Center: Troubleshooting PF-562271 Inhibition of FAK Phosphorylation
This guide provides troubleshooting advice for researchers encountering issues with PF-562271 failing to inhibit FAK phosphorylation in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've treated my cells with PF-562271, but I'm not seeing a decrease in FAK phosphorylation (p-FAK) by Western blot. What are the possible reasons?
A1: Several factors could contribute to the lack of observable inhibition. Here's a step-by-step troubleshooting guide:
-
Inhibitor Integrity and Concentration:
-
Compound Degradation: Ensure the inhibitor has been stored correctly at -20°C or -80°C to prevent degradation.[1] Repeated freeze-thaw cycles should be avoided.
-
Incorrect Concentration: Verify the calculations for your working concentration. PF-562271 is a potent inhibitor with a cell-free IC50 of 1.5 nM for FAK and a cell-based IC50 of approximately 5 nM for inhibiting FAK phosphorylation.[1][2][3] However, the effective concentration can vary depending on the cell line and experimental conditions. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type. In some cell lines, maximal inhibition of FAK phosphorylation is observed between 0.1 to 0.3 µM (100 to 300 nM).[4]
-
Solubility Issues: PF-562271 is typically dissolved in DMSO.[2] Ensure the compound is fully dissolved before diluting it in your cell culture medium. Precipitates can significantly lower the effective concentration.
-
-
Experimental Conditions:
-
Treatment Duration: The incubation time might be insufficient. While some effects can be seen within hours, a time-course experiment (e.g., 1, 6, 12, 24 hours) is recommended to determine the optimal treatment duration. For instance, some studies have shown effective inhibition after 6 hours of treatment.[1]
-
Cell Line Specificity: Not all cell lines respond equally to FAK inhibition. Some cell lines may have compensatory signaling pathways that bypass the need for FAK activity, or they may have lower FAK expression or activation levels.[5] It's also possible that certain growth factors in your media are activating parallel pathways.[4]
-
High ATP Concentration: PF-562271 is an ATP-competitive inhibitor.[6][7] If your cellular ATP levels are particularly high, you may need a higher concentration of the inhibitor to achieve effective competition.
-
-
Western Blotting Technique:
-
Antibody Quality: Ensure your primary antibodies against phosphorylated FAK (e.g., p-FAK Y397) and total FAK are validated and working correctly. Run appropriate positive and negative controls.
-
Lysate Preparation: Proper cell lysis and protein extraction are crucial. Use phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein during sample preparation.
-
Loading Controls: Always use a reliable loading control to ensure equal protein loading across all lanes.
-
Q2: What is the recommended concentration range for PF-562271 in cell-based assays?
A2: The optimal concentration of PF-562271 is highly dependent on the specific cell line and the biological endpoint being measured. Based on published data, a good starting point for a dose-response experiment would be a range from 1 nM to 10 µM.
| Assay Type | Reported Effective Concentration (IC50) | Cell Lines | Reference |
| FAK Phosphorylation Inhibition | ~5 nM | Inducible cell-based assay | [1][2][8] |
| Cell Viability / Growth Inhibition | 1.7 µM - 49.89 µM | A673, TC32, IST-MES1, EKVX | [1][2] |
| Cell Migration Inhibition | ~100 nM | MPanc-96 | [4][9] |
| Invasion Inhibition | 250 nM | A431 | [2] |
Q3: Could off-target effects be influencing my results?
A3: Yes, while PF-562271 is a potent FAK inhibitor, it also inhibits Proline-rich tyrosine kinase 2 (Pyk2) with an IC50 of approximately 13-14 nM.[1][3][7] At higher concentrations (in the micromolar range), it can also inhibit cyclin-dependent kinases (CDKs), which could lead to effects on the cell cycle.[1][8] If you are using high concentrations of PF-562271, consider if Pyk2 or CDK inhibition could be contributing to your observed phenotype.
Q4: My cells seem to be resistant to PF-562271. What are the potential mechanisms of resistance?
A4: Resistance to kinase inhibitors can arise through various mechanisms:
-
Target Gene Modification: Mutations in the FAK gene could potentially alter the drug binding site, reducing the inhibitor's efficacy.[10]
-
Activation of Bypass Pathways: Cells can activate alternative signaling pathways to compensate for the loss of FAK signaling. For example, some pancreatic cancer cells have shown migration to be insensitive to PF-562271 when stimulated with EGF, suggesting the activation of a FAK-independent pathway.[4][9]
-
Drug Efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
Visual Guides
FAK Signaling Pathway and PF-562271 Inhibition
Caption: FAK signaling pathway and the inhibitory action of PF-562271.
Troubleshooting Workflow for PF-562271 Experiments
Caption: A logical workflow for troubleshooting failed PF-562271 experiments.
Detailed Experimental Protocol
Western Blot for Detecting FAK Phosphorylation
This protocol provides a general framework for assessing the inhibition of FAK phosphorylation by PF-562271.
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
The next day, treat the cells with a range of PF-562271 concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for the desired duration (e.g., 6 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FAK (Y397) overnight at 4°C, following the manufacturer's recommended dilution.
-
The next day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imager.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total FAK, and subsequently a loading control like GAPDH or β-actin.
-
Quantify the band intensities to determine the ratio of p-FAK to total FAK.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for a Western blot experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. malotilate.com [malotilate.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of FAK Inhibitors for In Vivo Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Focal Adhesion Kinase (FAK) inhibitors in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the role of FAK in cancer, and why is it a therapeutic target?
A1: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many types of cancer.[1] It plays a critical role in cell signaling pathways that control cell survival, proliferation, migration, and angiogenesis.[1] FAK activation is a point of convergence for different signaling pathways that effect changes in cell behavior.[1] Therefore, inhibiting FAK activity is a promising therapeutic strategy for various cancers.[1]
Q2: What are the main challenges in achieving good bioavailability of FAK inhibitors in vivo?
A2: Many small molecule FAK inhibitors are hydrophobic, leading to poor aqueous solubility. This is a common challenge for about 40% of drugs with market approval and up to 90% of new molecules in the discovery pipeline. This poor solubility can lead to low absorption from the gastrointestinal tract after oral administration, resulting in suboptimal plasma concentrations and reduced efficacy. Formulation strategies are often necessary to overcome this limitation.
Q3: Can FAK inhibitors be effective as single agents?
A3: Preliminary results from clinical trials have shown limited single-agent efficacy for FAK inhibitors.[2] This is often due to the activation of bypass signaling pathways that lead to intrinsic or rapidly acquired resistance.[2][3] For this reason, FAK inhibitors are often explored in combination with other therapies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with FAK inhibitors.
Issue 1: The FAK inhibitor precipitates out of solution upon dilution or administration.
-
Question: My FAK inhibitor, dissolved in a stock solution of DMSO, precipitates when I dilute it in an aqueous vehicle for injection. What can I do?
-
Answer: This is a common problem due to the poor aqueous solubility of many FAK inhibitors. Here are some solutions:
-
Optimize your vehicle formulation: A simple aqueous solution is often insufficient. Consider using a co-solvent system or a suspension. A common formulation for oral gavage is a suspension in 0.5% carboxymethyl cellulose (B213188) (CMC) with 0.1% Tween 80.[4] For intraperitoneal injections, a solution containing DMSO and a solubilizing agent like Solutol in saline can be effective.
-
Prepare a fresh formulation before each use: Do not store diluted formulations for extended periods, as the inhibitor may precipitate over time.
-
Sonication: Sonicating the final formulation can help to create a more uniform and fine suspension, which can improve absorption.
-
Issue 2: Inconsistent or no tumor growth inhibition is observed in our animal model.
-
Question: We are not seeing the expected anti-tumor efficacy with our FAK inhibitor in a xenograft mouse model. What are the possible reasons and troubleshooting steps?
-
Answer: A lack of in vivo efficacy can stem from several factors, from suboptimal drug exposure to resistance mechanisms. Below is a workflow to troubleshoot this issue.
Troubleshooting Workflow for Poor In Vivo Efficacy
-
Step 1: Assess Pharmacokinetics (PK): Determine the concentration of the FAK inhibitor in the plasma of the treated animals over time. If the exposure (as measured by AUC and Cmax) is too low, the inhibitor may not reach therapeutic concentrations in the tumor.
-
Step 2: Confirm Target Engagement (Pharmacodynamics - PD): If plasma PK is adequate, assess whether the inhibitor is hitting its target in the tumor tissue. This can be done by measuring the level of phosphorylated FAK (p-FAK) at a key autophosphorylation site like Tyrosine 397 (Y397) via Western blot of tumor lysates. A lack of p-FAK inhibition indicates a problem with drug distribution to the tumor or insufficient potency.
-
Step 3: Investigate Resistance Mechanisms: If both PK and PD are confirmed, the tumor cells may have intrinsic or acquired resistance to FAK inhibition. This can be due to the activation of compensatory signaling pathways.[2][3]
Issue 3: High variability in pharmacokinetic data between animals.
-
Question: We are observing large error bars in our plasma concentration data. What could be causing this?
-
Answer: High variability in PK data can be due to several factors:
-
Inaccurate Dosing: Ensure accurate and consistent administration of the inhibitor. For oral gavage, make sure the gavage needle is correctly placed to deliver the full dose to the stomach.
-
Inhomogeneous Formulation: If using a suspension, ensure it is well-mixed before each administration to prevent settling of the compound.
-
Biological Variability: Factors such as differences in metabolism or gastrointestinal transit time between animals can contribute to variability. Ensure that the animals are of a similar age and weight.
-
Data Presentation: Pharmacokinetics of FAK Inhibitors
The following table summarizes pharmacokinetic data for several FAK inhibitors from preclinical studies.
| FAK Inhibitor | Animal Model | Dose | Administration Route | Cmax (µM) | Tmax (h) | Bioavailability (%) | Reference |
| PND-1186 | Mouse | 30 mg/kg | Intraperitoneal (i.p.) | 34.76 | 0.25 | 31.1 | [5] |
| Mouse | 100 mg/kg | Intraperitoneal (i.p.) | 117.10 | 0.50 | 42.2 | [5] | |
| Mouse | 150 mg/kg | Oral (p.o.) | 13.98 | 4.00 | 14.8 | [5] | |
| Y15 | Mouse | 30 mg/kg | Intraperitoneal (i.p.) | N/A | 0.08 | N/A | [6] |
| BI 853520 | Mouse | N/A | Oral (p.o.) | N/A | N/A | High | [7] |
| Defactinib (VS-6063) | Mouse | 25 mg/kg | Oral (p.o.) | N/A | N/A | Orally Bioavailable | [8][9] |
| TAE226 | Mouse | 30 mg/kg | Oral (p.o.) | N/A | N/A | Orally Bioavailable | [10] |
N/A: Not Available in the cited literature.
Experimental Protocols
Protocol 1: Preparation of a FAK Inhibitor Formulation for Oral Gavage
This protocol describes the preparation of a suspension formulation suitable for oral administration in mice.
Materials:
-
FAK inhibitor powder
-
0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) in sterile water
-
0.1% (v/v) Tween 80 in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the FAK inhibitor: Accurately weigh the required amount of FAK inhibitor powder based on the desired final concentration and dosing volume.
-
Prepare the vehicle: Prepare a solution of 0.5% CMC-Na and 0.1% Tween 80 in sterile water.
-
Create a paste: In a sterile tube, add a small amount of the vehicle to the FAK inhibitor powder and mix to form a smooth paste. This helps to wet the compound and prevent clumping.
-
Gradual addition of vehicle: Gradually add the remaining vehicle to the paste while continuously vortexing to form a uniform suspension.
-
Sonication (optional): Sonicate the final suspension to reduce particle size and improve homogeneity.
-
Administration: Vortex the suspension immediately before each oral gavage administration to ensure a uniform dose.
Protocol 2: Western Blot Analysis of FAK Phosphorylation in Tumor Tissue
This protocol is for the detection of the activated form of FAK (p-FAK Y397) in tumor lysates.
Materials:
-
Tumor tissue samples
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against p-FAK (Y397)
-
Primary antibody against total FAK
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Tissue Lysis:
-
Excise the tumor and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant (protein lysate).[11]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.[12]
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[12]
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.[12]
-
-
Stripping and Re-probing:
-
To normalize the data, the membrane can be stripped and re-probed with antibodies against total FAK and a loading control.
-
Mandatory Visualizations
FAK Signaling Pathway
FAK Signaling Pathway and Point of Inhibition
Experimental Workflow for Evaluating a New FAK Inhibitor Formulation
Workflow for Evaluating a New FAK Inhibitor Formulation
References
- 1. WO2012006081A1 - Oral formulation of kinase inhibitors - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of combination strategies for Focal Adhesion Kinase inhibition in Diffuse Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo toxicity, metabolism and pharmacokinetic properties of FAK inhibitor 14 or Y15 (1, 2, 4, 5-benzenetetramine tetrahydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Pharmacological profiling of a dual FAK/IGF-1R kinase inhibitor TAE226 in cellular and in vivo tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Addressing Compensatory Signaling Pathways After FAK Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Focal Adhesion Kinase (FAK) inhibition experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable troubleshooting steps.
Issue 1: Decreased or lost efficacy of a FAK inhibitor over time in cell culture.
-
Possible Cause: Acquired resistance through the activation of compensatory signaling pathways. Prolonged inhibition of FAK can lead to cellular adaptation, where cancer cells upregulate alternative survival pathways to bypass the FAK dependency.[1]
-
Troubleshooting Steps:
-
Comprehensive Pathway Analysis: To identify the specific compensatory mechanism in your model, perform an unbiased analysis of resistant cells compared to the sensitive parental cells. Techniques like RNA sequencing or proteomic arrays can reveal dysregulated signaling pathways.[1]
-
Analyze Resistant vs. Parental Cells: Generate a stable FAK inhibitor-resistant cell line. A comparative analysis of the phosphoproteome and proteome between the resistant and parental cells can highlight upregulated survival signals.[1]
-
Assess RTK and STAT3 Activation: Perform Western blotting to examine the phosphorylation status of key nodes in common compensatory pathways.
-
Combination Inhibition Studies: To confirm the involvement of a suspected compensatory pathway, treat the resistant cells with the FAK inhibitor in combination with an inhibitor targeting the identified pathway (e.g., an EGFR inhibitor, a JAK/STAT3 inhibitor). A synergistic effect on reducing cell viability would validate the role of the compensatory pathway.[3][4]
-
Issue 2: Restoration of FAK Y397 phosphorylation shortly after treatment with a FAK kinase inhibitor.
-
Possible Cause: Trans-phosphorylation of FAK at Tyrosine 397 by an upstream kinase that becomes activated upon FAK inhibition. This is a classic indicator of a compensatory feedback loop.[2][4]
-
Primary Suspects - Receptor Tyrosine Kinases (RTKs): RTKs like HER2 and EGFR can directly phosphorylate FAK at Y397, bypassing the need for FAK's own autophosphorylation activity.[2][5] Inhibition of FAK's kinase activity can trigger a rapid activation of these RTKs.[2][5]
-
Troubleshooting Steps:
-
Co-Immunoprecipitation (Co-IP): Perform a Co-IP experiment to determine if FAK is forming a complex with activated RTKs like HER2 or EGFR in your treated cells.
-
Combination Treatment: Treat cells with the FAK inhibitor alongside an inhibitor for the suspected RTK (e.g., gefitinib (B1684475) for EGFR, lapatinib (B449) for HER2). A reduction in the restored p-FAK Y397 signal would point to the involvement of that specific RTK.
-
Issue 3: FAK inhibitor shows limited single-agent efficacy in your cancer model.
-
Possible Cause 1: Intrinsic Resistance. Some cancer cells possess inherent mechanisms to resist FAK inhibitors from the start of treatment. This is often associated with high baseline expression of oncogenic RTKs which can maintain FAK activation.[1][2]
-
Possible Cause 2: FAK Scaffolding Function. Most FAK inhibitors target the kinase domain. However, the scaffolding (non-kinase) function of the FAK protein can still promote pro-tumorigenic signaling by bringing together various signaling proteins.[1]
-
Troubleshooting Steps:
-
Characterize Baseline RTK Expression: Analyze the baseline expression levels of RTKs like EGFR and HER2 in your cancer model. High expression may predict poor response to FAK inhibitor monotherapy.[2]
-
Explore Combination Therapies: Based on the identified compensatory pathways or intrinsic resistance mechanisms, investigate the efficacy of combining the FAK inhibitor with other targeted therapies. For example, in models with high RTK expression, a combination with an RTK inhibitor may be effective.[1] In cases of STAT3 hyperactivation, a JAK/STAT3 inhibitor could be synergistic.[3]
-
Consider FAK Degraders: If the scaffolding function of FAK is suspected to play a role in resistance, consider using tools like PROTACs (Proteolysis Targeting Chimeras) that induce the degradation of the entire FAK protein, thereby eliminating both its kinase and scaffolding functions.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common compensatory signaling pathways activated upon FAK inhibition?
-
A1: The most frequently observed compensatory pathways include:
-
Receptor Tyrosine Kinase (RTK) Upregulation and Activation: Inhibition of FAK can lead to the hyperactivation of RTKs like EGFR, HER2, FGFR, and EphA2. These activated RTKs can then directly phosphorylate FAK at Y397, rescuing its signaling.[4][5]
-
JAK/STAT3 Signaling: In some cancers, such as pancreatic cancer, prolonged FAK inhibition can lead to the hyperactivation of the JAK/STAT3 pathway, providing a potent survival signal.[3]
-
MAPK/ERK Pathway Activation: FAK inhibition can result in the compensatory activation of the MAPK/ERK pathway.[7]
-
PI3K/Akt/mTOR Pathway Activation: The PI3K/Akt pathway is a critical downstream effector of FAK, and its enhanced signaling can compensate for FAK inhibition.[4][8]
-
Src Family Kinase (SFK) Activation: As a close signaling partner, Src kinase activity may increase in response to FAK inhibition, promoting cell survival and migration independently of FAK.[4]
-
YAP/TAZ Pathway Modulation: The interplay between FAK and the transcriptional co-activators YAP and TAZ is crucial and can contribute to therapeutic resistance.[4][9]
-
-
-
Q2: Why are FAK inhibitors often more effective in combination therapies?
-
A2: FAK inhibitors have shown limited efficacy as single agents in clinical trials primarily due to intrinsic and acquired resistance mechanisms driven by the activation of bypass signaling pathways.[1] By combining FAK inhibitors with drugs that target these compensatory pathways, it is possible to achieve a more potent and durable anti-cancer effect.[3][7]
-
-
Q3: What is the difference between FAK's kinase-dependent and kinase-independent functions?
-
A3: FAK has two main functions. Its kinase-dependent function involves the phosphorylation of downstream substrates to propagate signaling.[1] Its kinase-independent (scaffolding) function relies on the FAK protein structure to act as a docking site, bringing other signaling proteins together to form active complexes.[1] This scaffolding role can contribute to resistance to kinase inhibitors as it can maintain signaling even when the kinase activity is blocked.[1]
-
-
Q4: Are there potential off-target effects of FAK inhibitors to be aware of?
-
A4: Yes, some FAK inhibitors have been shown to have off-target effects. For example, studies have demonstrated that certain FAK inhibitors can affect platelet aggregation independently of their action on FAK, suggesting they may inhibit other kinases or cellular processes.[10] It is crucial to consider and, if possible, control for potential off-target effects in your experiments.
-
Data Presentation
Table 1: Efficacy of FAK Inhibitors on Cell Viability
| FAK Inhibitor | Cell Line | Assay Type | IC50 / Effect | Reference |
| PF-573,228 | U87-MG | Cell Viability | Significant reduction from 10 µM | [11] |
| PF-573,228 | U251-MG | Cell Viability | Significant reduction at 40 µM | [11] |
| Y15 | TPC1 | MTS Assay | 90% decrease in viability at 10µM | [12] |
| Y15 | TT | MTS Assay | 90% decrease in viability at 5µM | [12] |
| TAE226 | HeyA8 | Tumor Growth | Profoundly inhibited tumor growth | [13] |
| IN10018 | Ovarian Cancer Cells | EMT and Tumor Growth | Inhibited EMT and in vivo tumor growth | [8] |
Table 2: Examples of FAK Inhibitors and their Targets
| Inhibitor | Type | Primary Target(s) | IC50 | Reference |
| Defactinib (VS-6063) | Small Molecule | FAK | Not specified | [1] |
| PF-573,228 | Small Molecule | FAK | 4.0 nM | [14] |
| TAE226 | Small Molecule | FAK, IGF-1R | FAK: 5.5 nM | [8][13] |
| IN10018 (Ifebemtinib) | Small Molecule | FAK | Not specified | [8][9] |
| GSK2256098 | Small Molecule | FAK | 18 nM | [14] |
| Y15 | Small Molecule | FAK (blocks Y397) | Not specified | [12] |
| BSJ-04-146 | PROTAC | FAK (degrader) | Not specified | [6] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Protein Analysis
This protocol is for assessing the phosphorylation status of FAK, STAT3, ERK, and other signaling proteins in response to FAK inhibitor treatment.[1][15]
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with the FAK inhibitor at various concentrations and time points. Include a vehicle control (e.g., DMSO).[15]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15][16] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[15][17]
-
SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and run to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-FAK Y397, anti-p-STAT3 Y705) diluted in blocking buffer overnight at 4°C with gentle agitation.[17]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again with TBST. Detect the protein bands using a chemiluminescent substrate.[18]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total FAK and a loading control like β-actin or GAPDH.[15]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This protocol is designed to investigate the interaction between FAK and other proteins, such as RTKs.[18]
-
Cell Lysis: Lyse cells treated with or without the FAK inhibitor in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).[4]
-
Pre-clearing: To reduce non-specific binding, incubate the lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C.[4][18] Pellet the beads by centrifugation and collect the supernatant.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-FAK antibody) overnight at 4°C with gentle rotation.[4][18]
-
Immune Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[18]
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[18]
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.[18]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the suspected interacting protein (e.g., EGFR, HER2).
Protocol 3: Cell Viability Assay (MTT/MTS or alamarBlue)
This assay measures the metabolic activity of cells as an indicator of cell viability in response to a FAK inhibitor.[19]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the FAK inhibitor. Include a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., alamarBlue) to each well and incubate for 4-6 hours.[19]
-
Measurement: Measure the absorbance or fluorescence according to the manufacturer's instructions using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value of the inhibitor.[20]
Visualizations
Caption: Compensatory signaling pathways activated upon FAK inhibition.
Caption: A logical workflow for troubleshooting FAK inhibitor resistance.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of resistance to FAK inhibition in pancreatic cancer is linked to stromal depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarworks.brandeis.edu]
- 10. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. benchchem.com [benchchem.com]
- 19. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Selecting the Right Cell Line for FAK Inhibitor Studies
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you might encounter when selecting a cell line for Focal Adhesion Kinase (FAK) inhibitor studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration when selecting a cell line for FAK inhibitor studies?
A1: The most critical factor is the expression and activation status of FAK in the cell line. Cell lines with high endogenous FAK expression and phosphorylation (specifically at the autophosphorylation site Tyrosine 397, p-FAK Y397) are generally more sensitive to FAK inhibitors. This is because the survival and proliferation of these cells are more likely to be dependent on FAK signaling, a concept known as "FAK addiction."
Q2: How do I determine the FAK expression and activation status in my cell lines of interest?
A2: The best method is to perform a baseline Western blot analysis on a panel of candidate cell lines. You should probe for both total FAK and phosphorylated FAK (Y397). This will give you a direct measure of the protein levels and kinase activity in your specific cellular context. Additionally, you can consult publicly available databases like the Cancer Cell Line Encyclopedia (CCLE) for mRNA expression data of PTK2 (the gene encoding FAK).[1]
Q3: Are there other factors to consider beyond FAK expression?
A3: Yes, several other factors can influence a cell line's sensitivity to FAK inhibitors:
-
Genetic Background: The mutational status of key oncogenes and tumor suppressors (e.g., KRAS, p53, EGFR) can impact the reliance on the FAK pathway.
-
Compensatory Signaling Pathways: Be aware of potential resistance mechanisms. For instance, high expression of Receptor Tyrosine Kinases (RTKs) like HER2 or EGFR can sometimes lead to resistance by bypassing FAK's autophosphorylation.[2]
-
Mesenchymal Phenotype: Cells with a mesenchymal-like phenotype, which are often more invasive and migratory, tend to be more responsive to FAK inhibition.
-
Tumor Microenvironment Context: If you are planning in vivo studies, consider how the cell line interacts with the tumor microenvironment. FAK plays a crucial role in the interplay between cancer cells and stromal cells.
Q4: Where can I find information on the sensitivity of different cell lines to FAK inhibitors?
A4: Preclinical studies in published literature are a valuable resource for finding IC50 values of various FAK inhibitors in different cell lines. This data provides a quantitative measure of a drug's efficacy in inhibiting a specific biological process by 50%.
Cell Line Selection Guide
To facilitate your decision-making process, the following tables summarize key characteristics of commonly used cancer cell lines in FAK inhibitor research.
Table 1: FAK Expression and IC50 Values for Defactinib (VS-6063)
| Cancer Type | Cell Line | FAK Expression Level | Defactinib IC50 (µM) | Noteworthy Characteristics |
| Breast Cancer | MDA-MB-231 | High | ~0.281 | Triple-Negative Breast Cancer (TNBC)[3] |
| Breast Cancer | SKBR3 | Moderate | > 10 | HER2-addicted |
| Pancreatic Cancer | Multiple Lines | Variable | 2.0 - 5.0 | General range for PDAC cell lines[3] |
| Mesothelioma | Merlin-negative lines | Variable | Lower than 5.1 | Enhanced sensitivity in Merlin-deficient cells[3] |
Table 2: FAK Expression and IC50 Values for VS-4718 (PND-1186)
| Cancer Type | Cell Line | FAK Expression Level | VS-4718 IC50 (µM) | Noteworthy Characteristics |
| Ewing Sarcoma | CHLA-9 | Not Specified | ~0.25 | High sensitivity[4] |
| Pediatric Tumors | PPTP Panel (median) | Variable | ~1.22 | Broad panel of pediatric cancer cell lines[4][5] |
| Lung Cancer | A549 | High | ~3.2 | [5] |
| Breast Cancer | MDA-MB-231 | High | Not Specified | [6] |
| Colon Cancer | HCT-116 | High | Not Specified | [1] |
Note: IC50 values can vary between studies due to different experimental conditions. It is always recommended to determine the IC50 in your own laboratory setting.
Experimental Workflow and Protocols
A systematic approach is crucial for selecting the optimal cell line. The following workflow outlines the key experimental steps.
Caption: A streamlined workflow for selecting the right cell line.
Protocol 1: Western Blot for Total FAK and Phospho-FAK (Y397)
This protocol is for assessing the baseline expression and activation of FAK.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-FAK and anti-phospho-FAK Y397)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cultured cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
Protocol 2: Cell Viability MTS Assay
This protocol is for determining the IC50 value of a FAK inhibitor.
Materials:
-
96-well plates
-
MTS reagent
-
FAK inhibitor stock solution
-
Cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the FAK inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for a desired period (e.g., 48-72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.[7][8][9]
-
Incubation: Incubate for 1-4 hours at 37°C until a color change is apparent.[7][8][9]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Transwell Migration Assay
This protocol assesses the effect of a FAK inhibitor on cell migration.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Starve cells in serum-free medium for several hours.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium with a chemoattractant to the lower chamber.
-
Cell Seeding: Seed the starved cells in serum-free medium (containing the FAK inhibitor or vehicle) into the upper chamber of the Transwell insert.
-
Incubation: Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[10][11]
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with a fixation solution, then stain with crystal violet.
-
Imaging and Quantification: Wash the inserts, allow them to dry, and count the migrated cells in several fields of view using a microscope.
FAK Signaling Pathway
Understanding the FAK signaling pathway is essential for interpreting your results. FAK acts as a critical node, integrating signals from integrins and growth factor receptors to regulate key cellular processes.
Caption: Overview of the FAK signaling pathway in cancer.
Troubleshooting Guide
Problem 1: The FAK inhibitor shows minimal effect on cell viability, even at high concentrations.
Caption: Troubleshooting unexpected resistance to FAK inhibitors.
Problem 2: High variability between replicate wells in the cell viability assay.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before plating and be consistent with your pipetting technique.
-
-
Possible Cause: Edge effects due to evaporation.
-
Solution: Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS to maintain humidity.
-
-
Possible Cause: Inaccurate inhibitor dilution or addition.
-
Solution: Prepare fresh serial dilutions for each experiment and carefully check pipetting volumes.
-
Problem 3: No change in cell migration after FAK inhibitor treatment in a cell line with high FAK activity.
-
Possible Cause: Suboptimal inhibitor concentration or treatment time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting migration in your specific cell line.
-
-
Possible Cause: Incorrect Transwell assay setup.
-
Solution: Ensure the chemoattractant gradient is properly established and that the pore size of the membrane is appropriate for your cells.
-
-
Possible Cause: Kinase-independent scaffolding function of FAK.
-
Solution: FAK inhibitors target the kinase activity. If migration is dependent on FAK's scaffolding role, a kinase inhibitor may not have an effect. Consider using siRNA to deplete total FAK protein as a complementary approach.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.de [fishersci.de]
Technical Support Center: Validating FAK Inhibitor Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the target engagement of Focal Adhesion Kinase (FAK) inhibitors in a cellular context. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Focal Adhesion Kinase (FAK) and why is it a therapeutic target?
A1: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways governing cell survival, proliferation, migration, and angiogenesis.[1] In many cancers, FAK is overexpressed and activated, which contributes to tumor progression and metastasis, making it a promising target for therapeutic intervention.[1][2]
Q2: What is the most direct method to confirm FAK inhibitor target engagement in cells?
A2: The most direct readout for FAK inhibitor activity is a decrease in the autophosphorylation of FAK at Tyrosine 397 (pFAK Tyr397).[3] This phosphorylation event is a critical initial step in FAK activation, and its inhibition demonstrates that the compound is engaging its target within the cell.[3] Western blotting is the most common method to assess pFAK Tyr397 levels.
Q3: What is a typical starting concentration range for FAK inhibitors in cell-based assays?
A3: The effective concentration of a FAK inhibitor can vary depending on the specific compound, cell line, and assay conditions. However, a common starting point is in the low nanomolar to low micromolar range.[1] It is highly recommended to perform a dose-response experiment, for example from 1 nM to 100 µM, to determine the optimal concentration for your specific experimental setup.[1]
Q4: How long should I treat my cells with a FAK inhibitor?
A4: The optimal treatment duration depends on the experimental endpoint. For signaling studies assessing FAK phosphorylation, a short treatment of 1 to 6 hours is often sufficient. For assays measuring effects on cell viability or proliferation, a longer treatment of 24 to 72 hours is typically required.[1] A time-course experiment is recommended to determine the ideal incubation time for your specific assay.
Q5: What are common off-target kinases for FAK inhibitors?
A5: Many FAK inhibitors can also target Proline-rich tyrosine kinase 2 (PYK2) due to the high sequence homology between the two kinases.[4] Depending on the inhibitor's selectivity profile, other kinases with structurally similar ATP-binding pockets may also be affected, especially at higher concentrations.[4]
Q6: How can I confirm that the observed cellular phenotype is due to FAK inhibition and not off-target effects?
A6: To validate that the observed effects are on-target, you can employ several strategies:
-
Use a structurally different FAK inhibitor: If a second, unrelated FAK inhibitor produces the same phenotype, it increases confidence that the effect is on-target.[4]
-
Rescue experiments: Overexpressing a resistant FAK mutant in the presence of the inhibitor could rescue the on-target phenotype.[4]
-
Direct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of the inhibitor to FAK within the cell.[4][5]
Troubleshooting Guides
Western Blot: Inconsistent or No Change in pFAK (Tyr397) Levels
This is a common issue when validating FAK inhibitors. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. The IC50 can vary significantly between cell lines.[3] |
| Phosphatase Activity During Sample Preparation | CRITICAL: Always use a lysis buffer freshly supplemented with a phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride). Keep samples on ice at all times during preparation.[3] |
| Low Protein Expression or Phosphorylation | Confirm that your cell line expresses sufficient levels of FAK and that the pathway is active. You may need to stimulate the pathway (e.g., with growth factors or by plating on fibronectin). Include a positive control cell line known to have high FAK activity. |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining. For large proteins like FAK (~125 kDa), consider a longer transfer time or optimizing the transfer buffer.[3] |
| Antibody Issues | Use a validated pFAK (Tyr397) antibody. Titrate the primary antibody to find the optimal concentration. Ensure the secondary antibody is appropriate for the primary antibody's host species.[3] For phospho-specific antibodies, block the membrane with 3-5% BSA in TBST instead of milk, as milk contains phosphoproteins that can increase background.[6] |
| Inactive FAK Pathway in the Chosen Cell Line | Confirm FAK expression and autophosphorylation (pFAK Y397) in your untreated cell line via Western blot. The FAK pathway may not be constitutively active or critical for survival in your specific cell model.[1] |
Immunoprecipitation (IP): Low Yield or High Background
When assessing the interaction of FAK with downstream partners, IP can be a powerful tool. Here are some troubleshooting tips.
| Potential Cause | Recommended Solution |
| Low Target Protein Expression | Increase the amount of cell lysate used for the IP. If the target is known to be in low abundance, pre-clearing the lysate can help reduce non-specific binding. |
| Inefficient Antibody-Bead Binding | Ensure you are using the correct type of beads (e.g., Protein A or Protein G) for your antibody's isotype.[7] |
| High Background/Non-specific Binding | Pre-clear the lysate by incubating it with beads alone before adding the antibody. Increase the number and duration of wash steps.[7] Consider using an affinity-purified primary antibody.[7] |
| Antibody Obscuring Target Protein in Western Blot | The heavy and light chains of the IP antibody can interfere with the detection of proteins of similar molecular weight. Use a secondary antibody that specifically recognizes native (non-denatured) primary antibodies or crosslink the antibody to the beads. |
| Disruption of Protein-Protein Interactions | The lysis buffer may be too harsh. Try using a less stringent lysis buffer (e.g., with lower salt or a milder detergent like NP-40) to preserve protein complexes.[7] |
Quantitative Data
Table 1: IC50 Values of Common FAK Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below represent the concentration of the inhibitor required to reduce FAK activity by 50%.
| Inhibitor | FAK IC50 (nM) | Notes |
| GSK2256098 | 0.4 | Highly selective FAK inhibitor.[8] |
| VS-6062 | 1.5 | ATP-competitive FAK and Pyk2 dual inhibitor.[8] |
| VS-4718 | 1.5 | Highly effective and selective FAK inhibitor.[8] |
| CEP-37440 | 2.0 | Potent FAK and ALK dual inhibitor.[8] |
| PF-573228 | 4 | First selective and potent ATP-competitive FAK inhibitor.[8] |
| TAE226 | 5.5 | FAK and Pyk2 dual-target inhibitor.[2][8] |
| BSJ-04-175 | 21 | Selective FAK inhibitor.[9] |
Note: IC50 values can vary depending on the assay conditions and cell line used.
Experimental Protocols
Protocol 1: Western Blot for pFAK (Tyr397)
This protocol describes how to assess FAK target engagement by measuring the inhibition of FAK autophosphorylation at Tyr397.
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of the FAK inhibitor or vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[10]
-
Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer and Laemmli buffer. Boil the samples for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10] Incubate the membrane with a primary antibody against pFAK (Tyr397) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Signal Detection and Analysis: Wash the membrane again with TBST. Detect the signal using a chemiluminescent substrate (ECL) and an imaging system.[4] To normalize, strip the membrane and re-probe for total FAK and a loading control (e.g., GAPDH or β-actin). Quantify band intensities using densitometry software.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[11]
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cell suspension with the FAK inhibitor or vehicle control and incubate at 37°C for a specified time (e.g., 1 hour).
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures for a set time (e.g., 3 minutes) using a thermocycler, followed by cooling to room temperature.[12]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured and aggregated proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant, which contains the soluble protein fraction.[11] Analyze the amount of soluble FAK in each sample by Western blot, as described in Protocol 1.
-
Data Analysis: Quantify the band intensities for FAK at each temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[11]
Visualizations
Caption: FAK signaling pathway illustrating upstream activators and downstream effectors.
Caption: Experimental workflow for validating FAK inhibitor target engagement by Western blot.
Caption: A logical troubleshooting workflow for Western blot experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. news-medical.net [news-medical.net]
- 6. wildtypeone.substack.com [wildtypeone.substack.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FAK Inhibitor Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Focal Adhesion Kinase (FAK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for FAK inhibitors in in-vitro experiments?
A2: The effective concentration of a FAK inhibitor can vary significantly based on the specific compound, the cell line used, and the experimental conditions. However, a common starting point for many small molecule FAK inhibitors is in the low nanomolar to low micromolar range.[1] It is highly recommended to perform a dose-response experiment, for instance from 1 nM to 100 µM, to determine the optimal concentration for your specific experimental setup.[1]
Q2: How do I determine the optimal concentration of a FAK inhibitor for my cell line?
A3: The optimal concentration is best determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). This involves treating cells with a serial dilution of the FAK inhibitor and measuring a relevant biological endpoint, such as cell viability, proliferation, or the inhibition of FAK phosphorylation. The IC50 value is the concentration of the inhibitor that results in a 50% reduction of the measured biological response.[1]
Q3: What is the optimal treatment duration for a FAK inhibitor?
A5: The ideal treatment duration depends on the specific research question and the cell type being studied.[1]
-
For signaling studies that aim to observe the inhibition of FAK phosphorylation, a short treatment of 1 to 6 hours may be sufficient.[1]
-
For cell viability or proliferation assays , a longer treatment period of 24 to 72 hours is typically necessary.[1][2] It is always advisable to conduct a time-course experiment to establish the optimal incubation time for your specific assay and cell line.[1][3] For example, one study showed that while a FAK inhibitor Y15 did not significantly decrease Y397 phosphorylation at 6 hours, it completely blocked it at 24 hours.[4]
Q4: What are the key signaling pathways affected by FAK inhibition?
A6: FAK is a central signaling protein that integrates signals from integrins and growth factor receptors to regulate various cellular processes.[5][6] Key downstream pathways affected by FAK inhibition include:
-
PI3K/Akt pathway: This pathway is crucial for promoting cell survival and preventing apoptosis (anoikis).[7][8]
-
MAPK/ERK pathway: FAK activation can lead to the upregulation of cyclin D1 through ERK activation, which drives cell cycle progression.[6]
-
Src signaling: FAK and Src form a signaling complex that phosphorylates numerous downstream substrates, influencing cell migration and invasion.[5]
-
p53 regulation: FAK can synergize with the E3 ubiquitin ligase Mdm2 to promote the degradation of the tumor suppressor p53.[6]
Troubleshooting Guides
Problem 1: The FAK inhibitor shows no effect on cell viability or signaling.
| Potential Cause(s) | Recommended Solution(s) |
| 1. Incorrect inhibitor concentration: The concentration used may be too low.[1] | Perform a wider dose-response curve, extending to higher concentrations.[1] |
| 2. Cell line resistance: The chosen cell line may be insensitive to FAK inhibition.[1][3] | Test the inhibitor on a different, known sensitive cell line as a positive control. Screen a panel of cell lines for FAK expression and activation (p-FAK Y397).[1] |
| 3. Degraded inhibitor: The inhibitor may have lost activity due to improper storage.[1] | Purchase a new batch of the inhibitor and store it according to the manufacturer's instructions. Aliquot the inhibitor upon receipt to avoid repeated freeze-thaw cycles.[3] |
| 4. Inactive FAK pathway: The FAK pathway may not be constitutively active or critical for survival in your specific cell line.[1] | Confirm FAK expression and phosphorylation (p-FAK Y397) in your cell line via Western blot.[1] |
Problem 2: Western blots show that FAK Y397 phosphorylation is restored shortly after treatment with a FAK kinase inhibitor.
| Potential Cause(s) | Recommended Solution(s) |
| 1. Compensatory signaling: Other kinases, particularly Receptor Tyrosine Kinases (RTKs) like EGFR or HER2, can be activated upon FAK inhibition and subsequently transphosphorylate FAK at the Y397 site, bypassing the need for FAK's own kinase activity.[9][10] | Profile RTK Activation: Perform a phospho-RTK array or Western blots for key activated RTKs (e.g., p-EGFR, p-HER2).[9] Co-immunoprecipitation: Confirm a direct interaction between FAK and the activated RTK.[9] Dual Inhibition Studies: Treat cells with a combination of the FAK inhibitor and an inhibitor of the suspected RTK. A synergistic effect on cell viability or a sustained reduction in p-FAK Y397 would support this mechanism.[9] |
Problem 3: The FAK inhibitor is not inducing apoptosis as expected, even though FAK activity is inhibited.
| Potential Cause(s) | Recommended Solution(s) |
| 1. Parallel survival pathways are compensating: Other pro-survival pathways (e.g., PI3K/Akt, STAT3) may be activated, compensating for the loss of FAK-mediated survival signals.[9] | Assess Compensatory Pathways: Perform Western blots to check the phosphorylation status of key survival proteins like Akt (Ser473) and STAT3 (Tyr705).[9] Combination Inhibition: Treat cells with the FAK inhibitor in combination with inhibitors of the identified compensatory pathways (e.g., a PI3K or STAT3 inhibitor).[9] |
| 2. Kinase-independent scaffolding function of FAK: FAK has scaffolding functions that are not dependent on its kinase activity and can contribute to cell survival.[3] Kinase inhibitors will not affect these functions.[3] | To investigate the role of scaffolding functions, consider using siRNA or shRNA to deplete the total FAK protein and observe the effect on apoptosis.[3] |
Data Presentation
Table 1: Recommended Treatment Duration for Various FAK Inhibitor Assays
| Assay Type | Objective | Typical Treatment Duration | Reference(s) |
| Signaling Analysis | Inhibit FAK autophosphorylation (p-FAK Y397) | 1 - 6 hours | [1] |
| Cell Viability/Proliferation | Assess impact on cell growth (e.g., MTT, CellTiter-Glo) | 24 - 72 hours | [1][2] |
| Cell Adhesion Assay | Inhibit cell attachment to ECM | 24 - 48 hours | [4] |
| Cell Migration (Wound Healing) | Inhibit wound closure | 12 - 48 hours | [3] |
| Clonogenicity Assay | Inhibit colony formation | 2 weeks | [2] |
Table 2: Example IC50 Values for FAK Inhibitors in Different Assays
| Inhibitor | Assay Type | Cell Line(s) | IC50 | Reference(s) |
| Y11 | In vitro Kinase Assay (FAK autophosphorylation) | N/A (Cell-free) | ~50 nM | [11] |
| PF-562,271 | Anchorage-independent growth | ID8-IP | < 0.1 µM | [12] |
| TAE226 Analog (Compound 19) | FAK Kinase Inhibition | N/A (Cell-free) | 19.1 nM | [13] |
| Unnamed PROTAC | FAK Degradation (DC50) | PC3 | 3 nM | [13] |
Experimental Protocols
Protocol 1: Western Blot for FAK Phosphorylation (Cell-Based)
This method is used to determine an inhibitor's effect on FAK activation within cells by measuring the phosphorylation of FAK at Tyrosine 397 (Y397).
-
Cell Culture and Treatment: Culture cancer cells to approximately 70-80% confluency. Treat the cells with the FAK inhibitor at various concentrations for a predetermined duration (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape adherent cells and collect the lysate.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis to separate proteins by size.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[9]
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-FAK (Y397) overnight at 4°C with gentle agitation.[9]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total FAK and a loading control like β-Actin.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol is for determining the IC50 value of a FAK inhibitor by measuring its effect on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[2]
-
Inhibitor Preparation: Prepare a serial dilution of the FAK inhibitor in culture medium. A common approach is a 2-fold or 3-fold dilution series. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration) and a no-treatment control.[1]
-
Treatment: Remove the medium from the wells and add the prepared inhibitor dilutions and controls. Each condition should be tested in triplicate.[1]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[1][2]
-
Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo Assay: Add CellTiter-Glo reagent, which measures ATP levels, directly to the wells. Measure the luminescent signal according to the manufacturer's protocol.[2]
-
-
Data Analysis:
-
Subtract the average absorbance/luminescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control: % Viability = (Signal of treated cells / Signal of vehicle control) x 100.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[1]
-
Mandatory Visualization
Caption: Core FAK signaling pathway activated by ECM and growth factors.
Caption: Workflow for optimizing FAK inhibitor treatment dose and duration.
Caption: A logical decision tree for troubleshooting FAK inhibitor experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. ijbs.com [ijbs.com]
- 3. benchchem.com [benchchem.com]
- 4. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 8. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of focal adhesion kinase (FAK) activity prevents anchorage-independent ovarian carcinoma cell growth and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison of FAK Inhibitors: Defactinib, GSK2256098, and IN10018
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) has emerged as a critical target in oncology. Its overexpression and activation are linked to tumor progression, metastasis, and resistance to therapy.[1] This has spurred the development of numerous FAK inhibitors, with several advancing into clinical trials. This guide provides a head-to-head comparison of three prominent FAK inhibitors: defactinib (B1662816) (VS-6063), GSK2256098, and IN10018 (BI 853520), focusing on their preclinical and clinical performance, supported by experimental data.
FAK Signaling Pathway
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a central role in signal transduction downstream of integrins and growth factor receptors. Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases.[1] This complex then phosphorylates other downstream targets, activating key signaling pathways such as the PI3K/Akt and RAS/MEK/ERK pathways, which are crucial for cell survival, proliferation, migration, and angiogenesis.[2]
Comparative Performance Data
The following tables summarize the in vitro potency, kinase selectivity, and clinical trial outcomes for defactinib, GSK2256098, and IN10018.
Table 1: In Vitro Potency of FAK Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| Defactinib | FAK | 0.6 | Recombinant Enzyme Assay | [3][4] |
| PYK2 | 0.6 | Recombinant Enzyme Assay | [3][4] | |
| FAK (Cellular) | 26 (EC50) | In vivo FAK phosphorylation | [3][4] | |
| GSK2256098 | FAK | 1.5 | Enzymatic Assay | [1] |
| FAK (Cellular) | 8.5 - 15 | FAK Y397 Phosphorylation | [5] | |
| IN10018 | FAK | 1 | DELFIA | [6] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Selectivity Highlight | Number of Kinases with IC50 < 1 µM | Reference |
| Defactinib | >100-fold selectivity for FAK/PYK2 over other kinases | 10 | [6] |
| GSK2256098 | ~1000-fold selectivity over PYK2 | Not specified | [1][7] |
| IN10018 | Highly selective for FAK | 4 (out of 262 tested) | [6] |
Table 3: Summary of Phase I Clinical Trial Data (Monotherapy)
| Inhibitor | Recommended Phase 2 Dose (RP2D) | Most Common Adverse Events | Antitumor Activity | Reference |
| Defactinib | 400 mg BID | Nausea, fatigue, headache, hyperbilirubinemia | Modest clinical activity in heavily pretreated KRAS mutant NSCLC. | [8][9] |
| GSK2256098 | 1000 mg BID | Nausea, diarrhea, vomiting, decreased appetite | Minor responses in melanoma and mesothelioma. Stable disease in some glioblastoma patients. | [1][10] |
| IN10018 | Not specified | Manageable safety profile | 29% of patients with solid tumors achieved a complete response in a Phase I study in Japan and Taiwan. | [11] |
Preclinical Efficacy in Xenograft Models
All three inhibitors have demonstrated antitumor activity in various preclinical xenograft models.
-
Defactinib has shown significant tumor growth inhibition as a monotherapy and in combination with other agents in models of endometrial, adrenocortical, and non-small cell lung cancer.[2][8]
-
GSK2256098 demonstrated dose- and time-dependent inhibition of FAK phosphorylation in U87MG human glioma xenografts, correlating with its blood concentration.[1][7]
-
IN10018 has been shown to suppress tumor growth and progression in multiple mouse models of different cancer types.[11]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used to evaluate FAK inhibitors.
In Vitro FAK Kinase Assay (IC50 Determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of FAK.
Workflow:
Protocol Steps:
-
Preparation: Prepare serial dilutions of the FAK inhibitor in a suitable buffer.
-
Reaction Setup: In a microplate, add the recombinant FAK enzyme, a suitable substrate (e.g., poly(E4Y)), and the inhibitor dilutions.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate or the amount of ADP produced using methods like radioisotope incorporation ([³²P]-ATP), fluorescence resonance energy transfer (FRET), or luminescence-based assays (e.g., ADP-Glo™).[9][12][13]
-
Data Analysis: Plot the percentage of FAK activity inhibition against the inhibitor concentration to determine the IC50 value.
Cellular FAK Autophosphorylation Assay
This assay assesses the inhibitor's ability to block FAK signaling within a cellular context by measuring the phosphorylation of FAK at Tyr397.
Workflow:
Protocol Steps:
-
Cell Culture and Treatment: Plate cancer cells and treat them with various concentrations of the FAK inhibitor for a defined period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for phosphorylated FAK (p-FAK Y397) and total FAK.
-
Incubate with appropriate secondary antibodies.
-
-
Detection and Quantification: Detect the protein bands using a chemiluminescence-based method and quantify the band intensities. The ratio of p-FAK to total FAK is used to determine the extent of inhibition.[14]
Tumor Xenograft Study in Mice
This in vivo model evaluates the antitumor efficacy of FAK inhibitors in a living organism.
Workflow:
Protocol Steps:
-
Cell Implantation: Subcutaneously inject human cancer cells into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the FAK inhibitor (e.g., orally) and a vehicle control according to a predetermined schedule and dosage.
-
Monitoring: Regularly measure tumor volume and mouse body weight to assess efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting for pharmacodynamic markers (e.g., p-FAK) or histological examination.[2]
Conclusion
Defactinib, GSK2256098, and IN10018 are all potent FAK inhibitors with demonstrated preclinical and early clinical activity. Defactinib and GSK2256098 are dual FAK/PYK2 inhibitors, while IN10018 appears to be more selective for FAK. While all show promise, their clinical development trajectories and reported efficacy vary. Defactinib has recently gained regulatory approval in combination therapy for a specific ovarian cancer subtype, highlighting the potential of FAK inhibition as part of a combination strategy. The choice of a FAK inhibitor for further research and development will depend on the specific cancer type, the desired selectivity profile, and the potential for combination with other therapeutic agents. The experimental protocols provided here offer a foundation for the continued evaluation and comparison of these and other emerging FAK inhibitors.
References
- 1. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Defactinib | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AID 794 - Confirmation biochemical assay for inhibitors of Focal Adhesion Kinase (FAK) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Efficacy of FAK Inhibitor 7 (PF-573228) and TAE226
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) has emerged as a critical target in oncology due to its central role in cell adhesion, migration, proliferation, and survival.[1] Overexpression and activation of FAK are frequently observed in a multitude of solid tumors, correlating with poor prognosis and metastatic disease.[1] This guide provides an objective comparison of two prominent small molecule FAK inhibitors, FAK inhibitor 7 (also known as PF-573228) and TAE226, with a focus on their efficacy, supported by experimental data.
Quantitative Comparison of Inhibitor Potency
The in vitro potency of FAK inhibitors is a key determinant of their efficacy, typically measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Inhibitor | Target | IC50 (nM) | Cell Line(s) | Reference |
| This compound (PF-573228) | FAK (recombinant) | 4 | N/A | [2][3] |
| FAK (cellular autophosphorylation) | 11 - 500 | A431, PC3, SKOV-3, L3.6p1, F-G, MDCK | [4] | |
| TAE226 | FAK (recombinant) | 5.5 | N/A | [5] |
| FAK (recombinant) | 6.20 - 7.00 | N/A | [5] |
Table 1: Kinase Inhibitory Potency. This table summarizes the IC50 values of this compound and TAE226 against recombinant FAK and cellular FAK autophosphorylation.
| Inhibitor | Cell Line | Cancer Type | GI50/IC50 (µM) | Reference |
| This compound (PF-573228) | OVCAR8 | Ovarian Cancer | 0.0085 | [5] |
| A549 | Lung Cancer | 0.015 | [5] | |
| U87MG | Brain Cancer | 0.012 | [5] | |
| L3.6P1 | Pancreatic Cancer | 25 | [5] | |
| TAE226 | Panel of 37 cancer cell lines | Various | Mean GI50: 0.76 (range: 0.14 - 3.6) | [1] |
| HeyA8, SKOV3ip1 (taxane-sensitive) | Ovarian Cancer | Dose-dependent inhibition | [6] | |
| HeyA8-MDR (taxane-resistant) | Ovarian Cancer | Dose-dependent inhibition | [6] | |
| HCT116 | Colon Cancer | 0.64 | [7] | |
| MDA-MB-231 | Breast Cancer | 4.19 | [7] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines. This table presents the half-maximal growth inhibitory (GI50) or inhibitory (IC50) concentrations of the two inhibitors across various cancer cell lines.
In Vivo Efficacy
Preclinical studies in animal models are crucial for evaluating the therapeutic potential of FAK inhibitors.
| Inhibitor | Animal Model | Cancer Type | Dosage and Administration | Key Findings | Reference |
| This compound (PF-573228) | Mouse xenograft | Bladder Cancer | Not specified | Tumor suppression and prolonged survival | [8] |
| TAE226 | Mouse xenograft (HeyA8, SKOV3ip1, HeyA8-MDR) | Ovarian Cancer | Oral administration | Significant reduction in tumor burden (46-64%); Combination with docetaxel (B913) led to 85-97% reduction | [6] |
| Mouse xenograft (MIA PaCa-2) | Pancreatic Cancer | 10-100 mg/kg, oral | Dose-dependent tumor growth inhibition; tumor stasis at 30 mg/kg and regression at 100 mg/kg | [1] | |
| Mouse orthotopic (4T1) | Breast Cancer | 10-100 mg/kg, oral | Dose-dependent inhibition of primary tumor growth and lung metastasis | [1] |
Table 3: In Vivo Anti-tumor Activity. This table summarizes the findings from in vivo studies evaluating the efficacy of this compound and TAE226 in mouse models of cancer.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors and the methods used to evaluate them, the following diagrams illustrate the FAK signaling pathway and a typical experimental workflow for assessing cell migration.
Caption: FAK signaling cascade initiated by upstream activators.
Caption: Workflow for a transwell migration assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Objective: To determine the effect of FAK inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
FAK inhibitor (this compound or TAE226)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the FAK inhibitor or vehicle control (DMSO) for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Transwell Migration Assay
This assay is used to assess the impact of FAK inhibitors on cancer cell migration.
Objective: To evaluate the inhibitory effect of FAK inhibitors on cell migration.
Materials:
-
24-well plate with transwell inserts (8 µm pore size)
-
Cancer cell line
-
Serum-free medium and medium containing a chemoattractant (e.g., 10% FBS)
-
FAK inhibitor (this compound or TAE226)
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Coat the transwell inserts with an extracellular matrix protein (e.g., fibronectin) if required for the cell line.
-
Pre-treat the cancer cells with the FAK inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Add medium with a chemoattractant to the lower chamber of the 24-well plate.
-
Seed the pre-treated cells in serum-free medium in the upper chamber of the transwell insert.
-
Incubate for 12-48 hours, allowing the cells to migrate through the porous membrane.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several random fields under a microscope.
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of FAK inhibitors in a living organism.
Objective: To determine the effect of FAK inhibitors on tumor growth in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line
-
FAK inhibitor (this compound or TAE226)
-
Vehicle for drug administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the FAK inhibitor or vehicle to the mice daily via the appropriate route (e.g., oral gavage).
-
Measure the tumor volume with calipers every few days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Summary and Conclusion
Both this compound (PF-573228) and TAE226 are potent inhibitors of FAK with demonstrated efficacy in preclinical cancer models. PF-573228 exhibits a low nanomolar IC50 against the FAK enzyme.[2][3] TAE226 also potently inhibits FAK and has shown a broad spectrum of anti-proliferative activity against numerous cancer cell lines.[1][5] In vivo studies have confirmed the anti-tumor and anti-metastatic potential of TAE226.[1] While direct comparative studies are limited, the available data suggest that both compounds are valuable tools for investigating the role of FAK in cancer and hold therapeutic promise. The choice between these inhibitors may depend on the specific cancer type being studied, the desired experimental model, and the known off-target profiles of each compound. Further head-to-head comparative studies would be beneficial to delineate their relative efficacy and therapeutic windows more clearly.
References
- 1. Pharmacological profiling of a dual FAK/IGF-1R kinase inhibitor TAE226 in cellular and in vivo tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Synergistic Takedown: FAK and MEK Inhibitors Join Forces Against Cancer
A comprehensive analysis of preclinical and clinical data reveals a powerful synergistic relationship between Focal Adhesion Kinase (FAK) inhibitors and MEK inhibitors in combating a range of cancers. The combination of these targeted therapies demonstrates superior efficacy in reducing tumor growth, inducing cancer cell death, and overcoming treatment resistance compared to single-agent approaches. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The rationale for combining FAK and MEK inhibitors stems from the intricate crosstalk between their respective signaling pathways. The RAS/RAF/MEK/ERK pathway is a critical regulator of cell proliferation and survival, and its hyperactivation is a hallmark of many cancers. While MEK inhibitors effectively block this pathway, cancer cells often develop resistance by activating alternative survival signals, frequently mediated by FAK. FAK, a non-receptor tyrosine kinase, plays a pivotal role in cell adhesion, migration, and proliferation. By inhibiting FAK, the compensatory mechanisms that lead to MEK inhibitor resistance can be thwarted, resulting in a potent synergistic anti-tumor effect.
Quantitative Analysis of Synergistic Effects
Experimental data from numerous studies consistently demonstrate the enhanced anti-cancer activity of FAK and MEK inhibitor combinations across various cancer models, including glioblastoma, uveal melanoma, ovarian cancer, and non-small cell lung cancer.
In Vitro Performance: Cell Viability and Apoptosis
The combination of FAK and MEK inhibitors significantly reduces cancer cell viability and induces apoptosis (programmed cell death) more effectively than either drug alone. Synergy is often quantified using the Combination Index (CI), where a value less than 1 indicates a synergistic interaction.
| Cancer Type | Cell Line/Model | FAK Inhibitor (Concentration) | MEK Inhibitor (Concentration) | Outcome | Synergy (CI Value) | Reference |
| Glioblastoma | NPE-FAK-WT | VS-4718 | Trametinib | Increased cell death | < 1 in 3D models | [1] |
| Glioblastoma | Patient-Derived Stem Cells | VS-4718 (300 nM) | Trametinib (12.5 nM) | Enhanced apoptosis | Synergistic | [1] |
| Uveal Melanoma | 4 UM cell lines | VS-4718 | Trametinib | Increased Caspase-3/7 activity | Synergistic | [2][3][4] |
| Low-Grade Serous Ovarian Cancer | Patient-Derived Organoid | Defactinib | VS-6766 | Reduced viability | 0.53 | [5] |
| KRAS-mutant NSCLC | H441 | Defactinib | VS-6766 | Reduced viability | Synergistic | [6] |
In Vivo Performance: Tumor Growth Inhibition
Preclinical studies using animal models have corroborated the in vitro findings, showing that the combination of FAK and MEK inhibitors leads to significant tumor growth inhibition and, in some cases, tumor regression.
| Cancer Type | Animal Model | FAK Inhibitor (Dosage) | MEK Inhibitor (Dosage) | Outcome | Reference |
| Glioblastoma | Orthotopic Mouse Model | VS-4718 (75 mg/kg) | Trametinib (0.5 mg/kg) | Significant tumor reduction | [1] |
| KRAS-mutant Ovarian Cancer | Xenograft Mouse Model | FAK inhibitor | VS-6766 | >30% tumor regression in 9/10 mice | [6] |
| Uterine Carcinosarcoma | Xenograft Mouse Model | VS-4718 | Avutometinib | Superior tumor growth inhibition | [7] |
| Low-Grade Serous Ovarian Cancer | Xenograft Mouse Model | Defactinib | VS-6766 | Induced tumor regression in 5/6 animals | [5] |
| Diffuse Gastric Cancer | Organoid Xenograft | Defactinib | VS-6766 | Synergistic tumor inhibition | [8] |
Signaling Pathway and Crosstalk
The synergistic interaction between FAK and MEK inhibitors is rooted in their ability to co-target key nodes in cancer cell survival pathways. MEK inhibition blocks the canonical RAS/RAF/MEK/ERK signaling cascade, while FAK inhibition prevents the activation of compensatory pathways that cells use to evade the effects of MEK blockade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are synthesized protocols for key experiments.
In Vitro Cell Viability Assay (MTT/CCK-8)
This assay determines the effect of the inhibitors on cell proliferation and viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the FAK inhibitor, MEK inhibitor, and their combination. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours, allowing for the formation of formazan (B1609692) crystals (MTT) or a colored product (CCK-8).
-
Measurement: For MTT, solubilize the formazan crystals and measure the absorbance. For CCK-8, directly measure the absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values and use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis in response to drug treatment.
-
Cell Treatment: Treat cells with the FAK inhibitor, MEK inhibitor, and their combination at predetermined concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of the inhibitor combination in a living organism.
-
Tumor Implantation: Subcutaneously or orthotopically inject cancer cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups: vehicle control, FAK inhibitor alone, MEK inhibitor alone, and the combination of both inhibitors. Administer drugs according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume limit, study duration).
-
Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment groups.
Conclusion and Future Directions
The combination of FAK and MEK inhibitors represents a promising therapeutic strategy for a variety of cancers. The strong preclinical evidence of synergy, supported by a clear mechanistic rationale, has paved the way for clinical trials investigating this combination. The data consistently show that dual inhibition of these pathways is more effective than targeting either pathway alone. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this combination therapy and to further optimize dosing schedules to maximize efficacy and minimize toxicity. The continued exploration of FAK and MEK inhibitor combinations holds the potential to improve outcomes for patients with difficult-to-treat cancers.
References
- 1. Drug Combinations Targeting FAK and MEK Overcomes Tumor Heterogeneity in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK Inhibitor-Based Combinations with MEK or PKC Inhibitors Trigger Synergistic Antitumor Effects in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of combination strategies for Focal Adhesion Kinase inhibition in Diffuse Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FAK Inhibitors: GSK2256098 (FAK Inhibitor 7) vs. Y15
In the landscape of targeted cancer therapy, Focal Adhesion Kinase (FAK) has emerged as a critical node in tumor progression, mediating cell survival, proliferation, migration, and angiogenesis. Consequently, the development of potent and selective FAK inhibitors is a key focus for researchers. This guide provides a detailed comparison of two notable FAK inhibitors, GSK2256098 (also referred to as FAK inhibitor 7) and Y15, summarizing their mechanisms of action, in vitro and in vivo efficacy, and providing relevant experimental data to aid researchers in drug development and scientific investigation.
It is important to note that a direct head-to-head comparative study of GSK2256098 and Y15 under the same experimental conditions is not available in the current body of scientific literature. Therefore, this guide presents a parallel comparison based on existing data for each inhibitor.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between GSK2256098 and Y15 lies in their mechanism of inhibiting FAK activity.
GSK2256098 is a potent, ATP-competitive inhibitor of FAK.[1][2] This means it binds to the ATP-binding pocket of the FAK kinase domain, preventing the phosphorylation of FAK and subsequent downstream signaling.[3] GSK2256098 is highly selective for FAK, with a reported 1000-fold greater selectivity for FAK over the closely related kinase Pyk2.[4][5]
Y15 , in contrast, is a non-ATP-competitive inhibitor that specifically targets the autophosphorylation site of FAK at tyrosine 397 (Y397).[6][7][8] By binding to this site, Y15 allosterically prevents the initial autophosphorylation event that is crucial for FAK activation and the recruitment of other signaling proteins like Src.[9] This unique mechanism of action distinguishes it from many other FAK inhibitors in development.[9][10]
In Vitro Performance: A Look at the Numbers
The potency of FAK inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki). The available data for GSK2256098 and Y15, while not directly comparable, offer insights into their respective activities in cellular assays.
| Inhibitor | Parameter | Value | Cell Line(s) | Reference |
| GSK2256098 | Ki | 0.4 nM | - | [11] |
| IC50 (pFAK Y397) | 8.5 nM | U87MG (brain) | [5][11] | |
| IC50 (pFAK Y397) | 12 nM | A549 (lung) | [5][11] | |
| IC50 (pFAK Y397) | 15 nM | OVCAR8 (ovary) | [5][11] | |
| Y15 | IC50 (FAK autophosphorylation) | 1 µM | In vitro kinase assay | [7][12] |
| IC50 (Cell Viability) | 2.05 µM | TT (thyroid) | [6] | |
| IC50 (Cell Viability) | 5.74 µM | TPC1 (thyroid) | [6] | |
| IC50 (Cell Viability) | 9.99 µM | BCPAP (thyroid) | [6] | |
| IC50 (Cell Viability) | 17.54 µM | K1 (thyroid) | [6] |
Note: The IC50 values for GSK2256098 reflect the inhibition of FAK phosphorylation, while the values for Y15 primarily represent the impact on cell viability. This difference in endpoints should be considered when interpreting the data. GSK2256098 demonstrates potent, nanomolar inhibition of its direct target, FAK phosphorylation. Y15's effect on cell viability is observed at micromolar concentrations.
In Vivo Efficacy: Tumor Growth Inhibition
Both GSK2256098 and Y15 have demonstrated anti-tumor activity in preclinical animal models.
GSK2256098 has been shown to inhibit tumor growth in various xenograft models, including glioblastoma and pancreatic cancer.[2][11] In a phase I clinical trial in patients with advanced solid tumors, GSK2256098 showed an acceptable safety profile and evidence of target engagement, with minor responses observed in patients with melanoma and mesothelioma.[13] Furthermore, a study in patients with recurrent glioblastoma demonstrated that GSK2256098 was well-tolerated and resulted in an improved 6-month progression-free survival rate in patients with NF2-mutated meningiomas.[14]
Y15 has also shown significant in vivo efficacy, effectively decreasing tumor growth in xenograft models of colon, pancreatic, and neuroblastoma cancers.[7][15][16] Studies have also highlighted its ability to enhance the efficacy of chemotherapy agents like gemcitabine.[7] Y15 treatment in animal models was associated with a decrease in FAK phosphorylation within the tumors.[7]
Experimental Protocols
Western Blot for FAK Phosphorylation
Objective: To determine the effect of FAK inhibitors on the phosphorylation of FAK at Y397.
-
Cell Culture and Treatment: Plate cancer cells (e.g., A549, Panc-1) and allow them to adhere overnight. Treat the cells with varying concentrations of the FAK inhibitor (GSK2256098 or Y15) or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against phospho-FAK (Y397) and total FAK overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-FAK signal to the total FAK signal.
Cell Viability (MTS) Assay
Objective: To assess the effect of FAK inhibitors on the metabolic activity and viability of cancer cells.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the FAK inhibitor or vehicle control for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of FAK inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Inhibitor Administration: Administer the FAK inhibitor (formulated for in vivo use) or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pFAK, immunohistochemistry).
Visualizing the Pathways and Processes
FAK Signaling Pathway and Inhibition Points
Caption: FAK signaling cascade and points of intervention for GSK2256098 and Y15.
Experimental Workflow for FAK Inhibitor Comparison
Caption: A typical experimental workflow for comparing the efficacy of FAK inhibitors.
Conclusion: Which Inhibitor Performs Better?
Based on the available data, a definitive declaration of one inhibitor being "better" than the other is not feasible without direct comparative studies. GSK2256098 and Y15 exhibit distinct pharmacological profiles that may be advantageous in different therapeutic contexts.
GSK2256098 stands out for its high potency in inhibiting FAK phosphorylation at nanomolar concentrations and its remarkable selectivity. This precision in targeting FAK could translate to a more favorable therapeutic window with fewer off-target effects. Its ATP-competitive nature is a well-established mechanism for kinase inhibition.
Y15 offers a unique, non-ATP-competitive mechanism by targeting the FAK autophosphorylation site. This alternative binding mode could be beneficial in overcoming potential resistance mechanisms associated with ATP-competitive inhibitors. While its IC50 values for cell viability are in the micromolar range, it has demonstrated robust in vivo anti-tumor activity.
Ultimately, the choice between GSK2256098 and Y15 for a specific research application or therapeutic strategy will depend on the desired pharmacological profile, the specific cancer type and its genetic background, and the potential for combination therapies. Further research, including head-to-head comparative studies, is warranted to fully elucidate the relative performance of these two promising FAK inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Focal adhesion kinase autophosphorylation inhibition decreases colon cancer cell growth and enhances the efficacy of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors. — Department of Oncology [oncology.ox.ac.uk]
- 14. Focal Adhesion Kinase Inhibitor in Patients With Meningioma and Somatic NF2 Mutations - The ASCO Post [ascopost.com]
- 15. FAK Inhibition Decreases Hepatoblastoma Survival Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
A Comparative Guide to the Cross-Reactivity of FAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) has emerged as a critical therapeutic target in oncology due to its central role in cell adhesion, migration, proliferation, and survival. The development of small molecule inhibitors targeting FAK has shown promise; however, their clinical efficacy can be influenced by their cross-reactivity with other kinases. Understanding the selectivity profile of these inhibitors is paramount for interpreting experimental results and predicting potential on- and off-target effects in a clinical setting. This guide provides an objective comparison of the cross-reactivity profiles of several widely used FAK inhibitors, supported by quantitative experimental data.
Kinase Inhibitor Selectivity Profiles
The inhibitory activity of several prominent FAK inhibitors against FAK and a selection of off-target kinases is summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), has been compiled from various kinase profiling studies. Lower IC50 values indicate higher potency.
| Inhibitor | FAK (IC50, nM) | Pyk2 (IC50, nM) | Other Notable Off-Targets (IC50, nM) |
| PF-573228 | 4[1][2][3] | >200 (approx. 50-250 fold selective for FAK)[1][2] | CDK1/7, GSK-3β (selectivity of 50-250 fold over these)[2] |
| PF-562271 | 1.5[4][5][6][7] | 14[4][5][6] | CDK2/E (30-120), CDK5/p35 (30-120), CDK1/B (30-120), CDK3/E (30-120)[4] |
| VS-4718 | 1.5[8] | Yes (dual FAK/PYK2 activity)[9] | PLK1, STK33[9] |
| TAE226 | 5.5[10] | Modestly potent[10] | InsR (44), IGF-1R (140), ALK, c-Met (~10-100 fold less potent than FAK)[10][11] |
FAK Signaling Pathway and Inhibition
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of integrins and growth factor receptors. Its activation triggers a cascade of signaling events that regulate key cellular processes implicated in cancer progression. The diagram below illustrates the central FAK signaling pathway and the points of intervention by FAK inhibitors.
Caption: FAK signaling pathway and point of inhibition.
Experimental Methodologies
The determination of kinase inhibitor selectivity is crucial for drug development. The following are detailed protocols for two common experimental methods used to generate the quantitative data presented in this guide.
In Vitro Radiometric Kinase Assay
This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
Caption: Experimental workflow for a radiometric kinase assay.
Protocol Details:
-
Reaction Mixture Preparation: In a microtiter plate, combine the purified kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1), and varying concentrations of the FAK inhibitor in a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (to a final concentration appropriate for the kinase, often near its Km for ATP).
-
Incubation: Incubate the reaction mixture at a controlled temperature, typically 30°C, for a predetermined time to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a solution such as 3% phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter membrane, which binds the phosphorylated substrate.
-
Washing: Wash the filter membrane multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Detection and Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter or by exposing the membrane to a phosphor screen and imaging with a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Competitive Binding Assay
This assay measures the ability of a test compound to displace a known, labeled ligand that binds to the ATP-binding site of the kinase. This method does not directly measure enzymatic activity but provides a measure of the inhibitor's affinity for the kinase.
Caption: Experimental workflow for a competitive binding assay.
Protocol Details:
-
Assay Setup: In a microtiter plate, add the purified kinase, a fixed concentration of a high-affinity, fluorescently labeled ligand (tracer) that binds to the ATP pocket of the kinase, and varying concentrations of the test FAK inhibitor.
-
Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Measure the signal generated by the tracer-kinase binding. The detection method depends on the nature of the tracer. For example, in a Fluorescence Polarization (FP) assay, the polarization of the emitted light from the fluorescent tracer is measured. When the tracer is bound to the larger kinase molecule, it tumbles slower, resulting in a higher polarization value. In a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, the energy transfer between a donor fluorophore on the kinase (or an antibody bound to it) and an acceptor fluorophore on the tracer is measured.
-
Data Analysis: The binding of the test inhibitor competes with the tracer, leading to a decrease in the measured signal (e.g., decreased FP or TR-FRET). The percentage of inhibition of the tracer binding is calculated for each inhibitor concentration. The IC50 value, representing the concentration of the inhibitor that displaces 50% of the tracer, is determined by fitting the data to a competition binding curve.
Conclusion
The selectivity of FAK inhibitors is a critical determinant of their utility as research tools and their potential as therapeutic agents. While all the compared inhibitors potently target FAK, their off-target profiles vary significantly. For instance, PF-573228 demonstrates high selectivity for FAK over the closely related kinase Pyk2, whereas PF-562271 and VS-4718 exhibit dual FAK/Pyk2 inhibitory activity. TAE226 shows a broader spectrum of activity, inhibiting other receptor tyrosine kinases such as InsR and IGF-1R.
Researchers should carefully consider these cross-reactivity profiles when designing experiments and interpreting results. For studies aiming to elucidate the specific roles of FAK, highly selective inhibitors like PF-573228 may be preferable. In contrast, broader-spectrum inhibitors might be advantageous in certain therapeutic contexts where the inhibition of multiple signaling pathways could lead to a more robust anti-cancer effect. The detailed experimental protocols provided herein offer a foundation for the in-house evaluation and comparison of these and other kinase inhibitors.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. scispace.com [scispace.com]
- 9. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Crystal Structures of the FAK Kinase in Complex with TAE226 and Related Bis-Anilino Pyrimidine Inhibitors Reveal a Helical DFG Conformation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FAK Inhibitors: In Vitro Potency vs. In Vivo Efficacy
A Comprehensive Guide for Researchers and Drug Development Professionals
Focal Adhesion Kinase (FAK) has emerged as a critical therapeutic target in oncology due to its central role in tumor progression, metastasis, and drug resistance. The development of small molecule inhibitors targeting FAK has provided promising avenues for cancer treatment. This guide offers an objective comparison of the in vitro and in vivo efficacy of several prominent FAK inhibitors, supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development efforts.
In Vitro Efficacy: Potency and Cellular Activity
The in vitro potency of FAK inhibitors is typically determined through biochemical assays measuring direct enzyme inhibition (IC50) and cellular assays assessing the inhibition of FAK autophosphorylation and downstream signaling pathways. The following table summarizes the reported in vitro activities of key FAK inhibitors.
| Inhibitor | Type | Biochemical IC50 | Cellular IC50 (p-FAK Y397) | Key Cell Lines Tested | Reference |
| Defactinib (VS-6063) | ATP-competitive | Not explicitly stated | Dose- and time-dependent inhibition | Ovarian and breast cancer cell lines | [1] |
| GSK2256098 | ATP-competitive, Reversible | 1.5 nM | 8.5 - 15 nM | OVCAR8, U87MG, A549 | [2][3] |
| VS-4718 (PND-1186) | Reversible, Selective | 1.5 nM | ~100 nM | 4T1 breast carcinoma, HEY, OVCAR8 | [4][5][6] |
| PF-562271 | ATP-competitive, Reversible | 1.5 nM | Not explicitly stated | Various cancer cell lines | [4] |
| BI 853520 (IN10018) | ATP-competitive | 1 nM (for FAK autophosphorylation) | 1 nM (in PC-3 cells) | PC-3 (prostate) | [4][7] |
| TAE226 | ATP-competitive | 5.5 nM | Not explicitly stated | Glioma, breast, and ovarian cancer cell lines | [8] |
| Y15 | Targets Y397 site | ~50 nM (in vitro kinase assay) | <50 µM (in pancreatic cancer cells) | Pancreatic cancer cell lines | [9] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. FAK inhibitors have been extensively evaluated in various preclinical xenograft models, demonstrating their potential to inhibit tumor growth and metastasis.
| Inhibitor | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Defactinib (VS-6063) | Mouse Xenograft | Docetaxel-resistant prostate cancer (PC3) | Not specified | Effective inhibition of tumor growth | [1] |
| GSK2256098 | Mouse Xenograft | Human glioblastoma (U87MG) | Not specified | Time- and dose-dependent inhibition | [2][3] |
| VS-4718 | Mouse Xenograft | Pediatric solid tumors | 50 mg/kg, oral, twice daily for 21 days | Significant differences in event-free survival in 18 of 36 solid tumor xenografts | [5] |
| BI 853520 | Nude Mouse Xenograft | Prostate adenocarcinoma (PC-3) | 50 mg/kg, daily, oral | Ranged from >100% inhibition to no sensitivity | [7] |
| Y15 | Mouse Xenograft | Colon cancer (SW620) | Not specified | Significant decrease in tumor growth | [9] |
| TAE226 | In vivo models | Glioma, ovarian cancer | Not specified | Inhibition of tumor growth | [8] |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action of FAK inhibitors and the process of their evaluation, the following diagrams illustrate the FAK signaling pathway, a typical experimental workflow for assessing FAK inhibition, and the general drug discovery process.
Caption: Simplified FAK signaling cascade.
Caption: A standard workflow for evaluating FAK inhibitors.
Caption: The journey from a drug concept to a marketed therapeutic.
Detailed Experimental Protocols
In Vitro FAK Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on FAK's kinase activity.
-
Reaction Setup : In a microplate well, combine recombinant FAK enzyme, a suitable substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1), and the test inhibitor at various concentrations in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[10][11]
-
Reaction Initiation : Start the kinase reaction by adding a solution of ATP.
-
Incubation : Incubate the plate at room temperature or 30°C for a defined period, typically 30-60 minutes.[11][12]
-
Detection : Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, including ELISA-based assays with anti-phosphotyrosine antibodies or luminescence-based assays that measure the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).[13][14]
-
Data Analysis : Calculate the IC50 value, which is the concentration of the inhibitor required to reduce FAK kinase activity by 50%.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of FAK inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]
-
Inhibitor Treatment : Treat the cells with serial dilutions of the FAK inhibitor for a specified duration (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[15][17]
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[17]
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[16][17]
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blotting for Phospho-FAK (Y397)
This technique is used to detect the phosphorylation status of FAK at its autophosphorylation site (Tyrosine 397), a key indicator of FAK activation.[18]
-
Cell Lysis : After treating cells with the FAK inhibitor, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][18]
-
Protein Quantification : Determine the protein concentration of the cell lysates using a BCA or similar protein assay.[12]
-
SDS-PAGE and Transfer : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.[18][19]
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for phospho-FAK (Y397) overnight at 4°C.[18][20]
-
Secondary Antibody Incubation : After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18][20]
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[19]
-
Normalization : To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total FAK and a loading control protein like β-actin or GAPDH.[18]
Mouse Xenograft Model
This in vivo model is crucial for evaluating the anti-tumor efficacy of FAK inhibitors in a living organism.
-
Cell Implantation : Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[21][22]
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration : Once tumors are established, randomize the mice into treatment and control groups. Administer the FAK inhibitor (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives a vehicle solution.[21][22]
-
Tumor Measurement : Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint : The study concludes when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Data Analysis : Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the extent of tumor growth inhibition.[22] At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting for p-FAK, to confirm target engagement in vivo.[21]
References
- 1. biostock.se [biostock.se]
- 2. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AID 794 - Confirmation biochemical assay for inhibitors of Focal Adhesion Kinase (FAK) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Navigating the Landscape of Cancer Therapy: A Comparative Guide to FAK Inhibitors in Clinical Trials
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Focal Adhesion Kinase (FAK) inhibitors currently under clinical investigation. By summarizing key experimental data and outlining methodologies, this document aims to facilitate a deeper understanding of the therapeutic potential and current standing of these targeted agents in the oncology landscape.
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of cell adhesion, proliferation, migration, and survival. Its overexpression and activation are implicated in the progression and metastasis of numerous cancers, making it a compelling target for therapeutic intervention. Several small molecule FAK inhibitors have advanced into clinical trials, demonstrating a range of efficacies and safety profiles. This guide offers a comparative analysis of prominent FAK inhibitors, presenting available quantitative data from preclinical and clinical studies in clearly structured tables, detailing experimental protocols for key assays, and visualizing essential pathways and workflows.
Comparative Analysis of FAK Inhibitors
The following tables summarize the preclinical potency and clinical trial outcomes for several FAK inhibitors. It is important to note that direct comparisons of clinical data should be made with caution, as patient populations, tumor types, and treatment regimens (monotherapy vs. combination therapy) vary across trials.
Table 1: Preclinical Potency of FAK Inhibitors
| Inhibitor | Alternative Names | Target(s) | IC50 (FAK, cell-free) |
| Defactinib | VS-6063, PF-04554878 | FAK, Pyk2 | ~0.6 nM |
| GSK2256098 | FAK | ~0.4 nM | |
| BI 853520 | Ifebemtinib, IN10018 | FAK | ~1 nM |
| VS-4718 | PND-1186 | FAK | ~1.5 nM |
| CEP-37440 | FAK, ALK | ~2.3 nM (FAK), ~3.5 nM (ALK)[1] | |
| PF-00562271 | FAK, Pyk2 | ~1.5 nM |
Table 2: Selected Phase I Monotherapy Clinical Trial Data in Advanced Solid Tumors
| Inhibitor | Trial Identifier | Maximum Tolerated Dose (MTD) | Common Adverse Events (Grade 1-2) | Antitumor Activity |
| Defactinib (VS-6063) | NCT03875820 (FRAME - Combination) | N/A for monotherapy in this search | N/A for monotherapy in this search | Limited monotherapy activity reported previously.[2] |
| GSK2256098 | NCT01138033 | 1000 mg BID[3][4] | Nausea, diarrhea, vomiting, decreased appetite.[3][4] | Minor responses in melanoma and mesothelioma.[3][4] |
| BI 853520 (Ifebemtinib) | NCT01335269 | 200 mg QD[5][6] | Proteinuria, nausea, fatigue, diarrhea, vomiting.[5][6] | Stable disease observed in 27% of evaluable patients.[6] |
| PF-00562271 | Phase I | 125 mg BID (with food)[5][7] | Nausea, vomiting, headache, fatigue, diarrhea.[7] | Stable disease observed in 31 patients at first restaging.[5] |
Table 3: Selected Combination Therapy Clinical Trial Data
| Inhibitor Combination | Cancer Type | Trial Phase | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Progression-Free Survival (PFS) |
| Defactinib + Avutometinib | Low-Grade Serous Ovarian Cancer | Phase 1 (FRAME) | 42.3%[2][8] | - | 20.1 months[2][8] |
| BI 853520 + D-1553 (KRAS G12C inhibitor) | KRAS G12C mutant NSCLC (front-line) | Phase Ib/II | 87.5% | 93.8% | Not reached |
| BI 853520 + Pegylated Liposomal Doxorubicin | Platinum-Resistant Ovarian Cancer | Phase Ib | 56.7% | 86.7% | 6.2 months |
FAK Signaling Pathway and Inhibition
Focal Adhesion Kinase acts as a central node in signal transduction, integrating signals from the extracellular matrix via integrins and from various growth factor receptors. Its activation triggers downstream pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration. The diagram below illustrates this signaling cascade and the point of intervention for FAK inhibitors.
Key Experimental Methodologies
The evaluation of FAK inhibitors relies on a set of standardized preclinical and clinical assays. Below are detailed protocols for key experiments frequently cited in the research of these compounds.
Western Blot for FAK Phosphorylation (FAK Inhibition Assay)
This assay is fundamental to confirming the on-target activity of FAK inhibitors by measuring the reduction in FAK autophosphorylation at Tyrosine 397 (Y397).
-
Cell Culture and Treatment:
-
Seed cancer cells of interest in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the FAK inhibitor (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-24 hours).[9]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FAK at Y397 (p-FAK Y397).[9]
-
After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total FAK.[9]
-
Cell Viability Assay (MTT or MTS Assay)
This assay measures the metabolic activity of cells to determine the cytotoxic or cytostatic effects of the FAK inhibitor.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of the FAK inhibitor and a vehicle control for the desired duration (e.g., 72 or 96 hours).[9]
-
-
MTT/MTS Reagent Incubation:
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.[9]
-
In Vivo Xenograft Tumor Model
This assay evaluates the in vivo antitumor efficacy of FAK inhibitors in a living organism.
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[10]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Once tumors reach a predetermined size, randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the FAK inhibitor (e.g., via oral gavage) and a vehicle control to the respective groups at a specified dose and schedule (e.g., daily).[10]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-FAK, immunohistochemistry).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
Experimental and Clinical Trial Workflow
The development and evaluation of a FAK inhibitor follows a structured workflow, from initial preclinical testing to multi-phase clinical trials. The following diagrams illustrate these typical processes.
Conclusion
The landscape of FAK inhibitors in clinical development is dynamic, with several agents showing promise, particularly in combination with other targeted therapies or chemotherapies. While monotherapy has demonstrated modest activity in many cases, the rationale for FAK inhibition remains strong, supported by a deep understanding of its role in cancer biology. The data presented in this guide highlights the progress made and underscores the ongoing efforts to identify the optimal therapeutic contexts for these agents. Future research will likely focus on biomarker-driven patient selection and the development of novel combination strategies to fully realize the potential of FAK inhibition in cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effects of CEP-37440, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Safety, pharmacokinetic, and pharmacodynamic phase I dose-escalation trial of PF-00562271, an inhibitor of focal adhesion kinase, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Research showed that InxMed FAK Inhibitor (IN10018) Overcomes Drug Resistance of KRAS G12C inhibitors and Synergizes with KRAS G12C inhibitors in Treating Cancer - BioSpace [biospace.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Focal Adhesion Kinase (FAK) Inhibition Synergizes with KRAS G12C Inhibitors in Treating Cancer through the Regulation of the FAK–YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of New FAK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of cell adhesion, migration, proliferation, and survival. Its overexpression and activation are implicated in the progression and metastasis of numerous cancers, making it a compelling target for therapeutic intervention. The development of small molecule inhibitors targeting FAK has shown promise; however, their clinical efficacy is often linked to their selectivity. Off-target effects can lead to toxicity and limit therapeutic windows. This guide provides a comparative analysis of the selectivity profiles of recently developed FAK inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool compounds and to inform the development of next-generation FAK-targeted therapies.
Comparative Selectivity of New FAK Inhibitors
The following tables summarize the in vitro potency and selectivity of several new FAK inhibitors against FAK and other kinases. The data is compiled from publicly available preclinical and clinical studies.
| Inhibitor | Target(s) | FAK IC50 (nM) | PYK2 IC50 (nM) | Key Off-Targets (IC50 or % Inhibition @ 1µM) | Selectivity Notes |
| Defactinib (VS-6063) | FAK, PYK2 | 0.6[1] | 0.6[1] | >100-fold selective for FAK/PYK2 over other kinases.[1] | A potent dual inhibitor of FAK and the closely related kinase PYK2.[2] |
| IN10018 (BI 853520) | FAK | 1[3][4] | >50,000[5] | FER (900 nM), FES (1040 nM).[6] Inhibited only 4 of 264 kinases at 1µM.[4] | Highly selective for FAK over PYK2 and a broader panel of kinases.[3][5] |
| GSK2256098 | FAK | 1.5[7] | ~1500 | Not specified in detail, but noted to have off-target effects.[8] | Approximately 1000-fold more selective for FAK than PYK2.[7] |
| BSJ-04-175 (Preclinical) | FAK | 22[9] | 660 | KINOMEscan at 1µM showed high selectivity.[10][11][12] | Developed for improved selectivity over previous generations of FAK inhibitors.[11] 30-fold selective for FAK over PYK2.[9] |
*IC50 values can vary depending on the assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor selectivity. Below are generalized protocols for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of FAK in the presence of an inhibitor by measuring ATP consumption.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., poly(E,Y)4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test inhibitors (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the FAK enzyme and substrate in the kinase buffer.
-
Add serial dilutions of the test inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the enzyme/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
KINOMEscan™ Selectivity Profiling
This competition binding assay assesses the interaction of an inhibitor with a large panel of kinases.
Materials:
-
Test inhibitor
-
KINOMEscan™ screening service (e.g., Eurofins DiscoverX)
Procedure:
-
The test inhibitor is incubated with a panel of DNA-tagged human kinases.
-
The kinase-inhibitor mixture is then applied to an immobilized, active-site directed ligand.
-
The amount of each kinase bound to the solid support is measured by quantifying the associated DNA tag using qPCR.
-
The results are reported as "percent of control" (%Ctrl), where a lower percentage indicates a stronger interaction between the inhibitor and the kinase.
-
Data can be visualized using a TREEspot™ diagram, which maps the interactions onto a phylogenetic tree of the human kinome.
Cellular FAK Autophosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block FAK activation in a cellular context by measuring the phosphorylation of FAK at tyrosine 397 (Y397).
Materials:
-
Cancer cell line with detectable FAK expression (e.g., PC-3, U-87 MG)
-
Cell culture reagents
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pFAK (Y397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the FAK inhibitor or vehicle control for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-pFAK (Y397) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total FAK.
-
Quantify the band intensities to determine the dose-dependent inhibition of FAK phosphorylation.
Visualizations
FAK Signaling Pathway
The following diagram illustrates the central role of FAK in integrating signals from the extracellular matrix (via integrins) and growth factor receptors, leading to the activation of downstream pathways that regulate cell survival, proliferation, and migration.
Caption: Simplified FAK signaling cascade and point of inhibition.
Experimental Workflow: Assessing FAK Inhibitor Selectivity
The diagram below outlines a typical workflow for evaluating the selectivity profile of a new FAK inhibitor.
Caption: Workflow for FAK inhibitor selectivity profiling.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BI-853520 |FAK and PTK2 kinase inhibitor | 1227948-82-4 | InvivoChem [invivochem.com]
- 4. Ifebemtinib (BI 853520, IN10018) | FAK inhibitor | ProbeChem Biochemicals [probechem.com]
- 5. Phase I Study of BI 853520, an Inhibitor of Focal Adhesion Kinase, in Patients with Advanced or Metastatic Nonhematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BSJ-04-175 | FAK inhibitor | Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison: FAK Kinase Inhibitor PF-562271 Versus Novel FAK-Targeting PROTAC Degraders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the established Focal Adhesion Kinase (FAK) inhibitor, PF-562271, and the emerging class of FAK-targeting Proteolysis Targeting Chimeras (PROTACs). We will delve into their mechanisms of action, comparative efficacy based on experimental data, and detailed experimental protocols.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular processes integral to cancer progression, including proliferation, survival, migration, and invasion. Its overexpression and hyperactivity are correlated with the aggressive phenotype of many human tumors, making it a compelling therapeutic target. For years, the primary strategy to neutralize FAK's oncogenic activity has been through small molecule kinase inhibitors that block its catalytic function. PF-562271 is a potent and well-characterized ATP-competitive inhibitor of FAK. However, a newer modality, PROTACs, has emerged, which offers a fundamentally different approach: targeted protein degradation. This guide will illuminate the key differences and potential advantages of each approach.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between PF-562271 and FAK PROTACs lies in their mechanism of action.
PF-562271 , as an ATP-competitive inhibitor, reversibly binds to the kinase domain of FAK, preventing the phosphorylation of FAK at critical tyrosine residues. This blockade of catalytic activity disrupts downstream signaling cascades. However, this approach only addresses the kinase-dependent functions of FAK, leaving its protein scaffolding functions potentially intact.
FAK-targeting PROTACs , on the other hand, are heterobifunctional molecules. One end of the PROTAC binds to FAK, while the other end recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This induced proximity facilitates the ubiquitination of FAK, marking it for degradation by the cell's proteasome. This not only ablates the kinase activity but eliminates the entire FAK protein, thereby disrupting both its kinase-dependent and kinase-independent scaffolding functions. This can lead to a more profound and sustained biological effect.
Quantitative Data Presentation
The following tables summarize the key performance metrics for PF-562271 and representative novel FAK PROTAC degraders based on available experimental data.
Table 1: Biochemical and Cellular Potency
| Compound | Target | Mechanism | Biochemical IC50 (FAK) | Cellular IC50 (pFAK Inhibition) | Cellular DC50 (FAK Degradation) | Dmax (Maximal Degradation) | E3 Ligase Recruited |
| PF-562271 | FAK/Pyk2 | Kinase Inhibition | 1.5 nM | 5-30 nM | N/A | N/A | N/A |
| FC-11 | FAK | Degradation | - | - | ~1.3 nM (Sertoli cells) | >90% | CRBN |
| PROTAC-3 | FAK | Degradation | - | - | 3.0 nM (PC3 cells) | - | VHL |
| BI-3663 | FAK | Degradation | 18 nM | - | 30 nM | - | Cereblon |
| GSK215 | FAK | Degradation | - | - | 1.3 nM (A549 cells) | >90% | VHL |
| F2 | FAK | Degradation | - | - | 27.72 nM (Total FAK) | - | CRBN |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
Table 2: In Vitro and In Vivo Efficacy
| Compound/Approach | Model System | Key Findings | Reference |
| PF-562271 | Pancreatic Cancer Xenograft | Reduced tumor growth, invasion, and metastasis.[1] | [1] |
| PF-562271 | Multiple Human Xenografts (Prostate, Breast, Pancreatic, Colon) | Dose-dependent tumor growth inhibition (78-94% at 25-50 mg/kg twice daily).[2] | [2] |
| FAK PROTAC (unspecified) | Ovarian Cancer Orthotopic Model | More effective than the parent inhibitor (VS-6063) in inhibiting tumor growth and metastasis.[2] | [2] |
| F2 (PROTAC) | Breast Cancer Xenograft (4T1) | Showed anti-tumor activity and reversed multidrug resistance.[3] | [3] |
| FC-11 (PROTAC) | Mouse Model | Efficiently degraded FAK in vivo in reproductive tissues after intraperitoneal injections.[4] | [4] |
| GSK215 (PROTAC) | Mouse Model | A single 8 mg/kg dose induced rapid and prolonged FAK degradation (~96 hours).[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to evaluate and compare FAK inhibitors and PROTACs.
FAK Kinase Inhibition Assay (for PF-562271)
Objective: To determine the in vitro potency of a compound in inhibiting FAK kinase activity.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., poly(Glu, Tyr) peptide)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
Test compound (PF-562271)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or anti-phosphotyrosine antibody and secondary antibody for ELISA)
-
384-well plates
Procedure:
-
Prepare serial dilutions of PF-562271 in DMSO and then in kinase assay buffer.
-
In a 384-well plate, add the FAK enzyme, FAK substrate, and the diluted PF-562271.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. If using the ADP-Glo™ assay, measure the amount of ADP produced. If using an ELISA-based method, detect the level of substrate phosphorylation.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blotting for FAK Degradation (for FAK PROTACs)
Objective: To assess the ability of a PROTAC to induce the degradation of FAK protein in cells.
Materials:
-
Cell line of interest (e.g., A549, OVCAR8)
-
Cell culture medium and reagents
-
FAK PROTAC
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FAK, anti-pFAK (e.g., Tyr397), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the FAK PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Normalize protein amounts and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the FAK and pFAK signals to the loading control to determine the extent of degradation.
Cellular Proliferation Assay (MTT or CellTiter-Glo®)
Objective: To measure the effect of a FAK inhibitor or PROTAC on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Test compound (PF-562271 or FAK PROTAC)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a range of concentrations of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (for inhibitors) or GI50 (for degraders) value.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of a FAK inhibitor or PROTAC in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells (e.g., human cancer cell line xenograft or patient-derived xenograft)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Implant tumor cells subcutaneously or orthotopically into the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
-
Analyze the data to determine the effect of the treatment on tumor growth.
Conclusion
Both PF-562271 and novel FAK PROTAC degraders represent valuable tools for targeting FAK in cancer research and development. PF-562271 is a well-established kinase inhibitor with a clear mechanism of action and extensive preclinical data. FAK PROTACs, however, offer a distinct and potentially more advantageous approach by inducing the complete degradation of the FAK protein, thereby eliminating both its kinase and scaffolding functions.[3][6] The choice between these two modalities will depend on the specific research question and therapeutic goals. The superior efficacy of PROTACs in some preclinical models suggests that targeted protein degradation may represent a more powerful strategy for FAK-driven cancers. Further head-to-head studies in relevant disease models are warranted to fully elucidate the therapeutic potential of these two promising strategies.
References
- 1. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. FAK PROTAC Inhibits Ovarian Tumor Growth and Metastasis by Disrupting Kinase Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of FAK Inhibitor 7: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
This document provides a detailed protocol for the proper disposal of FAK Inhibitor 7, a potent compound utilized in cancer research. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
It is imperative to obtain and consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound (CAS No. 2890814-94-3) before handling or disposal. This document should be used as a comprehensive guide to supplement, not replace, the supplier's SDS and your institution's Environmental Health and Safety (EHS) protocols.
Key Compound Information and Hazard Assessment
While a specific, publicly available Safety Data Sheet for this compound is not readily accessible through general web searches, the following table outlines the kind of quantitative and qualitative safety information that would be found in a supplier's SDS. The data presented below is based on information for other similar FAK inhibitors and should be used for illustrative purposes only.
| Property | Example Data (Verify with Supplier's SDS) |
| CAS Number | 2890814-94-3 |
| Molecular Formula | C₃₂H₃₇N₇O₃ |
| Molecular Weight | 567.68 g/mol |
| Hazard Classification | May be classified as acutely toxic (oral), a skin and eye irritant, and potentially hazardous to the aquatic environment.[1][2] Always confirm with the specific SDS. |
| Personal Protective Equipment (PPE) | Mandatory: Two pairs of chemotherapy-rated, powder-free nitrile gloves, a disposable, back-closing gown, and ANSI-rated safety glasses with side shields.[1] All handling of solids and solutions should be in a fume hood.[1] |
| Storage | Store in a tightly sealed container in a freezer (-20°C or -80°C) as specified by the supplier.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound and all contaminated materials must be handled as hazardous chemical waste.
1. Waste Identification and Segregation:
-
All materials that have come into contact with this compound are to be considered hazardous waste. This includes:
-
Unused or expired solid this compound.
-
Stock solutions and diluted solutions containing the inhibitor.
-
All contaminated labware, including pipette tips, vials, tubes, and weigh boats.
-
Personal Protective Equipment (PPE) such as gloves, gowns, and masks.
-
Spill cleanup materials.
-
-
Segregate this compound waste from other chemical waste streams to prevent accidental mixing of incompatible substances.
2. Waste Containerization:
-
Solid Waste: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should have a secure lid to prevent the release of dust or fumes.
-
Liquid Waste: Collect all liquid waste in a shatter-resistant, leak-proof container. Ensure the container material is compatible with the solvents used to dissolve the inhibitor.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
3. Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste ".
-
The label must include the full chemical name: "This compound " and its CAS Number: 2890814-94-3 .
-
Indicate the approximate concentration and volume of the waste.
-
Include the date when the waste was first added to the container.
-
Provide the name of the principal investigator and the laboratory location.
4. Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and have secondary containment to control any potential leaks.
-
Do not store this compound waste with incompatible chemicals.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram outlines the logical flow for the proper disposal of this compound waste.
Disclaimer: This information is intended for guidance purposes only. Always prioritize the specific instructions provided in the Safety Data Sheet (SDS) for this compound and follow your institution's established protocols for hazardous waste disposal. Consult with your Environmental Health and Safety (EHS) department for any clarifications.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
